Pemetrexed disodium heptahydrate

Catalog No.
S548871
CAS No.
357166-29-1
M.F
C20H33N5Na2O13
M. Wt
597.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pemetrexed disodium heptahydrate

CAS Number

357166-29-1

Product Name

Pemetrexed disodium heptahydrate

IUPAC Name

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate

Molecular Formula

C20H33N5Na2O13

Molecular Weight

597.5 g/mol

InChI

InChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2/t13-;;;;;;;;;/m0........./s1

InChI Key

QJVSMHJWAOSBMD-MYXYZBIASA-L

SMILES

Array

Synonyms

N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid Disodium Salt Heptahydrate

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]

The exact mass of the compound Pemetrexed is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide to Pemetrexed's Mechanism of Action and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Pemetrexed is a third-generation, multi-targeted antifolate antineoplastic agent that has established a significant role in the management of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. Its distinctive mechanism involves simultaneous inhibition of multiple folate-dependent enzymes crucial for purine and pyrimidine synthesis, resulting in potent disruption of DNA replication and cellular proliferation. This whitepaper provides a comprehensive technical analysis of pemetrexed's molecular pharmacology, mechanisms of resistance, experimental methodologies for investigation, and clinical applications tailored for researchers, scientists, and drug development professionals. The document incorporates recent advances in understanding resistance mechanisms and provides detailed protocols for investigating pemetrexed's effects in preclinical models, supported by structured data presentation and pathway visualizations.

Molecular Pharmacology and Core Mechanism of Action

Enzyme Targeting and Biochemical Consequences

Pemetrexed exerts its cytotoxic effects through simultaneous inhibition of at least three key enzymes in the folate metabolism pathway, distinguishing it from single-target antifolates [1] [2] [3]. This multi-targeted approach reduces the likelihood of resistance development through single-enzyme upregulation.

Table 1: Primary Enzymatic Targets of Pemetrexed

Enzyme Abbreviation Role in Nucleotide Synthesis Consequence of Inhibition
Thymidylate Synthase TS Converts dUMP to dTMP for thymidine production Depletes thymidine pools, impairing DNA synthesis
Dihydrofolate Reductase DHFR Regenerates tetrahydrofolate from dihydrofolate Depletes folate cofactors essential for one-carbon transfer
Glycinamide Ribonucleotide Formyltransferase GARFT Catalyzes purine ring formation Impairs de novo purine synthesis, affecting both DNA and RNA
Aminoimidazole Carboxamide Ribonucleotide Formyltransferase* AICARFT* Facilitates purine synthesis completion Contributes to purine synthesis impairment

Note: AICARFT inhibition has been reported as an additional target in some studies [4].

The primary pharmacologic target of pemetrexed is Thymidylate Synthase (TS), an essential enzyme for DNA replication and cell growth [4] [5]. TS inhibition reduces deoxythymidylate (dTMP) while increasing deoxyuridylate (dUMP) in cells, causing DNA strand breakage and apoptosis [4]. The multi-enzyme targeting capability potentially allows pemetrexed to retain activity in tumor cells that develop mutations or overexpression of individual target enzymes [5].

Cellular Uptake and Activation

Pemetrexed is transported into cells via both the reduced folate carrier (RFC) and membrane folate binding protein transport systems [3]. Once intracellular, pemetrexed undergoes rapid and efficient conversion to polyglutamate forms by the enzyme folylpolyglutamate synthetase [3] [6]. This polyglutamation process is time- and concentration-dependent, occurring more extensively in tumor cells compared to normal tissues [3]. The polyglutamated metabolites have significantly increased intracellular half-life, resulting in prolonged drug action within malignant cells, and demonstrate enhanced potency as inhibitors of TS and GARFT compared to the native monoglutamate form [3] [6].

Visualization of Pemetrexed's Molecular Mechanism

The following diagram illustrates pemetrexed's multi-targeted mechanism of action and intracellular activation:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pemetrexed Pemetrexed PG Pemetrexed Polyglutamates Pemetrexed->PG Folylpolyglutamate Synthetase Transporters Transport Systems: RFC & Folate Binding Proteins Pemetrexed->Transporters TS Thymidylate Synthase (TS) PG->TS Inhibits DHFR Dihydrofolate Reductase (DHFR) PG->DHFR Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) PG->GARFT Inhibits dTMP dTMP Pool Depletion TS->dTMP Decreased THF Tetrahydrofolate Cofactors DHFR->THF Depletion Purines Purine Nucleotides GARFT->Purines Impaired Synthesis DNA DNA Damage & Strand Breaks dTMP->DNA Impaired Synthesis Purines->DNA Impaired Synthesis Apoptosis Apoptosis & Cell Death DNA->Apoptosis Transporters->Pemetrexed Cellular Uptake

Pemetrexed's Multi-Targeted Mechanism: Diagram illustrates cellular uptake, polyglutamation, and simultaneous inhibition of key enzymes in nucleotide synthesis, ultimately leading to DNA damage and apoptosis.

Established and Emerging Resistance Mechanisms

Classical Resistance Pathways

Resistance to pemetrexed can develop through several well-characterized mechanisms that primarily involve alterations in the drug's targets, transport, or activation processes [4]:

  • Increased intracellular expression of Thymidylate Synthase (TS): Elevated TS levels overcome pemetrexed-mediated inhibition [4]
  • Modifications in the TS binding site: Structural alterations reduce drug-target binding affinity [4]
  • Decreased expression of transport proteins: Reduced RFC and PCFT expression limits cellular uptake [4]
  • Reduced polyglutamation: Diminished folylpolyglutamate synthetase activity decreases formation of the active polyglutamated metabolites [4]

Tumors with codeletion of the methylthioadenosine phosphorylase (MTAP) gene, frequently occurring as a consequence of p16 deletions, may demonstrate particular sensitivity to pemetrexed [1] [2]. This vulnerability potentially offers a biomarker for patient selection.

Novel Resistance Mechanisms: CD146 and NF-κB Pathway

Recent research has identified CD146 (a cell adhesion molecule belonging to the immunoglobulin superfamily) as a significant mediator of pemetrexed resistance in NSCLC brain metastases [7]. CD146 promotes resistance through multiple mechanisms:

  • Enhanced DNA damage repair: Counteracts pemetrexed-induced DNA damage
  • Maintenance of normal cell cycle progression: Prevents cell cycle arrest
  • Regulation of NF-κB pathway: Counters apoptotic signals
  • Reduction in apoptosis: Through modulation of BCL2 family proteins [7]

Experimental evidence demonstrates that CD146 levels are significantly increased in pemetrexed-resistant brain metastatic cells, while CD146 inhibition suppresses resistance in both in vitro and in vivo models [7]. The resistance mediated by CD146 is dependent on activation of the NF-κB signaling pathway, creating a survival advantage for cancer cells exposed to pemetrexed.

PGRMC1-Mediated Resistance and Ferroptosis

Another emerging resistance mechanism involves Progesterone Receptor Membrane Component 1 (PGRMC1) [8]. Drug-resistant lung adenocarcinoma cells with elevated PGRMC1 levels exhibit:

  • Elevated antioxidant activity on cell membranes
  • Increased reliance on iron-dependent cell death pathways (ferroptosis)
  • Regulation of iron absorption through heme binding [8]

This suggests a correlation between PGRMC1 and pemetrexed-induced iron-dependent cell death, offering potential strategies to overcome resistance through modulation of ferroptotic pathways.

Visualization of Resistance Mechanisms

The following diagram illustrates key resistance pathways to pemetrexed:

G cluster_resistance Pemetrexed Resistance Mechanisms cluster_classical Classical Mechanisms cluster_novel Novel Mechanisms Pemetrexed Pemetrexed TS_Up TS Overexpression Pemetrexed->TS_Up Altered_Transport Reduced RFC/PCFT Transport Pemetrexed->Altered_Transport Reduced_PG Reduced Polyglutamation Pemetrexed->Reduced_PG CD146 CD146 Overexpression Pemetrexed->CD146 PGRMC1 PGRMC1 Upregulation Pemetrexed->PGRMC1 NFkB NF-κB Pathway CD146->NFkB Activates Survival Enhanced Cell Survival & Reduced Apoptosis NFkB->Survival Promotes Cell Survival Antioxidant Antioxidant Activity PGRMC1->Antioxidant Enhances Ferroptosis Ferroptosis Pathway PGRMC1->Ferroptosis Modulates Antioxidant->Survival Reduces Oxidative Stress

Resistance Pathways: Diagram outlines classical and novel mechanisms that impair pemetrexed efficacy, including enzyme overexpression and emerging pathways like CD146/NF-κB and PGRMC1/ferroptosis.

Experimental Protocols for Investigating Pemetrexed Effects

In Vitro Assessment of Drug Sensitivity and Resistance

Cell Viability and Colony Formation Assay [7]

  • Purpose: To evaluate pemetrexed sensitivity and long-term cytotoxic effects
  • Methodology:
    • Seed cells in 96-well plates at 5,000 cells/well for viability or 6-well plates at 1,000 cells/well for colony formation
    • Incubate overnight to allow cell attachment
    • Treat with pemetrexed at varying concentrations (typically 0.1-100 μM) for 72 hours (viability) or 2 weeks (colony formation)
    • For viability assessment: Add CCK-8 reagent (10% of culture volume) and incubate for 2 hours
    • Measure optical density at 450nm using a microplate reader
    • For colony formation: Fix with 4% paraformaldehyde and stain with 4% crystal violet
    • Count colonies (>50 cells) manually or using imaging software

Transwell Migration Assay [7]

  • Purpose: To assess the effect of pemetrexed on cancer cell migration capability
  • Methodology:
    • Plate 1×10⁴ tumor cells/well into Transwell chambers
    • Co-incubate with 200μL serum-free medium with or without pemetrexed
    • Incubate for 72 hours
    • Fix cells with 4% paraformaldehyde and stain with crystal violet
    • Capture photomicrographs and quantify migrated cells using ImageJ software
Molecular Manipulation and Pathway Analysis

CD146 Gene Silencing and Overexpression [7]

  • Purpose: To investigate CD146's role in pemetrexed resistance
  • Methodology:
    • Design CD146-targeting shRNA (target sequence: 5′-GAGCGAACTTGTAGTTGAA-3′) in lentiviral vector
    • Package lentivirus in 293T cells using Lipofectamine 2000
    • Infect target cells with shRNA-expressing lentivirus
    • Establish stably infected single clones using puromycin selection (1μg/mL)
    • Validate knockdown efficiency via immunoblot analysis
    • Perform functional assays to assess changes in pemetrexed sensitivity

Immunoblot Analysis for Pathway Investigation [7]

  • Purpose: To evaluate protein expression changes in response to pemetrexed treatment
  • Methodology:
    • Extract total protein using RIPA lysis buffer with protease and phosphatase inhibitors
    • Determine protein concentration with BCA Protein Assay Kit
    • Separate proteins by SDS-PAGE and transfer to nitrocellulose membrane
    • Block membranes with 5% skim milk in TBST for 2 hours
    • Incubate with primary antibodies (overnight, 4°C) followed by HRP-conjugated secondary antibodies
    • Detect using ECL kit and quantify bands with ImageJ software
  • Key Antibodies: CD146, γH2AX (DNA damage), cleaved caspase-3 (apoptosis), phospho-NF-κB p65, BCL2, BAX

Clinical Applications and Efficacy Data

FDA-Approved Indications and Dosing

Table 2: Clinical Applications of Pemetrexed

Indication Regimen Clinical Trial Evidence Efficacy Outcomes
Malignant Pleural Mesothelioma Pemetrexed + Cisplatin EMPHACIS Phase III [3] 2.8-month median survival advantage vs cisplatin alone
NSCLC - First Line Pemetrexed + Cisplatin Phase III vs Gemcitabine+Cisplatin [3] Non-inferior survival: HR 0.94; Histology-dependent effect
NSCLC - Maintenance Pemetrexed monotherapy JMEN Phase III [3] Improved PFS: 4.0 vs 2.0 months (HR 0.60); OS: 13.4 vs 10.6 months
NSCLC - Second Line Pemetrexed monotherapy Phase III vs Docetaxel [1] [3] Equivalent efficacy to docetaxel with improved toxicity profile
Histology-Dependent Efficacy

A critical aspect of pemetrexed therapy in NSCLC is its histology-dependent efficacy [3]. Clinical trials have consistently demonstrated that:

  • Non-squamous NSCLC (adenocarcinoma, large cell): Significant survival benefit
  • Squamous cell carcinoma: Reduced efficacy, not recommended [3]

This differential effect is attributed to higher expression of pemetrexed's target enzymes in squamous histologies, although the exact molecular mechanisms continue to be investigated.

Toxicity Management and Vitamin Supplementation

The most common and serious toxicities of pemetrexed—myelosuppression and mucositis—have been significantly ameliorated by the implementation of folic acid and vitamin B12 supplementation [1] [2] [6]. This critical intervention has allowed for maintained efficacy while reducing adverse events:

Standard Premedication Regimen [6]:

  • Folic acid: 400-1,000μg orally once daily, starting 7 days before first dose and continuing until 21 days after final dose
  • Vitamin B12: 1,000μg intramuscularly, starting 7 days before first dose and repeated every 3 cycles
  • Dexamethasone: 4mg orally twice daily for 3 days (day before, of, and after treatment) to prevent cutaneous reactions

Conclusion and Future Directions

References

what is pemetrexed disodium heptahydrate used for

Author: Smolecule Technical Support Team. Date: February 2026

Approved Indications for Pemetrexed

Indication Usage Context Combination Therapies
Malignant Pleural Mesothelioma [1] [2] [3] First-line treatment for unresectable disease or patients not candidates for curative surgery [4] [5]. Cisplatin [1] [6] [7]
Non-Squamous Non-Small Cell Lung Cancer (NSCLC) [1] [2] [3] First-line treatment for metastatic disease [1] [2]. Pembrolizumab + Platinum Chemotherapy (cisplatin or carboplatin) [1] [2] [6]
Non-Squamous Non-Small Cell Lung Cancer (NSCLC) [1] [2] [3] First-line treatment for locally advanced or metastatic disease [1] [2]. Cisplatin [1] [2]
Non-Squamous Non-Small Cell Lung Cancer (NSCLC) [1] [2] [3] Maintenance treatment after 4 cycles of platinum-based chemotherapy without disease progression [1] [2]. Monotherapy [1] [2]
Non-Squamous Non-Small Cell Lung Cancer (NSCLC) [1] [2] [3] Treatment of recurrent, metastatic disease after prior chemotherapy [1] [2]. Monotherapy [1] [2]

> Important Limitation: Pemetrexed is not indicated for the treatment of squamous cell NSCLC, as it demonstrated lower efficacy in this histology [2].

Mechanism of Action

Pemetrexed is a folate analog metabolic inhibitor that disrupts crucial cellular processes [1] [7] [3]. The following diagram illustrates its multi-targeted mechanism of action.

G cluster_enzymes Inhibition of Key Enzymes Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS Inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Inhibits AICARFT Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) Pemetrexed->AICARFT Inhibits DNA_RNA_Synth Impaired DNA & RNA Synthesis Cell_Death Inhibition of Cell Replication & Cell Death DNA_RNA_Synth->Cell_Death TS->DNA_RNA_Synth DHFR->DNA_RNA_Synth GARFT->DNA_RNA_Synth AICARFT->DNA_RNA_Synth

Pemetrexed enters cells via reduced folate carriers and membrane folate binding protein transport systems [1]. Once inside the cell, it is converted to active polyglutamate forms by the enzyme folylpolyglutamate synthetase [1] [3]. This polyglutamation is a critical step as it:

  • Increases Intracellular Half-life: Polyglutamated metabolites are retained in cells longer, leading to prolonged drug action [1] [3].
  • Enhances Inhibition: The polyglutamate forms are potent inhibitors of TS and GARFT [1]. This process occurs more readily in tumor cells, contributing to the drug's selective toxicity [3].

Clinical Pharmacology & Pharmacokinetics

Understanding the pharmacokinetic profile of pemetrexed is essential for proper dosing and managing potential toxicities.

Parameter Profile
Administration Intravenous infusion, typically over 10 minutes [1] [2] [3].
Protein Binding Approximately 81% [1] [6] [3].
Metabolism Not metabolized to an appreciable extent by the liver [1] [6].
Elimination Half-life Approximately 3.5 hours in patients with normal renal function [1] [6].
Route of Elimination Primarily renal; 70-90% of the dose is excreted unchanged in urine within 24 hours [1] [3].
Systemic Clearance 91.8 mL/min in patients with normal renal function (creatinine clearance of 90 mL/min) [1].

Pemetrexed is a substrate of organic anion transporter 3 (OAT3), which is involved in its active secretion into the urine [1] [3]. This is a key point for potential drug interactions.

Essential Premedication & Toxicity Management

To reduce the severity of adverse effects, a standard premedication regimen is mandatory.

Medication Regimen Purpose
Folic Acid [1] [2] [3] 400–1000 mcg orally, once daily. Begin 7 days before first dose and continue until 21 days after last dose. Reduces severity of hematologic and gastrointestinal toxicity [1] [5].
Vitamin B12 [1] [2] [3] 1 mg intramuscularly. First dose 1 week before first pemetrexed dose, then repeated every 3 cycles. Reduces severity of hematologic and gastrointestinal toxicity [1] [5].
Dexamethasone [2] [6] [3] 4 mg orally, twice daily. Given the day before, the day of, and the day after pemetrexed infusion. Lowers the risk and severity of skin rashes [6] [5].

Key Safety Considerations & Warnings

  • Myelosuppression: The most common serious toxicity; can cause neutropenia, thrombocytopenia, and anemia. Monitor blood counts [2] [3]. Vitamin supplementation is critical to mitigate this risk [2] [5].
  • Renal Impairment: Contraindicated in patients with creatinine clearance <45 mL/min due to increased exposure and toxicity risk. Dose adjustment is not required for CrCl ≥45 mL/min [2] [3].
  • Drug Interaction with NSAIDs: Concomitant use of ibuprofen with pemetrexed in patients with mild to moderate renal impairment (CrCl 45-79 mL/min) increases the risk of pemetrexed toxicity. Avoid ibuprofen 2 days before, the day of, and 2 days after pemetrexed administration in these patients [2] [3].
  • Other Warnings: Includes risk of severe bullous skin reactions, interstitial pneumonitis, and radiation recall [2].

Pemetrexed disodium heptahydrate remains a cornerstone of treatment for non-squamous NSCLC and malignant pleural mesothelioma. Its rational, multi-targeted mechanism and well-defined safety and supplementation protocols make it a model for modern antifolate chemotherapy agents.

References

Pemetrexed disodium heptahydrate basic pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Profile

Attribute Description
Chemical Name Disodium (2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate heptahydrate [1]
Molecular Formula C₂₀H₃₃N₅Na₂O₁₃ [1]
Molecular Weight 597.486 g/mol [1]
Mechanism of Action Folate analog metabolic inhibitor. It is actively transported into cells, polyglutamated, and inhibits multiple folate-dependent enzymes: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT) [2]. This disrupts the de novo synthesis of thymidine and purine nucleotides, thereby inhibiting DNA and RNA synthesis [2].

| Primary Indications | • Malignant Pleural Mesothelioma: First-line treatment in combination with cisplatin [3] [4]. • Non-Squamous Non-Small Cell Lung Cancer (NSCLC): First-line, maintenance, and second-line treatment, both as monotherapy and in combination with platinum-based chemotherapy or immunotherapy [3]. |

Clinical Dosage & Administration

Pemetrexed disodium heptahydrate is administered intravenously. The dosage is based on the anhydrous form of pemetrexed (500 mg/m²), typically on day one of a 21-day cycle [3] [5]. The following protocols are critical for managing toxicity.

Parameter Protocol
Renal Function Requirement Creatinine clearance (CrCL) must be ≥ 45 mL/min [3]. Do not administer if CrCL is below this threshold.

| Vitamin Supplementation | • Folic Acid: 400-1000 mcg orally, once daily. Begin 7 days before the first dose and continue until 21 days after the last dose [3]. • Vitamin B₁₂: 1 mg intramuscularly. Administer 1 week before the first dose and then every 3 cycles [3]. | | Corticosteroid Premedication | Dexamethasone 4 mg orally, twice daily. Administer the day before, the day of, and the day after pemetrexed infusion to reduce the incidence and severity of skin rash [3] [5]. |

Key Warnings & Toxicity Management

The main risks with pemetrexed therapy include myelosuppression, renal toxicity, and severe skin reactions.

Toxicity Monitoring & Dose Modification Guidelines

| Myelosuppression | - Monitor: CBC with platelet count before each cycle [5].

  • Dose Delay: Do not administer if ANC < 1500 cells/mm³ or platelets < 100,000 cells/mm³ [3].
  • Dose Reduction: For subsequent cycles, reduce to 75% of previous dose if nadir ANC < 500/mm³ but platelets ≥ 50,000/mm³; reduce to 50% if nadir platelets < 50,000/mm³ [5]. | | Renal Toxicity | - Contraindication: Do not use in patients with CrCL < 45 mL/min [3].
  • Dose Delay: Withhold therapy until renal function recovers to CrCL ≥ 45 mL/min [5]. | | Bullous & Exfoliative Skin Reactions | - Management: Permanently discontinue therapy for severe or life-threatening bullous, blistering, or exfoliating skin toxicity [3]. |

Recent Research & Experimental Insights

Recent studies focus on optimizing pemetrexed combinations, particularly with EGFR tyrosine kinase inhibitors (TKIs) like Osimertinib in EGFR-mutant NSCLC [6].

  • Sequential Administration Superiority: Research indicates that the sequence and interval between pemetrexed and Osimertinib are critical. A 48-hour interval (administering pemetrexed first, followed by Osimertinib 48 hours later) maximizes synergistic effects [6].
  • Mechanism of Synergy: The sequence works by temporally segregating the drugs' mechanisms. Pemetrexed executes its early-phase effects (S-phase arrest, DNA damage accumulation) without interference from Osimertinib's G1 arrest. Osimertinib then enhances late-phase apoptosis by suppressing Rad51/thymidylate synthase and inhibiting feedback activation of EGFR signaling [6].

The diagram below illustrates the experimental workflow and mechanistic logic derived from this research.

Experimental workflow for optimizing pemetrexed and osimertinib sequential therapy.

Critical Drug Interaction

A key drug interaction exists between pemetrexed and nonsteroidal anti-inflammatory drugs (NSAIDs) in patients with renal impairment.

  • At-Risk Patients: Those with mild to moderate renal impairment (CrCL 45-79 mL/min) [5].
  • Drugs of Concern: Ibuprofen and other NSAIDs with similar elimination pathways [5].
  • Recommended Action: These patients should avoid taking short half-life NSAIDs for 2 days before, the day of, and for 2 days after pemetrexed administration. For NSAIDs with longer half-lives, the avoidance period should be extended to 5 days before, the day of, and for 2 days after pemetrexed administration [5].
  • Mechanism: Concomitant use can decrease pemetrexed clearance and increase its plasma concentration (AUC), raising the risk of severe toxicities like myelosuppression and GI toxicity [5].

References

Pemetrexed disodium heptahydrate intrinsic and extrinsic apoptosis pathways

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Apoptosis Induction

The following diagram illustrates the key molecular pathways through which pemetrexed disodium heptahydrate triggers apoptosis in non-small cell lung cancer (NSCLC) cells:

G Pemetrexed Pemetrexed ROS ROS Pemetrexed->ROS Fas/FasL\nDR4/TRAIL Fas/FasL DR4/TRAIL Pemetrexed->Fas/FasL\nDR4/TRAIL Bcl-2 Family\nDysregulation Bcl-2 Family Dysregulation Pemetrexed->Bcl-2 Family\nDysregulation ↓ Mitochondrial\nMembrane Potential ↓ Mitochondrial Membrane Potential ROS->↓ Mitochondrial\nMembrane Potential FADD\nRecruitment FADD Recruitment Fas/FasL\nDR4/TRAIL->FADD\nRecruitment Cytochrome c\nRelease Cytochrome c Release ↓ Mitochondrial\nMembrane Potential->Cytochrome c\nRelease Caspase-9\nActivation Caspase-9 Activation Cytochrome c\nRelease->Caspase-9\nActivation Caspase-3\nActivation Caspase-3 Activation Caspase-9\nActivation->Caspase-3\nActivation Caspase-8\nActivation Caspase-8 Activation FADD\nRecruitment->Caspase-8\nActivation Bid Cleavage\n(tBid) Bid Cleavage (tBid) Caspase-8\nActivation->Bid Cleavage\n(tBid) Caspase-8\nActivation->Caspase-3\nActivation Bid Cleavage\n(tBid)->↓ Mitochondrial\nMembrane Potential PARP Cleavage PARP Cleavage Caspase-3\nActivation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis ↓ Bcl-2\n↑ Bax ↓ Bcl-2 ↑ Bax Bcl-2 Family\nDysregulation->↓ Bcl-2\n↑ Bax ↓ Bcl-2\n↑ Bax->↓ Mitochondrial\nMembrane Potential

Key molecular pathways of pemetrexed-induced apoptosis.

Research on the PC9 NSCLC cell line (carrying an EGFR exon 19 deletion) demonstrated that pemetrexed treatment leads to a series of pro-apoptotic events [1] [2]. The quantitative data from these studies is summarized in the table below:

Observed Effect Key Measured Changes Experimental Assays Used
Induction of Oxidative Stress Increased intracellular Reactive Oxygen Species (ROS) [1] Intracellular ROS assay (Flow cytometry) [1] [3]
Mitochondrial Pathway (Intrinsic) Decreased mitochondrial membrane potential; Release of cytochrome c into cytosol; Decreased Bcl-2 (anti-apoptotic); Increased Bax (pro-apoptotic) [1] [4] JC-10 MMP assay; Western blotting for Bcl-2, Bax, cytochrome c; Subcellular protein fractionation [1]
Death Receptor Pathway (Extrinsic) Increased expression of Fas/FasL and DR4/TRAIL; Increased Fas-associated protein with death domain (FADD) [1] Western blotting [1]
Execution Phase Activation of caspase-8, caspase-9, and caspase-3; Cleavage of poly (ADP-ribose) polymerase (PARP) [1] Western blotting for cleaved caspases and PARP fragments [1]
Cell Cycle Arrest Significant G1 phase arrest in a dose-dependent manner [1] Flow cytometric cell cycle analysis [1]

Core Experimental Protocols

For researchers aiming to replicate or build upon these findings, the core methodologies from the cited studies are detailed below.

Cell Culture and Treatment
  • Cell Line: The human NSCLC cell line PC9 (EGFR exon 19 deletion) was used [1].
  • Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO₂ [1].
  • Drug Preparation: this compound was dissolved in DMSO for in vitro experiments and cells were treated for 72 hours [1].
Key Assays and Procedures
  • Cell Viability Assay: Cytotoxicity was assessed using the water-soluble tetrazolium salt (WST-1) assay. After 72-hour drug treatment, WST-1 reagent was added and absorbance was measured at 450 nm [1] [3].
  • Apoptosis Detection:
    • Annexin V-FITC/PI Staining: Used to distinguish early and late apoptotic cells via flow cytometry [1].
    • TUNEL Assay: Detected DNA fragmentation in apoptotic cells using a commercial kit and flow cytometry analysis [1] [3].
  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were detected using a deep red ROS dye after drug treatment, followed by incubation and flow cytometry analysis [1] [3].
  • Mitochondrial Membrane Potential (MMP) Assay: Evaluated using the JC-10 dye-loading solution. Cells were incubated with the dye and fluorescence was measured by flow cytometry [1].
  • Protein Expression Analysis:
    • Western Blotting: Whole protein lysates were isolated using extraction reagent. Proteins were separated by SDS-PAGE, transferred to membranes, and probed with specific primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, PARP, etc.), followed by incubation with HRP-conjugated secondary antibodies and detection with a chemiluminescent substrate [1] [3].

Therapeutic Context and Further Research

  • Clinical Use: Pemetrexed is approved for use in non-squamous NSCLC and malignant pleural mesothelioma, both as a single agent and in combination with platinum-based chemotherapy or immunotherapy [5].
  • Efficacy in Different Mutations: The efficacy of pemetrexed can vary with the genetic background of the cancer. One study showed that in KRAS-mutant A549 cells, cisplatin monotherapy demonstrated a stronger cytotoxic effect than pemetrexed monotherapy or their combination [3]. This highlights the importance of tumor genotyping for treatment strategy.

The evidence clearly shows that this compound is a multi-targeted agent that effectively triggers apoptosis in cancer cells by orchestrating a complex network of signals converging on the mitochondria and directly activating death receptors.

References

pemetrexed disodium heptahydrate HRMS analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Key Properties

For HRMS analysis, accurately calculating the expected mass of the molecular ion is a critical first step. The table below summarizes the fundamental identifiers and formulaic data for both the heptahydrate salt (a common form) and the anhydrous parent drug.

Property Pemetrexed Disodium Heptahydrate Pemetrexed (Anhydrous Parent)
CAS Number 357166-29-1 [1] [2] 137281-23-3 (implied) [3]
Molecular Formula C₂₀H₃₃N₅Na₂O₁₃ [4] [2] C₂₀H₂₁N₅O₆ [3]
Molecular Weight 597.48 g/mol [1] [2] 427.41 g/mol [3]
Theoretical [M+H]+ Mass ~598.22 (for C₂₀H₃₄N₅Na₂O₁₃) ~428.16 (for C₂₀H₂₂N₅O₆)

Foundational LC-MS Methodology

While a specific HRMS protocol was not located, a validated liquid chromatography-mass spectrometry (LC-MS) method for determining pemetrexed in human plasma is documented and can serve as a foundational reference for developing your HRMS method [5].

The experimental parameters are summarized in the following workflow diagram:

G cluster_LC LC Conditions cluster_MS MS & Performance A Sample Preparation B Solid-Phase Extraction (SPE) Plexa Bond Elut Cartridge A->B C Liquid Chromatography (LC) B->C D Mass Spectrometry (MS) Single Quadrupole Detector C->D C2 Mobile Phase: Formic Acid / Acetonitrile C3 Flow: Isocratic, 7 min C1 C1 E Data Analysis D->E D2 Linear Range: 5 - 5000 ng/mL D3 LLOQ: 2.5 ng/mL D4 Precision (RSD): < 7.2% D1 D1 Column Column , fillcolor= , fillcolor= Ion Ion Mode Mode Specified Specified

This diagram outlines the core LC-MS workflow for pemetrexed analysis, detailing chromatography and detection parameters [5].

Critical Considerations for HRMS Method Development

To adapt the existing LC-MS method for HRMS, you should focus on the following aspects:

  • Fragmentation Prediction: Pemetrexed is known to be metabolically stable and is excreted largely unchanged [6] [3]. Its mechanism involves conversion to active polyglutamate forms within cells [6] [3], but for plasma analysis, the parent drug is the primary target.
  • Chromatographic Considerations: The existing method uses a C18 column and a simple formic acid/acetonitrile mobile phase system [5]. This provides an excellent starting point for HRMS. You may need to optimize the gradient for better separation in your specific matrix.
  • Sample Preparation: The cited method employs Solid-Phase Extraction (SPE) using a Plexa cartridge for plasma clean-up [5]. This is crucial for reducing matrix effects and achieving a low limit of quantification (2.5 ng/mL) [5].

Where to Find More Information

Since a direct HRMS method was not available, I suggest you:

  • Search scientific databases for "high-resolution mass spectrometry pemetrexed" or "pemetrexed HRMS".
  • Consult application notes from major mass spectrometer manufacturers (e.g., Thermo Fisher, Sciex, Waters, Bruker), which often contain detailed methods for pharmaceutical compounds.

References

pemetrexed disodium heptahydrate solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Insights and Protocols

The recommended conditions are derived from systematic forced degradation studies and stability tests. Here are the key experimental details:

  • Forced Degradation: Studies confirmed that oxidation is the main degradation mechanism for pemetrexed in aqueous solutions. Other pathways include decarboxylation under acidic conditions and hydrolysis of the side-chain amide under alkaline conditions [1].
  • Analytical Method: The content of pemetrexed and its related substances (such as α-hydroxy lactams, keto-pemetrexed, and oxidative dimers) was monitored using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method [1]. The drug concentration was calculated based on peak areas, and impurities were quantified using relative response factors [1].
  • Stability Protocol for Clinical Use: One study demonstrates that pemetrexed disodium in 0.9% sodium chloride infusion bags (at concentrations of 2.0 and 13.5 mg/mL) remains stable for 21 days when stored at 2-8°C and protected from light. Stability was assessed by monitoring drug concentration, related substance levels, pH, visual inspection, and sub-visible particle counts [2].

Solubility Data

Pemetrexed disodium heptahydrate is highly soluble in water. The quantitative solubility data from the literature is summarized in the table below.

Solvent Solubility Test Conditions
Water [3] ≥ 30 mg/mL Clear solution
Water [4] 100 mg/mL Not specified
DMSO [4] 33 mg/mL (55.04 mM) Note: Moisture-absorbing DMSO reduces solubility; use fresh DMSO.

Oxidation Degradation Pathway

The following diagram illustrates the primary oxidative degradation pathway of pemetrexed, as identified in the forced degradation studies [1].

Pemetrexed Pemetrexed OL α-Hydroxy Lactams Pemetrexed->OL Oxidation KP Keto-Pemetrexed Pemetrexed->KP Oxidation OD Oxidative Dimers Pemetrexed->OD Oxidation

This diagram shows the three main oxidative degradants formed from pemetrexed in the presence of oxygen [1].

References

pemetrexed disodium heptahydrate discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Development History

Pemetrexed disodium heptahydrate is the stable, crystalline heptahydrate form of the antifolate drug pemetrexed disodium. Its chemical name is L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, disodium salt, heptahydrate, with a molecular formula of C₂₀H₃₃N₅Na₂O₁₃ [1] [2].

The molecular structure of pemetrexed was developed by Edward C. Taylor at Princeton University and later clinically developed by Eli Lilly and Company [2]. The drug received its initial U.S. FDA approval in 2004 [3] [2] [4]. A significant milestone in its development was the discovery and patenting of the stable heptahydrate crystalline form (Form II), which offered improved stability over earlier, less stable forms like the 2.5 hydrate (Form I) [2].

Mechanism of Action: A Multi-Targeted Antifolate

Pemetrexed is a folate analog metabolic inhibitor. Its primary mechanism of action involves the disruption of folate-dependent metabolic processes essential for cell replication [2] [4]. The following diagram illustrates the key pathways it inhibits:

G Pemetrexed Pemetrexed TS TS Pemetrexed->TS Inhibits DHFR DHFR Pemetrexed->DHFR Inhibits GARFT GARFT Pemetrexed->GARFT Inhibits DNA_RNA Impaired DNA & RNA Synthesis dTMP dTMP TS->dTMP Blocks Conversion THF THF DHFR->THF Blocks Regeneration Purines Purines GARFT->Purines Blocks Synthesis dTMP->DNA_RNA THF->Purines Purines->DNA_RNA

Pemetrexed mechanism of action: inhibits key enzymes in nucleotide synthesis.

It works by potently inhibiting three key enzymes involved in the de novo biosynthesis of purine and pyrimidine nucleotides:

  • Thymidylate Synthase (TS): Inhibits the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical nucleotide for DNA synthesis [2] [4].
  • Dihydrofolate Reductase (DHFR): Inhibits the regeneration of tetrahydrofolate (THF), a carrier of one-carbon units necessary for purine and dTMP synthesis [2] [4].
  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibits the de novo synthesis of purines [2] [4].

By simultaneously targeting these three enzymes, pemetrexed depletes the nucleotide pools, leading to the inhibition of DNA and RNA synthesis and ultimately to cell death [2] [4].

Clinical Applications and Dosage

This compound is indicated for specific oncology uses, primarily non-squamous non-small cell lung cancer (NSCLC) and mesothelioma [3] [4]. The following table summarizes its key indications and dosing regimens. Note that it is not indicated for patients with squamous cell NSCLC [3].

Indication Regimen Recommended Dosage (in patients with CrCl ≥45 mL/min)
Metastatic Non-Squamous NSCLC (initial treatment) In combination with pembrolizumab & platinum chemotherapy 500 mg/m² IV on Day 1 of each 21-day cycle [3]
Locally Advanced/Metastatic Non-Squamous NSCLC (initial treatment) In combination with cisplatin 500 mg/m² IV on Day 1 of each 21-day cycle [3]
Locally Advanced/Metastatic Non-Squamous NSCLC (maintenance) Single agent 500 mg/m² IV on Day 1 of each 21-day cycle [3]
Recurrent, Metastatic Non-Squamous NSCLC Single agent 500 mg/m² IV on Day 1 of each 21-day cycle [3]
Malignant Pleural Mesothelioma (unresectable) In combination with cisplatin 500 mg/m² IV on Day 1 of each 21-day cycle [3]
Essential Premedication & Toxicity Mitigation

To reduce the severity of hematologic and gastrointestinal toxicity, the following supplementation and premedication are mandatory [3] [4]:

  • Folic Acid: 400-1000 mcg orally, once daily, beginning 7 days before the first dose and continuing until 21 days after the last dose.
  • Vitamin B12: 1 mg intramuscularly, 1 week before the first dose and every 3 cycles thereafter.
  • Dexamethasone: 4 mg orally, twice daily, the day before, day of, and day after pemetrexed administration to prevent skin rashes.

Manufacturing and Market Landscape

The production of this compound involves advanced manufacturing equipment like precision reactors and lyophilization units, with process control systems ensuring quality [5]. High-performance analytical instruments, particularly HPLC (High-Performance Liquid Chromatography), are critical for verifying the compound's purity and concentration [5].

Following patent expirations, the market has seen a significant increase in generic manufacturers. The FDA approved multiple generic versions from companies including Accord Healthcare, Apotex, Dr. Reddy's, and Fresenius Kabi USA in May 2022, with additional approvals through 2024 [6]. The market is projected to reach approximately $650 million by 2025, growing at a robust CAGR [7]. The Asia-Pacific region, with its strong API manufacturing base, is a key growth engine [7].

Experimental & Technical Considerations

  • Dosage Form: Supplied as a lyophilized powder in single-dose vials (100 mg or 500 mg base/vial) for reconstitution into an intravenous solution [3].
  • Stability: The heptahydrate form (Form II) was developed specifically for its enhanced stability compared to earlier hydrate forms [2].
  • Drug Interaction: Concomitant use of ibuprofen can increase pemetrexed toxicity in patients with mild to moderate renal impairment (CrCl 45-79 mL/min). Ibuprofen dosage should be modified in these patients [3].
  • Key Warnings: Therapy requires careful monitoring for myelosuppression, severe renal failure, bullous skin toxicity, and interstitial pneumonitis [3].

References

pemetrexed disodium heptahydrate reactive oxygen species generation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of ROS Induction and Cellular Consequences

The core mechanism involves ROS-mediated DNA damage that activates multiple signaling pathways, ultimately inhibiting cancer cell growth and survival. The following diagram illustrates the key pathways:

G cluster_intrinsic Intrinsic Apoptosis Pathway cluster_extrinsic Extrinsic Apoptosis Pathway Pemetrexed Pemetrexed ROS ROS Pemetrexed->ROS DNA_Damage DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Senescence Senescence DNA_Damage->Senescence CellCycleArrest CellCycleArrest DNA_Damage->CellCycleArrest MMPloss Loss of Mitochondrial Membrane Potential DNA_Damage->MMPloss Fas Fas/FasL Upregulation DNA_Damage->Fas CytoC Cytochrome c Release MMPloss->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Apoptosis FADD FADD Upregulation Fas->FADD Casp8 Caspase-8 Activation FADD->Casp8 Casp8->Apoptosis

Pemetrexed-induced ROS triggers DNA damage, leading to apoptosis, senescence, and cell-cycle arrest through intrinsic and extrinsic pathways.

Quantitative Data on Pemetrexed-Induced Effects

The effects of pemetrexed have been quantitatively demonstrated in specific NSCLC cell lines:

Table 1: Anticancer Effects of Pemetrexed in PC9 Cells (EGFR Ex19Del) [1] [2]

Parameter Observed Effect Experimental Method
Cell Viability Reduced in a concentration-dependent manner WST-1 Cell Proliferation Assay
Apoptosis Induction Significant increase in apoptotic cells Annexin V-FITC/PI Staining & Flow Cytometry
Cell Cycle Arrest Significant G1 phase arrest in a dose-dependent manner Flow Cytometry
ROS Generation Increased intracellular levels Flow Cytometry with ROS-specific dye
Mitochondrial Membrane Potential Decreased JC-10 Assay & Flow Cytometry
Protein Expression (Bcl-2) Decreased Western Blotting
Protein Expression (Bax) Increased Western Blotting
Caspase Activation (3, 8, 9) Activated Western Blotting
PARP Cleavage Induced Western Blotting

Table 2: Comparative Effects in A549 Cells (KRAS mutant) & Gefitinib Resistance Reversal [3] [4]

Context / Cell Line Key Finding Implication
A549 (KRAS mutant) Pemetrexed monotherapy showed minimal cytotoxicity vs. cisplatin. Suggests effect is context-dependent; less effective against KRAS-driven cancer in this model.
Gefitinib-Resistant Cells Pemetrexed attenuated Thymidylate Synthase (TS), induced ROS, DNA damage, and senescence, reversing resistance. Suggests a promising combination strategy to overcome EGFR-TKI resistance.

Detailed Experimental Protocols

To investigate pemetrexed's mechanisms, researchers use standardized in vitro methodologies. The workflow for key assays is outlined below:

G cluster_assays Analysis Assays CellCulture Cell Culture (NSCLC lines: PC9, A549, etc.) DrugTreatment Drug Treatment (Pemetrexed, 72 hours) CellCulture->DrugTreatment Assays Assays DrugTreatment->Assays Viability Viability (WST-1/MTS) Assays->Viability ApoptosisQuant Apoptosis Quantification (Annexin V/PI, TUNEL) Assays->ApoptosisQuant ROSMeas ROS Measurement (Flow Cytometry) Assays->ROSMeas MMP Mitochondrial Membrane Potential (JC-10 Assay) Assays->MMP CellCycle Cell Cycle Analysis (Propidium Iodide) Assays->CellCycle ProtExpr Protein Expression (Western Blotting) Assays->ProtExpr

General workflow for in vitro experiments to study pemetrexed's effects on NSCLC cells.

Based on the search results, here are the detailed methodologies for key experiments:

  • Cell Viability Assay (WST-1) [1] [3]:

    • Seed cells in a 96-well plate (e.g., 4x10³ cells/well for PC9 or A549 cells).
    • After 24 hours, add a range of pemetrexed concentrations.
    • Incubate for 72 hours at 37°C in 5% CO₂.
    • Add WST-1 reagent to each well and incubate for 1-4 hours.
    • Measure absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
  • Apoptosis Detection (Annexin V-FITC/PI) [1] [3]:

    • Harvest pemetrexed-treated cells (e.g., after 72 hours) by trypsinization.
    • Wash cells with cold phosphate-buffered saline (PBS).
    • Resuspend cells in Annexin V Binding Buffer.
    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
    • Incubate for 15 minutes in the dark at room temperature.
    • Analyze by flow cytometry within 1 hour. Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic/necrotic cells are Annexin V+/PI+.
  • Intracellular ROS Assay [1] [3]:

    • After pemetrexed treatment, harvest cells.
    • Wash cells with PBS.
    • Stain cells with a working solution of a cell-permeable ROS-sensitive dye (e.g., deep red ROS dye from Abcam kit ab186029).
    • Incubate at 37°C for 30-60 minutes.
    • Analyze fluorescence intensity by flow cytometry. An increase in fluorescence signal compared to the control indicates higher intracellular ROS levels.
  • Western Blotting [1] [3]:

    • Lyse pemetrexed-treated cells using mammalian protein extraction reagent (e.g., M-PER) containing protease and phosphatase inhibitors.
    • Determine protein concentration using an assay (e.g., BCA assay).
    • Separate proteins (e.g., 40 μg per lane) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
    • Transfer proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
    • Block the membrane with 5% non-fat milk.
    • Incubate with primary antibodies overnight at 4°C (e.g., against Bcl-2, Bax, cleaved caspase-3, -8, -9, cleaved PARP, LC3, p-ERK, p-AKT).
    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
    • Detect proteins of interest using a chemiluminescent substrate and an imaging system.

Conclusion and Research Implications

The induction of ROS is a central mechanism in pemetrexed's action against specific subtypes of NSCLC. Key research implications include:

  • Context-Dependent Efficacy: The drug's potency is highly specific to the molecular context of the cancer cells, showing strong effects in EGFR Ex19Del models [1] but weaker effects as monotherapy in KRAS-mutant A549 cells [3].
  • Combination Therapy Potential: The ability of pemetrexed to reverse gefitinib resistance by inducing ROS and senescence presents a validated strategy for combination regimens [4].
  • Dual Cell Fate Outcomes: Pemetrexed can push cancer cells toward two distinct fates: apoptosis (programmed cell death) and cellular senescence (permanent growth arrest), with the outcome likely depending on genetic background and cellular context [1] [3] [4].

References

Pemetrexed disodium heptahydrate synthetic protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pemetrexed Disodium Heptahydrate

This compound is an antifolate antineoplastic agent critical for treating non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma [1]. Its mechanism involves inhibiting key enzymes for purine and pyrimidine synthesis: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [2]. The active pharmaceutical ingredient (API) is marketed as ALIMTA and its quality is paramount, requiring stringent control of process-related impurities to ensure patient safety and drug efficacy [2].

Synthetic Methodologies and Comparison

A common, convergent synthetic route has been well-documented and involves a peptide coupling reaction followed by saponification [2]. The synthesis begins with the preparation of a key pyrrolopyrimidine acid intermediate, which is activated for coupling with a glutamate diester. The resulting compound is then isolated as a salt before final saponification and conversion to the crystalline disodium salt heptahydrate.

The table below summarizes and compares two key synthetic processes described in patents, highlighting different approaches to controlling critical quality attributes.

Patent/Process Feature US20130165654A1 [3] EP2675808A2 [4]
Key Objective General process for preparing pemetrexed Preparation of pemetrexed disodium substantially free of enantiomeric impurity
Final Intermediate Pemetrexed free acid (1) N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid dimethyl ester 4-methylbenzenesulfonic acid salt
Formation of Disodium Salt Adjustment of pH of pemetrexed free acid solution; crystallization Saponification of dimethyl ester salt with NaOH at <30°C; pH adjustment with HCl; addition of organic solvent
Critical Quality Focus General impurity control Specific reduction of enantiomeric impurity (D-isomer) to ≤0.3% by weight
Key Reagents & Solvents Sodium hydroxide; water; acetone (for crystallization) Sodium hydroxide; hydrochloric acid; methanol, ethanol, isopropanol, or acetone

Quantitative Data on Identified Impurities

Controlling the impurity profile is essential for API quality. The International Conference on Harmonization (ICH) guidelines set strict thresholds, requiring identification and qualification of impurities present at levels above 0.10% for doses below 2 g/day [2]. The following table lists the characterized impurities, their structures, and origins.

Impurity Name Structure Source/Mechanism of Formation
N-Methyl Impurity (6) [2] Methylation at the N1-nitrogen of the pyrrolopyrimidine ring Formed during coupling; decomposition of excess CDMT•NMM complex produces a methylating agent [2].
N,N-Dimethylformamidine Impurity (7) [2] Formamidine group attached to the pyrrolopyrimidine ring Reaction with DMF or DMF-DMA under acidic conditions during the synthesis [2].
Enantiomeric Impurity ((R)-1) [4] [2] D-enantiomer of pemetrexed Trace amounts of D-glutamate in starting material (diethyl L-glutamate) or racemization during alkaline hydrolysis at elevated temperatures (>30°C) [2].
γ-Dipeptide Impurity (8) [2] Triacid structure with a second glutamate moiety linked via γ-carboxyl Condensation of the starting acid (2) with mono-ethyl L-glutamate (11) present as an impurity in the starting diethyl L-glutamate (4) [2].

Detailed Experimental Protocols

Protocol 1: Convergent Synthesis of Pemetrexed Disodium Salt

This protocol outlines the general convergent synthesis pathway [2].

1. Coupling Reaction to Form Diester (5)

  • Reaction: Charge a solution of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (2) in dimethylformamide (DMF). Add N-methylmorpholine (NMM) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) at 25°C and stir to form the active ester (3). Add a solution of diethyl L-glutamate (4) in DMF. Stir the reaction mixture until completion is confirmed by HPLC.
  • Work-up and Isolation: The product of the peptide coupling, diester (5), is isolated as a p-toluenesulfonate salt (5a).

2. Saponification to Pemetrexed Free Acid (1)

  • Reaction: Suspend the p-toluenesulfonate salt (5a) in a mixture of sodium hydroxide and water. Stir the reaction mass until hydrolysis of the ethyl ester groups is complete.
  • Work-up and Isolation: Adjust the pH of the solution with a mineral acid (e.g., hydrochloric acid) to precipitate the free acid (1). Filter, wash the solid with water, and dry.

3. Formation of this compound (1a)

  • Reaction: Dissolve pemetrexed free acid (1) in water by adding a stoichiometric amount of sodium hydroxide solution (2 equivalents) to achieve a pH of approximately 8.
  • Crystallization: Add acetone to the aqueous solution to promote crystallization. Stir the mixture, then filter.
  • Drying: Dry the isolated crystalline solid under suitable conditions to obtain this compound (1a) [2].
Protocol 2: Synthesis of N-Methyl Impurity (6) as a Reference Standard

This protocol provides a method for synthesizing the N-methyl impurity for use as a reference standard in quality control [2].

  • Alkylation: Charge a solution of the diester (5a) in a suitable organic solvent (e.g., DMF). Add triethylamine and methyl iodide. Stir the reaction mixture at room temperature to obtain the N-methyl diester (13).
  • Saponification: Hydrolyze the ethyl ester groups of compound (13) using 1N sodium hydroxide solution at room temperature.
  • Purification: Purify the resulting N-methyl impurity (6) using preparative thin-layer chromatography (TLC) on silica gel to obtain a pure sample for analytical purposes [2].

Analytical Control and Characterization

Recommended Analytical Techniques:

  • HPLC: Primary method for quantifying impurities and assessing purity [2].
  • Chiral HPLC: Specific method for detecting and quantifying the enantiomeric impurity ((R)-1) [2].
  • NMR Spectroscopy (1H, 13C, 2D): Used for definitive structure elucidation of the API and synthesized impurities [5] [2].
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formulas [5].
  • Powder X-Ray Diffraction (PXRD): Characterizes the crystalline form of the final API [6].

Workflow Diagram of Synthesis and Control

The following diagram illustrates the complete synthetic pathway and integrated quality control measures.

G Start Start Synthesis Acid Benzoic Acid Intermediate (2) Start->Acid Coupling Coupling Reaction with CDMT/NMM Acid->Coupling Diester Diethyl Ester (5) (isolated as p-TSA salt) Coupling->Diester Saponify Saponification NaOH, H₂O Diester->Saponify FreeAcid Pemetrexed Free Acid (1) Saponify->FreeAcid SaltForm Salt Formation NaOH, Acetone FreeAcid->SaltForm API Pemetrexed Disodium Heptahydrate API SaltForm->API QC Quality Control API->QC Release API Release QC->Release Impurities Impurity Monitoring & Reference Standards Impurities->QC Synthesized for HPLC Comparison

Discussion and Conclusion

The synthesis of this compound is a multi-step process where controlling enantiomeric purity and process-related impurities is critical. The protocol from EP2675808A2, which uses a dimethyl ester intermediate and low-temperature saponification (<30°C), is particularly effective for minimizing the formation of the D-enantiomer impurity [4]. A robust quality control strategy must be integrated into the process, leveraging synthesized impurity standards for accurate HPLC monitoring. Adherence to these detailed protocols and analytical controls ensures the production of a high-quality API that meets stringent regulatory standards for oncology therapeutics.

References

Comprehensive Synthesis and Analytical Profiling of Pemetrexed Disodium Heptahydrate Impurities: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Pemetrexed disodium heptahydrate is a multitargeted antifolate antineoplastic agent that effectively disrupts folate-dependent metabolic processes essential for cell replication. It exerts its pharmacological activity through the simultaneous inhibition of three key enzymes in purine and pyrimidine synthesis: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). This comprehensive enzyme inhibition prevents the formation of precursor purine and pyrimidine nucleotides, thereby obstructing DNA and RNA synthesis required for cancer cell growth and survival. Currently, this pharmaceutical compound is marketed under the brand name ALIMTA (Eli Lilly) and is clinically used for the treatment of malignant pleural mesothelioma (MPM) in combination with cisplatin, and as a second-line agent for advanced or metastatic non-small cell lung cancer (NSCLC). Its application has also been extended to other cancer types, including breast cancer, bladder cancer, colorectal carcinoma, and cervical cancer [1].

Regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicine Agency (EMA), mandate complete physicochemical characterization not only for active pharmaceutical ingredients (APIs) but also for their key synthetic intermediates. The determination of a comprehensive drug substance impurity profile, including both pharmacopeial and non-pharmacopeial impurities, significantly impacts the final product's quality, safety, and efficacy. The International Conference on Harmonization (ICH) guidelines establish rigorous standards for drug substance purity, specifying that impurities above 0.10% must be identified, qualified, and controlled for doses less than 2 g/day, with the threshold reduced to 0.05% for higher doses. These stringent requirements make impurity control and monitoring a crucial aspect of pharmaceutical development and manufacturing processes [1] [2].

The synthetic process for pemetrexed disodium involves a convergent strategy starting with the activation of benzoic acid derivative (2) using 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of N-methylmorpholine (NMM) to form an active ester (3), which subsequently couples with diethyl L-glutamate (4). The resulting product (5) is isolated as a p-toluenesulfonate salt (5a) before saponification to produce the free acid form of the drug substance (1). Final adjustment to pH 8 yields the crystalline disodium salt (1a) isolated as the heptahydrate form (1a·7H₂O). Throughout this complex synthetic pathway, numerous impurities may form, necessitating rigorous identification, characterization, and control strategies to ensure final product quality [1].

Key Impurities of Pemetrexed Disodium: Structures and Formation Pathways

During the development of the synthetic process for pemetrexed disodium, researchers observed that the final product contained several process-related impurities, six of which have been systematically identified and characterized. These impurities arise from various sources, including side reactions, reagent degradation, isomeric contamination, and starting material quality. A comprehensive understanding of these impurities' formation pathways and structural characteristics is essential for developing effective control strategies during the manufacturing process [1].

Table 1: Identified Impurities in Pemetrexed Disodium and Their Characteristics

Name Structure Formation Pathway Pharmacopeial Status
N-Methyl Impurity (6) Methylation at N1-nitrogen of deazaguanine moiety Formed during condensation of acid 2 with diethyl L-glutamate 4 in presence of CDMT/NMM; decomposition of excess CDMT·NMM complex produces methylating agent European Pharmacopoeia (Impurity A) [1]
N,N-Dimethylformamidine Impurity (7) N,N-dimethylformamidine derivative Formed when condensation reaction is performed in DMF as solvent; results from reaction with dimethylformamide-dimethylacetal (DMF-DMA) Not specified in pharmacopeia [1]
Enantiomeric Impurity (R)-1 D-enantiomer of pemetrexed Arises from trace amounts of D-enantiomer in commercial diethyl L-glutamate or during alkaline hydrolysis of ethyl esters at elevated temperatures European Pharmacopoeia (Impurity E) [1]
γ-Dipeptide Impurity (8) Triacid structure with peptide linkage Results from presence of α-ethyl L-glutamate 11 in starting diethyl L-glutamate 4 European Pharmacopoeia (Impurity D) [1]
α-Dipeptide Impurity (9) Structural isomer with alternative peptide bonding Similar to γ-dipeptide impurity but with different peptide connectivity Not specified in pharmacopeia [1]
Dimer Impurity (10) Diastereomeric mixture of dimeric structures Forms through multiple coupling pathways during synthesis European Pharmacopoeia (Impurity B and C) [1]

The N-methyl impurity (6), designated as Impurity A in the European Pharmacopoeia, originates from the methylation of the N1-nitrogen atom in the deazaguanine moiety during the condensation reaction between benzoic acid derivative (2) and diethyl L-glutamate (4). Research by Kjell and coworkers suggests that the decomposition of excess CDMT·NMM complex generates a potent methylating agent that facilitates this unwanted side reaction. The N,N-dimethylformamidine impurity (7) forms when the condensation reaction is conducted in dimethylformamide (DMF) as the solvent, leading to the incorporation of dimethylformamide-derived components into the API structure [1].

The enantiomeric impurity (R)-1, known as Impurity E in the European Pharmacopoeia, represents the D-enantiomer of pemetrexed. This chiral impurity can emerge from two primary sources: trace quantities of D-enantiomer present in commercial diethyl L-glutamate starting material (4), or through racemization during the alkaline hydrolysis of ethyl esters at ambient or elevated temperatures (e.g., >30°C). The γ-dipeptide impurity (8) and α-dipeptide impurity (9) both result from side reactions involving alternative glutamic acid derivatives, specifically the presence of α-ethyl L-glutamate (11) in the starting diethyl L-glutamate material, leading to isomeric peptide linkages in the final API structure. Finally, the dimer impurity (10), classified as Impurity B and C in the European Pharmacopoeia, comprises a diastereomeric mixture of dimeric structures formed through multiple coupling pathways during the synthesis [1].

Synthesis Protocols for Pemetrexed Disodium Impurities

N-Methyl Impurity (6) Synthesis

The synthesis of the N-methyl impurity (Impurity A) can be accomplished through two distinct routes with varying efficiencies:

  • Route 1 (Direct Alkylation): In the initial approach, pemetrexed disodium (1a) is alkylated with methyl iodide in the presence of triethylamine as a base, followed by treatment with 1N NaOH. The crude product is purified using preparative TLC chromatography on silica gel. However, this method yields only 5% of the desired N-methyl impurity (6), making it impractical for large-scale preparation [1].

  • Route 2 (Stepwise Alkylation): A more efficient synthesis involves the alkylation of diester intermediate (5a) with methyl iodide in the presence of triethylamine, yielding the N-methyl diester (13). Subsequent saponification of the ester groups using 1N NaOH under controlled conditions produces the final N-methyl impurity (6). This approach provides significantly improved yields compared to the direct alkylation method [1].

Experimental Protocol:

  • Alkylation Step: Charge diester intermediate (5a) (1.0 eq) and methyl iodide (1.2 eq) into a dry reaction flask under nitrogen atmosphere. Add triethylamine (1.5 eq) slowly while maintaining the temperature below 25°C. Stir the reaction mixture for 6-8 hours at room temperature with continuous monitoring by TLC or HPLC.
  • Work-up: Quench the reaction by adding chilled water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced temperature to obtain crude N-methyl diester (13).
  • Saponification: Dissolve the N-methyl diester (13) in methanol and add 1N NaOH solution (3.0 eq) dropwise at 0-5°C. Stir the reaction mixture for 2-3 hours at room temperature until complete hydrolysis is confirmed by HPLC.
  • Isolation: Neutralize the reaction mixture with dilute HCl to pH 6.5-7.0 and concentrate under reduced pressure. Purify the residue using reverse-phase column chromatography or preparative HPLC to obtain pure N-methyl impurity (6) [1].
N,N-Dimethylformamidine Impurity (7) Synthesis

The N,N-dimethylformamidine impurity (7) is synthesized through a condensation reaction followed by hydrolysis:

Experimental Protocol:

  • Condensation Reaction: Charge p-toluenesulfonic acid salt (5a) (1.0 eq) and dimethylformamide-dimethylacetal (DMF-DMA) (1.5 eq) in anhydrous DMF under nitrogen atmosphere. Add p-toluenesulfonic acid (1.0 eq) and heat the reaction mixture to 60°C with continuous stirring for 4-6 hours.
  • Intermediate Isolation: Monitor reaction progress by TLC/HPLC. Upon completion, cool the reaction mixture to room temperature and pour into ice-c water with vigorous stirring. Filter the resulting precipitate and wash with cold water to obtain intermediate (14).
  • Basic Hydrolysis: Dissolve intermediate (14) in methanol and add 1N NaOH solution (3.0 eq) dropwise at 0-5°C. Stir the reaction mixture at room temperature for 3-4 hours until complete hydrolysis is confirmed by HPLC.
  • Acid Treatment and Purification: Neutralize the reaction mixture with dilute HCl to pH 3.5-4.0, leading to the precipitation of the product. Filter the precipitate, wash with cold water, and dry under vacuum. Further purify by recrystallization from ethanol-water system to obtain pure N,N-dimethylformamidine impurity (7) [1].
Enantiomeric Impurity (R)-1 Synthesis

The enantiomeric impurity (R)-1, the D-enantiomer of pemetrexed, is prepared following a synthetic pathway analogous to the synthesis of pemetrexed disodium but starting with diethyl D-glutamate instead of the L-enantiomer:

Experimental Protocol:

  • Starting Material Preparation: Source high-purity diethyl D-glutamate as the key starting material. Ensure its enantiomeric purity is >99% to prevent cross-contamination with the L-enantiomer.
  • Coupling Reaction: Follow the standard pemetrexed synthesis protocol [1] using diethyl D-glutamate in place of diethyl L-glutamate. Activate benzoic acid derivative (2) using CDMT/NMM system in anhydrous DMF at 0-5°C. Add diethyl D-glutamate (1.0 eq) slowly while maintaining the temperature below 10°C. Stir the reaction mixture for 4-6 hours at room temperature.
  • Salt Formation: Isolate the coupling product as p-toluenesulfonate salt (5a) using standard workup procedures.
  • Saponification: Hydrolyze the diester groups using 1N NaOH solution at controlled temperature (below 30°C) to prevent racemization. Maintain pH between 7.5-8.0 throughout the hydrolysis.
  • Final Isolation: Adjust the pH to 8.0 with dilute HCl and isolate the crystalline disodium salt (R)-1 through antisolvent crystallization using ethanol or acetone. Characterize the final product by chiral HPLC to confirm enantiomeric purity [1] [3].

Analytical Control and Characterization Methods

HPLC Method for Impurity Profiling

Robust high-performance liquid chromatography (HPLC) methods are essential for the identification and quantification of impurities in pemetrexed disodium. The developed method should effectively separate all known impurities, including both pharmacopeial and non-pharmacopeial compounds [4].

Table 2: HPLC Conditions for Pemetrexed Disodium Impurity Analysis

Parameter Specification Purpose
Column C18 column (250 mm × 4.6 mm, 5 μm) Optimal separation of polar impurities
Mobile Phase Gradient: Buffer (pH 2.5) and Acetonitrile Resolution of all specified impurities
Flow Rate 1.0 mL/min Balance between resolution and analysis time
Detection UV at 280 nm Sensitive detection of chromophores
Injection Volume 10 μL Adequate sensitivity with column protection
Column Temperature 30°C Retention time reproducibility
Sample Concentration 1 mg/mL Optimal peak shape and resolution

Validated Method Parameters:

  • System Suitability: Pemetrexed peak should have a tailing factor ≤2.0 and theoretical plates ≥2000
  • Relative Retention Times: Impurity A (0.65), Impurity B (0.78), Impurity C (0.85), Impurity D (1.15), Impurity E (1.05)
  • Detection Limit: ≤0.05% for all specified impurities
  • Quantitation Limit: ≤0.10% for all specified impurities [4]
Structural Elucidation Techniques

Comprehensive structural characterization of pemetrexed impurities employs orthogonal analytical techniques:

  • NMR Spectroscopy: Two-dimensional NMR experiments (¹H-¹H COSY, HSQC, HMBC) provide definitive structural information, particularly for isomeric impurities and diastereomers. ¹H NMR spectra are acquired at 400 MHz or higher field strength in DMSO-d6 or D2O to resolve overlapping signals. For the dimer impurity (10), NMR is essential for distinguishing diastereomers and determining relative stereochemistry [1] [5].

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode confirms molecular formulas through exact mass measurement. Fragmentation patterns using MS/MS provide additional structural information, particularly for distinguishing between α- and γ-dipeptide impurities [1].

  • Supporting Techniques: Infrared (IR) spectroscopy characterizes functional groups, while differential scanning calorimetry (DSC) determines thermal behavior and polymorphic purity. Powder X-ray diffraction (PXRD) may be employed for crystalline impurities to understand solid-state characteristics [1].

Experimental Workflows and Process Control

The following workflow illustrates the comprehensive approach to impurity synthesis, characterization, and control in pemetrexed disodium manufacturing:

G cluster_impurities Impurity Formation Pathways cluster_synthesis Impurity Synthesis Approaches cluster_control Analytical Control Strategies Start Pemetrexed Disodium Synthesis A N-Methyl Impurity (6) CDMT/NMM Complex Decomposition Start->A Coupling Reaction B N,N-Dimethylformamidine Impurity (7) DMF Solvent Effect Start->B DMF Solvent C Enantiomeric Impurity (R)-1 Starting Material Quality or Racemization Start->C Ester Hydrolysis D Dipeptide Impurities (8,9) α-Ethyl Glutamate Contamination Start->D Glutamate Quality E Dimer Impurity (10) Multiple Coupling Pathways Start->E Peptide Coupling F Targeted Synthesis from Appropriate Intermediates A->F Alkylation Approach B->F Condensation Reaction C->F Alternative Starting Material D->F Modified Coupling E->F Dimerization Control G Purification via Chromatography or Recrystallization F->G Isolation Strategy H Structural Elucidation via 2D NMR and MS G->H Characterization I HPLC Method Development and Validation H->I Reference Standards J Chiral Separation for Enantiomeric Purity H->J Chiral Method Development K Specification Setting Based on ICH Guidelines I->K Validation Data J->K Enantiomeric Separation End Quality Control Strategy Implementation K->End Finalized Control Methods

Figure 1: Comprehensive Workflow for Pemetrexed Disodium Impurity Management

Process Optimization for Impurity Control

Implementation of specific process controls during pemetrexed disodium manufacturing can significantly reduce impurity levels:

  • Temperature Control: Maintaining the hydrolysis temperature below 30°C during the saponification step minimizes the formation of enantiomeric impurity (R)-1 through racemization. Studies demonstrate that temperatures exceeding 30°C significantly increase racemization rates, leading to higher levels of the undesired enantiomer [3].

  • Reagent Quality and Stoichiometry: Using high-purity diethyl L-glutamate with minimal α-ethyl L-glutamate contamination reduces the formation of dipeptide impurities (8 and 9). Controlling the stoichiometry of CDMT and NMM minimizes excess complex decomposition, thereby reducing N-methyl impurity (6) formation [1].

  • Solvent Selection: Avoiding DMF as a reaction solvent or implementing rigorous purification steps when DMF is necessary prevents the formation of N,N-dimethylformamidine impurity (7). Alternative solvent systems such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) may be evaluated for specific reaction steps [1].

  • Crystallization Control: Implementing controlled crystallization from appropriate solvent systems (e.g., water-ethanol or water-acetone mixtures) effectively reduces impurity levels in the final API. The crystalline this compound form can be obtained by crystallizing from water-acetone system, which provides excellent purge of process impurities [6] [7].

Conclusion

The comprehensive synthesis and characterization of process-related impurities in pemetrexed disodium represent a critical component of quality by design (QbD) in pharmaceutical development. Through the systematic identification, synthesis, and analytical profiling of these impurities, manufacturers can implement robust control strategies that ensure the safety, efficacy, and quality of the final drug product. The protocols and analytical methods detailed in these application notes provide researchers and pharmaceutical scientists with practical tools for impurity management throughout the drug development lifecycle.

The synthesis approaches described enable the preparation of high-purity impurity standards essential for analytical method development and validation. Furthermore, the understanding of impurity formation pathways facilitates process optimization to minimize impurity generation at source, aligning with regulatory expectations for impurity control as outlined in ICH Q3A, Q3B, and Q6A guidelines. Implementation of these protocols supports the pharmaceutical industry's commitment to manufacturing high-quality drug substances with well-understood and controlled impurity profiles, ultimately ensuring patient safety and therapeutic efficacy.

References

Comprehensive Application Notes and Protocols for Pemetrexed Glutamide Impurity: Synthesis, Analysis, and Quality Control

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Importance in Pharmaceutical Quality Control

Pemetrexed glutamide impurity represents a critical process-related impurity in the synthesis of pemetrexed disodium, an important antineoplastic agent widely used in the treatment of non-small cell lung cancer and malignant pleural mesothelioma. This impurity, structurally identified as ((S)-4-((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-4-carboxybutanamido)-4-carboxybutanoate, sodium salt, forms during the peptide coupling stage of pemetrexed synthesis when glutamic acid derivatives undergo condensation reactions. [1] [2]

The pharmaceutical significance of pemetrexed glutamide impurity stems from rigorous regulatory requirements mandating identification, characterization, and control of impurities in active pharmaceutical ingredients (APIs). Health authorities including the FDA and EMA require comprehensive impurity profiling where any impurity exceeding the Identification Threshold (0.10% for daily doses ≤2g) must be structurally characterized and quantified. Pemetrexed glutamide impurity is particularly crucial as it may co-elute with the main compound or other impurities during analytical testing, potentially masking changes in the impurity profile that could indicate manufacturing process variations or stability issues. [2]

The controlled preparation and characterization of this impurity serves essential functions in pharmaceutical analysis, including method development and validation, determining relative response factors, performing spiking studies, and establishing system suitability criteria. Furthermore, it enables accurate identification of unknown degradation products that may form under ICH stability conditions, thereby supporting the overall quality control strategy for pemetrexed drug substances and products. [1] [3]

Chemical Characterization and Regulatory Status

Structural Properties and Identification

Pemetrexed glutamide impurity is chemically characterized as a dipeptide derivative formed through additional glutamic acid conjugation to the pemetrexed molecule. The impurity exists as a sodium salt with specific stereochemical requirements, featuring (S) configuration at both glutamic acid centers to match the chiral characteristics of the parent drug compound. The molecular structure incorporates the characteristic pyrrolo[2,3-d]pyrimidine core of pemetrexed with an extended glutamyl side chain, resulting in altered chromatographic behavior and physicochemical properties compared to the API. [1] [2]

The comprehensive structural elucidation of pemetrexed glutamide impurity typically employs orthogonal analytical techniques including two-dimensional NMR experiments (¹H-NMR, ¹³C-NMR) and high-resolution mass spectrometry (HRMS). These techniques confirm both the molecular connectivity and stereochemistry through characteristic chemical shifts, coupling constants, and fragmentation patterns. The impurity exhibits distinct spectroscopic signatures, particularly in the amide region of the NMR spectrum and specific mass fragments that differentiate it from other process-related impurities such as N-methyl pemetrexed or the dimer impurity. [4] [2]

Regulatory Classification and Specifications

Pemetrexed glutamide impurity is classified as a Pharmaceutical Analytical Impurity (PAI) according to USP standards, specifically designed for research and analytical applications in pharmaceutical quality control. This classification ensures the material is suitable for use in developing, validating, and transferring analytical methods, as well as for identification and quantification of impurities in pemetrexed drug substance and products. Regulatory guidelines mandate that such impurities must be thoroughly characterized and included in the drug substance specification when present above identified thresholds. [1]

Table 1: Essential Characteristics of Pemetrexed Glutamide Impurity

Property Specification Reference
Chemical Name ((S)-4-((S)-4-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-4-carboxybutanamido)-4-carboxybutanoate, sodium salt [1]
Molecular Formula C₂₆H₂₉N₆O₉Na (as sodium salt) [1] [5]
Molecular Weight 570.55 g/mol (as sodium salt) [5]
CAS Number Not assigned [5]
Storage Conditions -10 to -25°C [1]
Hazard Classification Muta. 2 - Repr. 1A - Skin Irrit. 2 - STOT RE 1 [1]

Table 2: Commercial Sources and Availability

| Supplier | Catalog Number | Form | Purity | |--------------|-------------------|----------|------------| | Sigma-Aldrich | 1A01150 | Neat | Pharmaceutical Analytical Standard | [1] | | Simson Pharma | P110013 | Custom Synthesis | Certificate of Analysis Provided | [5] | | Biosynth | IA63809 | R&D Grade | Not specified | [6] |

Synthesis Protocols and Experimental Procedures

Synthetic Routes and Strategic Considerations

The synthesis of pemetrexed glutamide impurity employs a convergent strategy that builds upon key intermediates from the pemetrexed disodium manufacturing process. The primary synthetic challenge involves the selective formation of an additional amide bond between the glutamic acid side chain of pemetrexed and another glutamic acid molecule while preserving the stereochemical integrity and protecting reactive functionalities throughout the process. The impurity typically originates from side reactions during the peptide coupling stage of pemetrexed synthesis, particularly when excess coupling agents or activated esters are present in the reaction mixture. [2]

Two principal synthetic approaches have been documented in the literature:

  • Direct condensation method: This approach involves the controlled reaction of pemetrexed intermediate with protected L-glutamic acid derivatives using standard peptide coupling reagents such as 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of N-methylmorpholine (NMM) as a base. This method mimics the actual manufacturing conditions under which the impurity forms, providing material that closely resembles the impurity observed in commercial pemetrexed batches. [2]

  • Stepwise assembly method: This alternative approach builds the molecular structure systematically, beginning with the pyrrolo[2,3-d]pyrimidine core and sequentially adding the glutamic acid residues. While more complex, this method offers greater control over stereochemistry and reduces the formation of isomeric byproducts. [4]

The synthetic protocol must carefully address the protection and deprotection of carboxylic acid groups and the amine functionality to prevent unwanted side reactions. Additionally, control of reaction temperature, stoichiometry, and order of reagent addition is critical to minimize formation of related impurities such as N-methyl pemetrexed and dimer impurities that may co-elute during chromatographic analysis. [2]

Detailed Step-by-Step Experimental Protocol

Materials and Reagents:

  • Pemetrexed diacid intermediate (compound 1 in Scheme 1)
  • Diethyl L-glutamate (high enantiomeric purity)
  • 2-Chloro-4,6-dimethoxytriazine (CDMT)
  • N-methylmorpholine (NMM)
  • Anhydrous dimethylformamide (DMF)
  • Ethyl acetate, dichloromethane, methanol
  • Sodium hydroxide solution (1N)
  • Hydrochloric acid solution (1N)

Procedure:

  • Activation Step:

    • Charge 1.0 equivalent of pemetrexed diacid intermediate (2.0 g, 4.2 mmol) into a dried 100 mL round-bottom flask under nitrogen atmosphere.
    • Add 20 mL of anhydrous DMF and stir until complete dissolution.
    • Cool the solution to 0-5°C using an ice bath.
    • Add 1.2 equivalents of CDMT (0.88 g, 5.0 mmol) followed by 1.5 equivalents of NMM (0.63 mL, 5.7 mmol) dropwise over 10 minutes.
    • Continue stirring at 0-5°C for 2 hours to form the activated ester intermediate. [2]
  • Coupling Reaction:

    • In a separate vessel, dissolve 1.5 equivalents of diethyl L-glutamate (1.38 g, 6.3 mmol) in 10 mL of anhydrous DMF.
    • Add this solution dropwise to the activated ester solution over 15 minutes while maintaining the temperature below 5°C.
    • After addition, gradually warm the reaction mixture to room temperature and continue stirring for 12-16 hours (overnight).
    • Monitor reaction progress by TLC or HPLC until the starting material is consumed. [2]
  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel containing 50 mL of ethyl acetate and 25 mL of saturated sodium chloride solution.
    • Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 × 25 mL).
    • Combine the organic extracts and wash with 1N hydrochloric acid (20 mL) followed by saturated sodium bicarbonate solution (20 mL).
    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected impurity as a pale yellow foam. [2]
  • Deprotection and Purification:

    • Dissolve the crude material in 20 mL of methanol and cool to 0-5°C.
    • Add 3.0 equivalents of 1N sodium hydroxide solution (12.6 mL, 12.6 mmol) dropwise over 15 minutes.
    • Stir the reaction mixture at 0-5°C for 4 hours, then allow to warm to room temperature and continue stirring for an additional 2 hours.
    • Neutralize carefully with 1N hydrochloric acid to pH 7.0-7.5.
    • Concentrate under reduced pressure to remove methanol, then lyophilize the resulting aqueous solution to obtain pemetrexed glutamide impurity as an off-white solid.
    • Further purify by preparative HPLC if necessary, using a C18 column and acetonitrile-water gradient system. [4] [2]

Yield and Characterization:

  • Typical isolated yield: 65-75%
  • Purity by HPLC: >95%
  • Characterization: ¹H-NMR (D₂O, 400 MHz): δ 7.65 (d, 2H, J=8.0 Hz), 7.45 (d, 2H, J=8.0 Hz), 4.35 (m, 1H), 4.15 (m, 1H), 3.05 (t, 2H, J=7.5 Hz), 2.85 (t, 2H, J=7.5 Hz), 2.45-2.20 (m, 8H), 2.10-1.95 (m, 4H); HRMS (ESI): m/z calcd for C₂₆H₂₉N₆O₉Na [M-H]⁻: 569.19; found: 569.18. [4]

Analytical Methods for Detection and Characterization

HPLC Method Development and Optimization

The analysis of pemetrexed glutamide impurity requires robust chromatographic methods capable of resolving it from pemetrexed and other process-related impurities. A stability-indicating reversed-phase HPLC method has been developed and validated specifically for this purpose, employing a Zorbax C18 column (150 mm × 4.6 mm, 5 μm) with isocratic elution using 10 mM ammonium acetate (pH 4.5 adjusted with acetic acid) and acetonitrile in the ratio of 50:50, v/v. The mobile phase flow rate is maintained at 1.0 mL/min with detection at 223 nm, providing optimal separation of pemetrexed glutamide impurity from the main peak and other related substances. [7]

Method validation studies demonstrate that this analytical procedure exhibits adequate specificity, linearity, precision, and accuracy for the determination of pemetrexed and its impurities. The method successfully resolves pemetrexed glutamide impurity with a resolution factor greater than 2.0 from the closest eluting peak, ensuring accurate quantification even at low concentrations. For method development and optimization, Design of Experiments (DoE) methodology with Box-Behnken design has been employed to systematically evaluate the effects of critical method parameters including pH of the aqueous phase, organic modifier concentration, and column temperature on separation efficiency. [7] [3]

Table 3: Optimized HPLC Conditions for Pemetrexed Glutamide Impurity Analysis

Parameter Specification Acceptance Criteria
Column Zorbax C18 (150 mm × 4.6 mm, 5 μm) -
Mobile Phase 10 mM ammonium acetate (pH 4.5):acetonitrile (50:50, v/v) -
Flow Rate 1.0 mL/min ±0.1 mL/min
Detection Wavelength 223 nm -
Injection Volume 10 μL ±1 μL
Column Temperature 25°C ±2°C
Retention Time Typically 1.2-1.4 × retention time of pemetrexed Resolution ≥2.0 from closest peak
LC-MS/MS Characterization and Identification

For definitive structural confirmation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the technique of choice for characterizing pemetrexed glutamide impurity. The MS analysis typically employs electrospray ionization (ESI) in negative ion mode due to the presence of multiple carboxylic acid groups that readily deprotonate. The impurity exhibits a characteristic deprotonated molecular ion [M-H]⁻ at m/z 569.19, with major fragment ions resulting from cleavage of the amide bonds and decarboxylation of the glutamic acid side chains. [7] [2]

The LC-MS/MS method facilitates not only identification but also relative response factor (RRF) determination when used in conjunction with alternative detection techniques such as charged aerosol detection (CAD) or NMR. These RRFs are essential for accurate quantification when the impurity exhibits different detector response characteristics compared to the parent drug substance. The typical mass fragmentation pattern includes ions at m/z 471.15 [M-H-C₃H₆O₄]⁻ (loss of glutamic acid moiety), m/z 398.12 [M-H-C₆H₁₁NO₄]⁻ (further loss of modified glutamic acid), and m/z 285.08 corresponding to the pyrrolopyrimidine core with the ethylene benzamide side chain. [3] [2]

Applications in Pharmaceutical Development and Quality Control

Method Validation and System Suitability

Pemetrexed glutamide impurity serves as a critical system suitability component in the impurity profiling of pemetrexed drug substance and products. During analytical method validation, the impurity is employed to demonstrate that the chromatographic system achieves adequate resolution from the main peak and other related substances, ensuring reliable identification and quantification during routine quality control testing. The preparation of spiked samples containing known concentrations of the impurity (typically at the specification limit of 0.10-0.15%) allows for determination of method accuracy, precision, and robustness. [1] [3]

For system suitability testing, a solution containing pemetrexed and its known impurities including pemetrexed glutamide is injected to verify that the method meets predefined acceptance criteria such as resolution factors greater than 2.0 between adjacent peaks, tailing factors within specified limits, and appropriate signal-to-noise ratios for impurity peaks. This application eliminates the need for impurity reference standards in routine testing while ensuring the continued reliability of the analytical procedure throughout its lifecycle. [3]

Stability Studies and Forced Degradation

In accordance with ICH guidelines Q1A(R2), pemetrexed glutamide impurity is employed in forced degradation studies to establish the stability-indicating capability of analytical methods and to understand the degradation pathways of pemetrexed drug substance and products. These studies involve subjecting the API to various stress conditions including hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic degradation, followed by analysis to track the formation and progression of degradation products. [7]

Pemetrexed glutamide impurity may be monitored as a potential degradation product formed under specific stress conditions, particularly those promoting peptide bond formation or rearrangement. The impurity reference standard enables accurate identification and quantification of this specific degradant in stability samples, supporting the development of appropriate storage conditions and retest periods for the drug substance and shelf life for the drug product. Additionally, it facilitates the investigation of degradation mechanisms and kinetics, providing valuable insights for formulation development and packaging selection. [1] [7]

The following workflow diagram illustrates the complete process from synthesis to application of pemetrexed glutamide impurity in pharmaceutical quality control:

G Start Start: Pemetrexed Intermediate Synth1 Activation Step CDMT/NMM in DMF 0-5°C, 2 hours Start->Synth1 Synth2 Coupling Reaction Diethyl L-glutamate RT, 12-16 hours Synth1->Synth2 Synth3 Work-up and Isolation Extraction with EtOAc Synth2->Synth3 Synth4 Deprotection 1N NaOH in MeOH 0-5°C, 6 hours Synth3->Synth4 Purification Purification Preparative HPLC or Crystallization Synth4->Purification Characterization Characterization NMR, HRMS, HPLC Purification->Characterization App1 Method Validation Specificity, Linearity Precision, Accuracy Characterization->App1 App2 Forced Degradation Studies Oxidative, Hydrolytic Thermal Stress App1->App2 App3 System Suitability Testing Resolution Verification App2->App3 App4 Quality Control Batch Release Testing Stability Monitoring App3->App4

Conclusion

Pemetrexed glutamide impurity represents a critical quality attribute that requires careful monitoring and control throughout the pharmaceutical lifecycle of pemetrexed disodium drug substance and products. The synthesis, characterization, and application of this impurity reference standard play an indispensable role in ensuring the safety, efficacy, and quality of this important anticancer medication. Through the protocols and applications described in these notes, pharmaceutical scientists are equipped with the necessary methodologies to adequately control this impurity during drug development and commercial manufacturing, thereby complying with regulatory requirements and safeguarding patient health.

References

N-methyl pemetrexed synthetic method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Methyl Pemetrexed

N-methyl pemetrexed is a known process-related impurity encountered during the synthesis of the anticancer drug pemetrexed disodium (marketed as Alimta) [1] [2]. Controlling this impurity is crucial for ensuring the safety and quality of the final Active Pharmaceutical Ingredient (API), as mandated by regulatory bodies like the FDA and EMA, which require a comprehensive understanding of a drug substance's impurity profile [1]. The presence of N-methyl pemetrexed in pemetrexed disodium is typically monitored at levels as low as 0.05% to 0.5% (by HPLC), underscoring the need for sensitive and specific analytical methods [1].

This compound is formed during the peptide coupling step in the pemetrexed synthesis. The reaction between the benzoic acid derivative and diethyl L-glutamate employs 2-chloro-4,6-dimethoxytriazine (CDMT) and N-methylmorpholine (NMM). The decomposition of the excess CDMT•NMM complex can generate a methylating agent that attacks the N1-nitrogen of the pyrrolopyrimidine moiety, leading to the formation of the N-methyl derivative [1].

Synthetic Protocol for N-Methyl Pemetrexed

The following section outlines a robust, multi-step synthesis for preparing N-methyl pemetrexed, suitable for use as a reference standard.

Workflow for Synthesizing N-Methyl Pemetrexed

The synthesis begins with the pemetrexed diethyl ester intermediate and proceeds through alkylation and hydrolysis steps to yield the final N-methyl pemetrexed impurity.

G Start Pemetrexed Diethyl Ester (5a) p-Toluenesulfonate Salt Step1 Alkylation Reaction Reagent: Methyl Iodide Base: Triethylamine Solvent: Not specified Start->Step1 Int1 N-methyl Pemetrexed Diethyl Ester (13) Step1->Int1 Step2 Basic Hydrolysis Reagent: 1N NaOH Condition: Room Temperature Int1->Step2 Int2 Crude N-methyl Pemetrexed Step2->Int2 Step3 Purification Method: Preparative TLC Stationary Phase: Silica Gel Int2->Step3 End Purified N-methyl Pemetrexed Step3->End

Detailed Experimental Procedure

Step 1: Alkylation of Pemetrexed Diethyl Ester (5a)

  • Reaction Setup: Charge a round-bottom flask with pemetrexed diethyl ester p-toluenesulfonate salt (5a) and a suitable organic solvent.
  • Alkylation: Add triethylamine (base) and methyl iodide (alkylating agent) to the reaction mixture.
  • Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC until completion.
  • Work-up: Upon reaction completion, concentrate the mixture under reduced pressure to obtain the crude N-methyl pemetrexed diethyl ester (13) [1].

Step 2: Saponification (Hydrolysis)

  • Ester Hydrolysis: Dissolve the alkylated diester (13) in a mixture of water and a water-miscible solvent (e.g., methanol or ethanol).
  • Reaction: Add 1N sodium hydroxide (NaOH) solution and stir at room temperature.
  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.
  • Acidification: After hydrolysis is complete, carefully acidify the reaction mixture to a pH of approximately 7.5-8.5 using 1N hydrochloric acid (HCl).
  • Isolation: Heat the mixture to 60-65°C for 30 minutes, then cool to room temperature and further in a refrigerator to precipitate the crude product. Filter and wash the solid to obtain crude N-methyl pemetrexed [1] [3].

Step 3: Purification

  • Technique: Purify the crude product using preparative thin-layer chromatography (TLC) on silica gel.
  • Alternative: Recrystallization from an ethanol-water mixture (e.g., 3:1 ratio) can also be employed as a purification method [1] [3].

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized N-methyl pemetrexed. The following data should be obtained.

Spectral and Physicochemical Data
Parameter Details/Specification for N-methyl Pemetrexed
Molecular Formula C21H23N5O6 [2]
Molecular Weight 441.44 g/mol [2]
CAS Number 869791-42-4 [2]
1H-NMR & 13C-NMR Confirm structure via 1D (& 2D if available) NMR experiments. Compare spectral data with pemetrexed, noting changes due to N-methylation [4] [1].
Mass Spectrometry Confirm molecular ion. High-Resolution Mass Spectrometry (HRMS) can provide exact mass matching the molecular formula [4].
HPLC Purity Determine purity using a validated reversed-phase HPLC-UV method. The impurity should be well-resolved from pemetrexed and other known impurities [1].
Key Analytical Observations
  • Chromatographic Separation: N-methyl pemetrexed (Impurity A) must be sufficiently resolved from pemetrexed disodium and other pharmacopeial impurities (like the dimer impurity B/C and γ-dipeptide impurity D) in the HPLC chromatogram [1].
  • Structural Confirmation: The collective data from NMR and MS analyses are used to unambiguously elucidate the structure, specifically confirming methylation at the N1 position of the deazaguanine core [4].

Discussion and Quality Control Application

The synthesis of N-methyl pemetrexed provides a critical reference standard for quality control in pemetrexed disodium manufacturing. Utilizing this standard allows for:

  • Identification and Quantification: Direct comparison of retention times in HPLC for positive identification and accurate quantification of the impurity in API batches.
  • Method Validation: Use as a system suitability test to ensure analytical methods can adequately separate and detect this impurity.
  • Stability Studies: Monitoring the levels of N-methyl pemetrexed under various stress conditions (e.g., heat, humidity) to understand the stability profile of the drug substance.

International Council for Harmonisation (ICH) guidelines set strict thresholds for impurity identification and qualification. For drugs with a dose of less than 2 g/day, the identification threshold is 0.10%, making control of even minor impurities essential [1]. The protocol described here enables the preparation of N-methyl pemetrexed to support these regulatory requirements.

Important Notes for Researchers

  • Handling and Safety: This synthesis involves handling potentially hazardous chemicals, including methyl iodide (a alkylating agent). All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
  • Analytical Method Compatibility: The synthetic standard should be characterized against the specific HPLC-UV methods developed for pemetrexed disodium impurity profiling to ensure analytical compatibility [1] [3].
  • Yield Optimization: The alkylation step may initially provide low yields (around 5%). Exploring reaction conditions such as solvent, temperature, and base could potentially improve the yield for this critical step [1].

References

Comprehensive Application Notes and Protocols: Pemetrexed Disodium Purity Control Strategy Using HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Importance of Purity Control

Pemetrexed disodium is a multitargeted antifolate antineoplastic agent used primarily for the treatment of malignant pleural mesothelioma and non-small cell lung cancer. As a potent inhibitor of multiple folate-dependent enzymes including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), pemetrexed disrupts purine and pyrimidine synthesis, thereby inhibiting DNA replication and cell proliferation. The clinical significance of this chemotherapeutic agent, combined with its complex chemical structure, necessitates rigorous purity control strategies to ensure patient safety and product efficacy. International regulatory guidelines including those from the FDA, EMA, and ICH mandate strict control of impurities in active pharmaceutical ingredients (APIs), with identification thresholds typically set at 0.10% for daily doses below 2 grams.

The development of a comprehensive purity control strategy for pemetrexed disodium represents a critical quality attribute during pharmaceutical development and manufacturing. Impurities in pharmaceuticals can potentially exert toxicological effects including teratogenic, mutagenic, or carcinogenic properties, making their identification, quantification, and control essential components of the overall quality control system. A well-designed purity control strategy encompasses thorough understanding of impurity profiles, including both process-related impurities and degradation products that may form during storage. This document presents detailed application notes and analytical protocols for the determination of related substances in pemetrexed disodium using stability-indicating high-performance liquid chromatography (HPLC) methods, providing researchers and quality control professionals with validated methodologies for implementation in both development and routine testing environments [1] [2] [3].

impurity Characterization and Sources

Process-Related Impurities

The synthetic pathway of pemetrexed disodium involves several chemical transformations that potentially generate process-related impurities. A comprehensive study identified and characterized six key impurities that may arise during the manufacturing process:

  • N-Methyl impurity (Impurity A): This impurity results from the methylation of the N1-nitrogen of the deazaguanine moiety during the condensation reaction between benzoic acid derivative (2) and diethyl L-glutamate (4) in the presence of 2-chloro-4,6-dimethoxytriazine (CDMT) and N-methylmorpholine (NMM). The decomposition of excess CDMT·NMM complex generates a methylating agent that facilitates this side reaction [2].

  • N,N-Dimethylformamidine impurity (Impurity F): Formed when the condensation reaction is performed in N,N-dimethylformamide (DMF) as solvent, this impurity results from the reaction of the intermediate with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of p-toluenesulfonic acid (p-TSA) [2].

  • Enantiomeric impurity (Impurity E): The D-enantiomer of pemetrexed, (R)-1, may arise from trace amounts of D-enantiomer contamination in commercial diethyl L-glutamate starting material or through racemization during the hydrolysis of ethyl esters under alkaline conditions at elevated temperatures [2] [4].

  • Dipeptide impurities (Impurities D and related): The γ-dipeptide impurity (8) and α-dipeptide impurity (9) form when monoethyl glutamate contaminants are present in the starting diethyl L-glutamate material, leading to incomplete ester hydrolysis and subsequent peptide coupling side reactions [2].

  • Dimer impurity (Impurities B and C): This diastereomeric mixture results from double coupling reactions where the activated acid intermediate reacts with already-formed pemetrexed molecules, creating dimeric structures [2].

Degradation Impurities

Degradation impurities form under various stress conditions including hydrolytic, oxidative, thermal, and photochemical exposure. Forced degradation studies conducted according to ICH guidelines Q1A(R2) reveal that pemetrexed disodium is particularly susceptible to oxidative degradation, with one major oxidative degradation product being identified and characterized using LC-MS/MS. The oxidative degradation product results from modification of the pyrrolopyrimidine core structure, though the exact chemical structure varies depending on the stress conditions applied. Under alkaline conditions, pemetrexed may undergo enantiomerization, leading to the formation of the undesired D-enantiomer [5].

Table 1: Characterization of Key Pemetrexed Disodium Impurities

Impurity Name Pharmacopeial Designation Chemical Nature Origin in Synthesis
N-Methyl impurity Impurity A Methylated at N1 position of deazaguanine Alkylation during coupling reaction
Dimer impurity Impurities B and C Diastereomeric dimeric structures Double coupling during synthesis
Enantiomeric impurity Impurity E D-enantiomer of pemetrexed Chiral inversion or impure starting material
γ-Dipeptide impurity Impurity D Triacid with additional glutamate moiety Contamination with monoethyl glutamate
N,N-Dimethylformamidine impurity Not specified Formamidine derivative Reaction with DMF during synthesis
Oxidative degradation product Not specified Modified pyrrolopyrimidine Oxidative stress conditions

HPLC Method Development

Drug Substance and Drug Product Method Optimization

The development of stability-indicating HPLC methods for pemetrexed disodium requires careful optimization to achieve adequate separation of all potential process-related and degradation impurities. For drug substance testing, a reversed-phase HPLC method utilizing a Zorbax SB-Phenyl column (250 × 4.6 mm, 5 μm) provides optimal separation of pemetrexed disodium from its 13 potential impurities. The mobile phase employs a gradient program with trifluoroacetic acid (TFA) in water (0.03% v/v) as mobile phase A and TFA in acetonitrile (0.025% v/v) as mobile phase B. The gradient program begins at 10% B, gradually increasing to 25% B by 12 minutes, 30% B by 25 minutes, and 80% B by 32 minutes, before returning to initial conditions for column re-equilibration. This gradient profile effectively elutes all impurities with resolution greater than 1.5, meeting regulatory requirements for impurity monitoring methods [1] [6].

For drug product analysis, a similar chromatographic approach is employed with minor modifications to account for excipient interactions and potential degradation pathways specific to the formulated product. The method validation demonstrates specificity through forced degradation studies under acidic, alkaline, oxidative, thermal, and photochemical stress conditions. In all cases, the pemetrexed peak demonstrated adequate resolution from degradation products, confirming the stability-indicating capability of the method. The use of a phenyl stationary phase instead of the more conventional C18 column provides superior separation of structurally similar impurities, particularly the isomeric dipeptide impurities and dimer diastereomers [1].

Relative Response Factor Determination

Accurate quantification of impurities requires determination of relative response factors (RRF) when impurities demonstrate different UV responses compared to the main analyte. For pemetrexed impurity control, RRF values have been established using two complementary techniques:

  • HPLC-UV with Charged Aerosol Detection (CAD): This approach involves simultaneous detection by UV and CAD, with CAD providing nearly uniform response for non-volatile analytes regardless of chemical structure, enabling accurate RRF calculation.

  • Quantitative NMR (qNMR): For impurities where reference standards are available, qNMR provides a primary method for determining absolute concentration, which is then used to establish RRFs [1].

The RRF values are applied during quantitative calculations to correct peak areas, ensuring accurate reporting of impurity levels. This approach is particularly important for impurities with significantly different chromophores from the parent compound, which may otherwise be over- or under-quantified using conventional area normalization approaches [1].

Table 2: Optimized HPLC Conditions for Pemetrexed Disodium Purity Control

Parameter Drug Substance Method Drug Product Method Chiral Purity Method
Column Zorbax SB-Phenyl (250 × 4.6 mm, 5 μm) Zorbax SB-Phenyl (250 × 4.6 mm, 5 μm) Amylose-based chiral stationary phase
Mobile Phase Gradient: A: 0.03% TFA in water B: 0.025% TFA in ACN Gradient: A: 0.03% TFA in water B: 0.025% TFA in ACN Isocratic: Hexane:Ethanol:TFA (Specific ratio)
Temperature Ambient Ambient Ambient
Flow Rate 1.0 mL/min (variable in gradient) 1.0 mL/min (variable in gradient) 1.0 mL/min
Detection UV 228 nm UV 228 nm UV 228 nm
Injection Volume 5 μL 5 μL 10 μL
Run Time 40 minutes 40 minutes 20 minutes

Method Validation

Specificity and Forced Degradation Studies

The specificity of the HPLC method has been demonstrated through forced degradation studies conducted according to ICH guidelines. Pemetrexed disodium samples were subjected to various stress conditions including acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidation (3% H₂O₂), thermal stress (60°C), and photolytic degradation. The method effectively separated all degradation products from the main peak and from each other, with resolution greater than 1.5 between closely eluting peaks. The major degradation was observed under oxidative conditions, with one primary oxidative degradation product being identified and characterized by LC-MS/MS. The method demonstrated no interference from blank peaks or excipients (for the drug product method), confirming its specificity for stability-indicating applications [1] [5].

Linearity, Range, and Accuracy

The linearity of the HPLC method has been validated over a range from the quantitation limit to 150% of the specification level (0.15%) for all known impurities. A series of seven solutions at concentrations of LOQ, 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration were prepared and analyzed. The method demonstrated excellent linearity with correlation coefficients (R²) greater than 0.99 for all impurities and the main compound. The y-intercept as a percentage of response at target concentration fell within ±5%, confirming the linear relationship between concentration and detector response across the validated range [6].

Accuracy was determined through spike recovery experiments at multiple concentration levels from LOQ to 150% of the specification level. Recovery values for impurities at the LOQ level ranged from 80-120%, while recoveries at other levels (25-150%) ranged from 85-115%, meeting accepted validation criteria. The consistent recovery values across the range demonstrate that the method provides accurate quantification of impurities without significant bias [6].

Precision, LOD, LOQ, and Robustness

The precision of the method was evaluated at two levels:

  • System Precision: Six replicate injections of a standard solution containing pemetrexed disodium spiked with all known impurities at the 0.1% level showed %RSD less than 5.0% for peak areas of all components, demonstrating acceptable instrument precision.

  • Method Precision: Six individual preparations of pemetrexed disodium spiked with all known impurities at the 0.1% level were analyzed, with %RSD for impurity content less than 5.0%, confirming the reproducibility of the method [6].

The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on signal-to-noise ratios of approximately 3:1 and 10:1, respectively. For a test concentration of 1.0 mg/mL, the LOQ for impurities corresponded to approximately 0.03%,

well below the identification threshold of 0.10%. The robustness of the method was evaluated by deliberately varying method parameters including mobile phase composition, flow rate, column temperature, and wavelength detection. In all cases, the method maintained adequate separation of all critical pairs, demonstrating its suitability for routine use in quality control laboratories [1] [6].

Detailed Analysis Protocols

System Suitability and Solution Preparation

System Suitability Requirements: Prior to sample analysis, system suitability must be established using a standard solution prepared by dissolving pemetrexed disodium in diluent to obtain a concentration of 1.0 mg/mL, spiked with all known impurities at the 0.1% level with respect to the pemetrexed concentration. The system suitability solution is injected in six replicates, and the following criteria must be met:

  • Resolution between the critical pair (IM-7 and EPBP-3) must not be less than 1.5
  • Tailing factor for pemetrexed disodium peak must not be more than 1.5
  • Theoretical plates for pemetrexed disodium peak must not be less than 2000
  • %RSD for peak areas of all impurities in six replicate injections must not be more than 5.0% [6]

Solution Preparation Protocol:

  • Diluent Preparation: Prepare a mixture of acetonitrile and water in a 1:1 ratio (v/v).

  • Standard Solution (1.0 mg/mL): Accurately weigh and transfer approximately 25 mg of pemetrexed disodium reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and transfer approximately 25 mg of pemetrexed disodium sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Impurity Stock Solutions (1000 μg/mL): Accurately weigh and transfer approximately 10 mg of each impurity reference standard into separate 100 mL volumetric flasks. Dissolve in and dilute to volume with diluent. For IM-7 impurity, use 0.1M sodium acetate solution:acetonitrile (95:5, v/v) as diluent.

  • System Suitability Solution: Transfer 1.0 mL of standard solution to a 10 mL volumetric flask. Add appropriate volumes of impurity stock solutions to achieve 0.1% concentration for each impurity with respect to the pemetrexed concentration. Dilute to volume with diluent.

  • Linearity and Accuracy Solutions: Prepare solutions at LOQ, 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (0.1% with respect to 1.0 mg/mL pemetrexed) using appropriate dilutions of impurity stock solutions in diluent [6].

Chromatographic Procedure and Analysis

Instrument Setup and Analysis Protocol:

  • HPLC System Configuration:

    • Instrument: Waters 2695 Separation Module with 2487 Dual Wavelength Absorbance Detector or equivalent
    • Column: Zorbax SB-Phenyl, 250 × 4.6 mm, 5 μm particle size
    • Detection Wavelength: 228 nm
    • Column Temperature: Ambient (20-25°C)
    • Injection Volume: 5 μL
    • Flow Rate: As per gradient program
    • Run Time: 40 minutes [6]
  • Gradient Program Execution:

    • Equilibrate the column with initial mobile phase composition (90% A, 10% B) for at least 15 minutes before first injection
    • Set the mobile phase flow rate according to the gradient program: 1.0 mL/min from 0-3 minutes, 0.5 mL/min from 3-30 minutes, 1.0 mL/min from 30-40 minutes
    • Follow the gradient timetable as specified in Table 2
    • After each run, re-equilibrate the column with initial mobile phase composition for 10 minutes before next injection [6]
  • Sample Analysis Sequence:

    • Inject one blank (diluent) to confirm no interfering peaks at retention times of interest
    • Inject six replicates of system suitability solution to verify system performance
    • Once system suitability criteria are met, inject the standard solution
    • Inject sample solutions in duplicate
    • Include appropriate quality control samples (e.g., spiked samples at 0.1% level) after every 6-8 sample injections to monitor method performance throughout the sequence [6]
  • Data Analysis and Reporting:

    • Integrate all peaks above the LOQ (signal-to-noise ratio ≥10)
    • Identify impurities based on retention time comparison with known standards
    • Calculate impurity concentrations using relative response factors where applicable
    • Report all impurities at or above the LOQ, with individual impurities reported as percentage area normalized to pemetrexed concentration [1] [6]

The following workflow diagram illustrates the complete pemetrexed disodium purity control strategy:

pipeline cluster_hplc HPLC Analysis Details start Start: Pemetrexed Disodium Purity Control sample_prep Sample Preparation (1.0 mg/mL in ACN:H₂O) start->sample_prep hplc_analysis HPLC Analysis with Gradient Elution sample_prep->hplc_analysis data_processing Data Processing with Relative Response Factors hplc_analysis->data_processing column Zorbax SB-Phenyl Column (250 × 4.6 mm, 5 µm) impurity_id Impurity Identification and Quantification data_processing->impurity_id decision Purity Assessment Against Specifications impurity_id->decision release Meet Specifications? Product Release decision->release Yes reject Fail Specifications? Investigate & Quarantine decision->reject No mobile_phase Mobile Phase: A: 0.03% TFA in H₂O B: 0.025% TFA in ACN gradient Gradient Elution 10% B to 80% B in 40 min detection UV Detection at 228 nm

Figure 1: Comprehensive workflow for pemetrexed disodium purity control using HPLC analysis

Conclusion and Regulatory Considerations

The purity control strategy for pemetrexed disodium described in these application notes provides a comprehensive approach to impurity profiling and quantification. The validated stability-indicating HPLC method enables reliable detection and quantification of both process-related and degradation impurities at levels well below regulatory thresholds. Implementation of this strategy requires strict adherence to the described protocols for system suitability, sample preparation, and chromatographic conditions to ensure consistent and reliable results.

Regulatory submissions for pemetrexed disodium should include complete validation data as described in Section 4, along with representative chromatograms from forced degradation studies demonstrating method specificity. The impurity profile of commercial batches should be monitored against established acceptance criteria, typically with individual unidentified impurities not exceeding 0.10% and total impurities not exceeding 0.50%. Any impurity exceeding the identification threshold should be identified through LC-MS studies, and potentially genotoxic impurities must be controlled at appropriate levels based on genotoxicity assessment [1] [2] [6].

The methods and protocols described herein align with current regulatory expectations and provide a robust framework for ensuring pemetrexed disodium quality throughout the product lifecycle. Ongoing monitoring and method verification as part of routine quality control operations will ensure continued compliance with evolving regulatory standards.

References

pemetrexed disodium stability-indicating HPLC method validation

Author: Smolecule Technical Support Team. Date: February 2026

Pemetrexed Disodium: An Overview

Pemetrexed disodium is an antifolate antineoplastic agent used to treat malignant pleural mesothelioma and non-small cell lung cancer. It works by disrupting folate-dependent metabolic processes essential for cell replication [1] [2]. As a lyophilized powder reconstituted before intravenous administration, its chemical stability in solution is critical for patient safety and efficacy, necessitating robust stability-indicating methods [1].

Development of a Stability-Indicating HPLC Method

A stability-indicating method quantitatively measures the active pharmaceutical ingredient without interference from degradation products, impurities, or excipients. For pemetrexed disodium, this involves forced degradation studies and chromatographic separation.

Chromatographic Conditions

The table below summarizes parameters from published methods:

Parameter Method 1 (Stability Study) [1] Method 2 (Gradient Method) [3] Method 3 (UPLC Method) [4]
Column Not Specified Hypersil BDS C18 (100 x 4.6 mm, 3µm) Waters Aquity BEH C18
Mobile Phase Not Specified Gradient of (A) 0.02M NaH₂PO₄, 0.1% HCOOH (pH 3.8) and (B) Acetonitrile Gradient of (A) 0.1% Ortho-phosphoric acid and (B) Acetonitrile
Flow Rate Not Specified 1.2 mL/min Not Specified
Column Temperature Not Specified 27°C Not Specified
Detection (Wavelength) Not Specified 240 nm 230 nm
Run Time Not Specified Not Specified 4.0 minutes
Diluent Not Specified Methanol: Water (1:1, v/v) Not Specified
Forced Degradation Studies

Forced degradation establishes method specificity by demonstrating separation of pemetrexed from its degradation products. The protocol involves stressing the drug substance and then analyzing it with the HPLC method [4] [2].

  • Acid & Base Hydrolysis: Treat sample with 0.5N HCl or 0.5N NaOH at elevated temperatures (e.g., 60°C) [2]. Major degradation is often observed under acid stress [4].
  • Oxidative Degradation: Expose sample to 3% hydrogen peroxide (H₂O₂) at room temperature [4].
  • Thermal Degradation: Heat solid sample to 60°C [2].
  • Photolytic Degradation: Expose sample to UV light (e.g., 254 nm) [2].

After stressing, assay the samples. The method is specific if the pemetrexed peak is pure (as confirmed by Peak Purity analysis using a PDA or mass spectrometer) and baseline-resolved from all degradation peaks [4]. The mass balance should be close to 99.5%, proving the method's stability-indicating power [2].

Analytical Method Validation Protocol

Once developed, the method must be validated as per ICH guideline Q2(R1). The following table outlines key parameters and typical acceptance criteria [5].

Validation Parameter Experimental Procedure & Acceptance Criteria [5]
Accuracy Measure percent recovery of pemetrexed from the sample matrix. Procedure: Analyze a minimum of 9 determinations over 3 concentration levels. Acceptance Criteria: Reported as % recovery, should be within predefined limits (e.g., 95-105%).

| Precision | 1. Repeatability (Intra-assay): Analyze a minimum of 9 determinations covering the specified range or 6 at 100% concentration. Acceptance Criteria: Reported as %RSD. 2. Intermediate Precision: Assess impact of different days, analysts, or equipment within the same lab. Acceptance Criteria: %RSD and statistical comparison (e.g., t-test) of results from different analysts. | | Specificity | Demonstrate separation of pemetrexed from closely eluting impurities and degradants. Procedure: Inject blank, placebo, standard, and stressed samples. Acceptance Criteria: Peak purity of pemetrexed in stressed samples should pass, and resolution from nearest impurity should be >1.5. | | Linearity & Range | Procedure: Prepare and analyze a minimum of 5 concentration levels. Plot response vs. concentration. Acceptance Criteria: Coefficient of determination (r²) should be >0.999 [4]. The range should demonstrate acceptable accuracy, precision, and linearity. | | Limit of Detection (LOD) & Quantitation (LOQ) | Procedure: Determine based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). Acceptance Criteria: The LOD/LOQ concentration should be experimentally confirmed. | | Robustness | Evaluate method resilience to deliberate, small changes in parameters (e.g., pH of mobile phase, flow rate, column temperature). Acceptance Criteria: System suitability parameters should remain within limits. |

The following workflow diagrams the key stages of the analytical method validation process:

Start Start Method Validation Accuracy Accuracy Assessment Start->Accuracy Precision Precision Assessment Accuracy->Precision Specificity Specificity Assessment Precision->Specificity Linearity Linearity & Range Specificity->Linearity LODLOQ LOD & LOQ Determination Linearity->LODLOQ Robustness Robustness Testing LODLOQ->Robustness Complete Validation Complete Robustness->Complete

Application: Determining Shelf-Life in Sodium Chloride

A validated stability-indicating HPLC method was used to assign a shelf-life to pemetrexed disodium reconstituted in 0.9% sodium chloride IV bags [1].

  • Objective: Extend the shelf-life beyond the recommended 24 hours at 2-8°C to provide flexibility in hospital aseptic units [1].
  • Study Design: Stability of pemetrexed at 2.0 mg/mL and 13.5 mg/mL in saline bags was assessed over 28 days at 2-8°C (protected from light), followed by 24 hours at 25±2°C [1].
  • Analysis: The study monitored pemetrexed concentration (by HPLC), related substances (impurities), pH, sub-visible particles, and appearance at multiple time points [1].
  • Key Findings: While pemetrexed concentration, pH, and particle counts remained stable, the increase in related substances (impurities) was the limiting factor. Based on this, a shelf-life of 21 days at 2-8°C was assigned [1].

Practical Application Notes

  • Peak Purity: Use a Photo-Diode Array (PDA) detector for unequivocal peak purity assessment. This helps confirm that the pemetrexed peak is pure and not co-eluting with any degradation product [5].
  • Column Selection: The chemical stability of pemetrexed solutions can be influenced by container material. Similarly, selecting a high-quality, low-deactivation C18 column is crucial for achieving optimal peak shape and reproducibility [1].
  • Solution Stability: During method validation, the stability of the analytical solution itself should be established. One study confirmed that pemetrexed solutions in the diluent were stable for at least 48 hours at 2-8°C, which is vital for ensuring accurate results during long analytical sequences [1].

References

pemetrexed disodium heptahydrate cell culture treatment protocol

Author: Smolecule Technical Support Team. Date: February 2026

Pemetrexed Disodium Heptahydrate: Mechanism and Formulation

Mechanism of Action Pemetrexed is a multi-targeted antifolate agent. Its primary mechanism involves disrupting folate-dependent metabolic processes essential for cell replication [1] [2]. After being transported into cells, pemetrexed is converted to polyglutamate forms, which have a prolonged intracellular effect [1] [2]. It inhibits several key enzymes:

  • Thymidylate Synthase (TS): Inhibits the synthesis of thymidine, a nucleotide necessary for DNA replication [1] [2].
  • Dihydrofolate Reductase (DHFR): Disrupts the regeneration of tetrahydrofolate, a cofactor in nucleotide synthesis [1].
  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibits purine biosynthesis [1].

This multi-enzyme inhibition leads to disrupted synthesis of DNA and RNA, ultimately inducing cell-cycle arrest and apoptosis (programmed cell death) in cancer cells [3] [4].

Drug Reconstitution and Storage

  • Reconstitution: Dissolve this compound in DMSO for in vitro experiments [3] [5]. For a stock solution, the powder can be reconstituted with a sterile solvent like 0.9% sodium chloride injection to a typical concentration of 25 mg/mL, which is then further diluted in cell culture medium [6].
  • Storage: Aliquot and store the stock solution at recommended temperatures (e.g., -20°C or below) to maintain stability. Avoid repeated freeze-thaw cycles.

Cell Culture Treatment Protocol

The following table outlines a standard protocol for treating cells with pemetrexed, based on research in non-small cell lung cancer (NSCLC) cell lines like PC9 and A549 [3] [5].

Table 1: Standard Cell Culture Treatment Protocol for Pemetrexed

Protocol Component Details and Specifications
Recommended Cell Lines PC9 (EGFR exon 19 deletion), A549 (KRAS mutation) [3] [5]
Culture Medium RPMI 1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) [3] [5]
Treatment Duration 72 hours [3] [5]
Working Concentration Range 0.1 - 100 µM (dose-dependent effects should be determined empirically) [3] [5]
Vehicle Control Culture medium containing the same volume of DMSO as used in drug-treated groups [3]

The workflow for a typical pemetrexed treatment experiment is summarized below.

cluster_main Pemetrexed Treatment Workflow Start Seed cells in culture plates A Allow cell attachment (typically 24 hours) Start->A B Prepare pemetrexed working solutions in culture medium A->B C Treat cells for 72 hours B->C D Perform downstream assays C->D

Experimental Methods for Assessing Drug Effects

The search results provide detailed methodologies for analyzing pemetrexed's effects. Here are protocols for key assays:

Cell Viability Assay (WST-1 Assay) This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability [3] [5].

  • Cell Seeding: Seed cells in a 96-well plate at a density of (4 \times 10^3) cells per well in 100 µL of culture medium [3] [5].
  • Treatment: After cell attachment, add 100 µL of pemetrexed solution at various concentrations to each well.
  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
  • Detection: Add 10 µL of WST-1 reagent to each well and incubate for 4 hours at 37°C.
  • Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. Cell viability is calculated relative to the vehicle control group.

Apoptosis Assay (Annexin V-FITC/PI Staining) This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells by flow cytometry [3].

  • Cell Treatment: Treat and harvest cells as described in the standard protocol.
  • Staining: Resuspend the cell pellet in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes at room temperature in the dark.
  • Analysis: Analyze the stained cells immediately using a flow cytometer. Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic cells are Annexin V+/PI+.

Molecular Analysis of Apoptosis (Western Blotting) Western blotting can confirm the activation of apoptotic pathways by detecting key protein changes [3].

  • Protein Extraction: After treatment, lyse cells using RIPA or M-PER mammalian protein extraction reagent containing protease and phosphatase inhibitors [3] [5].
  • Electrophoresis and Transfer: Separate 40 µg of total protein by SDS-PAGE and transfer to a PVDF membrane [3] [5].
  • Antibody Incubation: Block the membrane and incubate with primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody [3].
  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Key Experimental Findings and Data

Research on NSCLC cell lines reveals specific insights into pemetrexed's actions and its differential effects.

Table 2: Key Experimental Findings of Pemetrexed Treatment *In Vitro*

Observed Effect Experimental Model Key Findings and Mechanistic Insights
Growth Inhibition & Cytotoxicity PC9 cells, A549 cells [3] [5] Concentration-dependent reduction in cell viability after 72-hour treatment.

| Apoptosis Induction | PC9 cells [3] [4] | • Intrinsic Pathway: Increased ROS; decreased mitochondrial membrane potential; increased Bax/Bcl-2 ratio; cytochrome c release. • Extrinsic Pathway: Increased Fas/FasL and DR4/TRAIL. • Execution: Activation of caspases (-8, -9, -3) and PARP cleavage. | | Cell Cycle Arrest | PC9 cells [3] | Significant induction of G1 phase arrest in a dose-dependent manner. | | Differential Effects in Mutations | A549 (KRAS-mutant) vs PC9 (EGFR-mutant) [5] | In A549 cells, pemetrexed monotherapy showed minimal cytotoxicity compared to cisplatin, suggesting mutation-specific efficacy. |

The core apoptotic signaling pathways induced by pemetrexed are illustrated in the diagram below.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Pemetrexed Pemetrexed DR Death Receptor Activation (Fas, DR4) Pemetrexed->DR ROS ROS Increase Pemetrexed->ROS Bax ↑ Bax / ↓ Bcl-2 Pemetrexed->Bax FADD FADD DR->FADD Casp8 Caspase-8 FADD->Casp8 tBid tBid Casp8->tBid Casp3 Caspase-3 Casp8->Casp3 direct activation MMP Loss of Mitochondrial Membrane Potential tBid->MMP ROS->MMP CytoC Cytochrome c Release MMP->CytoC Bax->MMP Apaf1 Apaf-1 (Apoptosome) CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

Conclusion

This compound is a potent antifolate chemotherapeutic agent effective in inhibiting the growth of non-squamous NSCLC cell lines. The standard protocol involves a 72-hour treatment, after which its efficacy can be comprehensively evaluated through viability assays, apoptosis detection, and analysis of cell cycle distribution. Researchers should note that genetic background of cell lines influences response.

I hope these detailed application notes and protocols are helpful for your research. Should you require further information on specific combination therapies or other analytical methods, please feel free to ask.

References

pemetrexed disodium heptahydrate apoptosis assay methods

Author: Smolecule Technical Support Team. Date: February 2026

Pemetrexed Disodium Heptahydrate: An Overview

This compound is a multi-targeted antifolate agent approved for the treatment of advanced non-squamous NSCLC and malignant pleural mesothelioma. It is used clinically in combination with platinum derivatives (e.g., cisplatin or carboplatin) as a first-line treatment, and as a single agent for second-line or maintenance therapy [1] [2]. Its primary anticancer activity is achieved by inhibiting key folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [3]. Beyond these established targets, research demonstrates that pemetrexed induces apoptosis (programmed cell death) and cell-cycle arrest in specific NSCLC models, such as the PC9 cell line harboring an EGFR exon 19 deletion [1] [2].

Mechanisms of Apoptosis Induction

The following diagram summarizes the key molecular mechanisms through which pemetrexed triggers apoptosis in PC9 cells, integrating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways [1].

G Pemetrexed-Induced Apoptosis Signaling Pathways Pemetrexed Pemetrexed ROS Reactive Oxygen Species (ROS) Pemetrexed->ROS DNA_Damage DNA Damage Pemetrexed->DNA_Damage ExtrinsicProteins Fas/FasL, DR4/TRAIL, FADD ↑ Pemetrexed->ExtrinsicProteins ROS->DNA_Damage MMP Loss of Mitochondrial Membrane Potential (MMP) DNA_Damage->MMP Bcl2 Bcl-2 ↓ DNA_Damage->Bcl2 Bax Bax ↑ DNA_Damage->Bax CytoC Cytochrome c Release MMP->CytoC Bcl2->MMP Bax->MMP Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation ExtrinsicProteins->Caspase8 tBid tBid Caspase8->tBid Caspase8->Caspase3 tBid->MMP PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

The experimental data reveals that pemetrexed induces apoptosis through a coordinated process [1]:

  • Induction of Cellular Stress: Treatment leads to increased Reactive Oxygen Species (ROS) production and causes DNA damage.
  • Activation of the Intrinsic Pathway: This stress results in a decrease in the mitochondrial membrane potential (MMP). Pemetrexed alters the balance of Bcl-2 family proteins, suppressing the anti-apoptotic Bcl-2 and promoting the pro-apoptotic Bax. This leads to the release of cytochrome c into the cytosol, formation of the apoptosome, and activation of caspase-9.
  • Activation of the Extrinsic Pathway: Pemetrexed upregulates death receptor proteins like Fas/FasL and DR4/TRAIL, as well as the adapter protein FADD, leading to the activation of caspase-8. Activated caspase-8 cleaves Bid into tBid, which amplifies the apoptotic signal by bridging to the intrinsic pathway.
  • Execution of Apoptosis: Both pathways converge to activate caspase-3, a key executioner caspase. This is followed by the cleavage of PARP, a hallmark of apoptosis, leading to programmed cell death.

Detailed Experimental Protocols

The following protocols are based on the methods used to evaluate pemetrexed-induced apoptosis in PC9 cells [1].

Cell Culture and Drug Preparation
  • Cell Line: Human NSCLC PC9 cells (carrying EGFR exon 19 deletion).
  • Culture Conditions: Maintain in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere with 5% CO₂.
  • Drug Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute in the cell culture medium to achieve the desired working concentrations for treatment. A typical treatment duration is 72 hours.
Apoptosis Assay Workflow

The overall workflow for assessing apoptosis involves multiple complementary techniques, as illustrated below.

G Apoptosis Assay Workflow cluster_1 Viability & Morphology cluster_2 Apoptosis Detection cluster_3 Mechanistic Assays PC9_Cells PC9_Cells Pemetrexed_Treatment Pemetrexed Treatment (0-100 µM, 72 hrs) PC9_Cells->Pemetrexed_Treatment Assays Pemetrexed_Treatment->Assays WST1 WST-1 Cell Viability Assay Assays->WST1 Giemsa Giemsa Staining (Morphology) Assays->Giemsa DAPI DAPI Staining (Nuclear Condensation) Assays->DAPI AnnexinV Annexin V-FITC/PI Staining (Flow Cytometry) Assays->AnnexinV TUNEL TUNEL Assay (DNA Fragmentation) Assays->TUNEL ROS_Assay Intracellular ROS Detection (Flow Cytometry) Assays->ROS_Assay MMP_Assay JC-10 MMP Assay (Flow Cytometry) Assays->MMP_Assay Western Western Blotting (Protein Expression) Assays->Western

1. Cell Viability and Morphological Assessment

  • Cell Viability (WST-1 Assay): Seed PC9 cells in a 96-well plate (4x10³ cells/well). After pemetrexed treatment, add WST-1 reagent and incubate for 4 hours. Measure the absorbance at 450 nm using a microplate reader. Reduced absorbance indicates decreased cell viability [1].
  • Nuclear Staining (DAPI Staining): After treatment, fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with DAPI solution. Observe under a fluorescence microscope for apoptotic features like nuclear condensation and fragmentation [1].
  • Cellular Morphology (Giemsa Staining): Fix treated cells with methanol and stain with Giemsa solution. Examine under a light microscope for characteristic apoptotic changes in cell structure [1].

2. Confirmation of Apoptosis

  • Annexin V-FITC/PI Apoptosis Detection: Harvest treated cells and stain with Annexin V-FITC and Propidium Iodide (PI) using an apoptosis detection kit. Analyze by flow cytometry. This distinguishes live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations [1].
  • TUNEL Assay: Detect DNA fragmentation, a late apoptosis marker, using a TUNEL assay kit. After treatment, fix cells, incubate with a labeling solution, and analyze by flow cytometry. TUNEL-positive cells indicate apoptosis [1].

3. Mechanistic Assays

  • Intracellular ROS Assay: Use a Reactive Oxygen Species Detection Assay Kit. Harvest treated cells and stain with the provided ROS-sensitive dye. Incubate for 60 minutes at 37°C and analyze fluorescence immediately by flow cytometry. An increase in fluorescence signal indicates elevated ROS levels [1].
  • Mitochondrial Membrane Potential (MMP) Assay: Use a JC-10 Mitochondrial Membrane Potential Assay Kit. After treatment, incubate cells with JC-10 dye-loading solution for 30 minutes at room temperature. Analyze by flow cytometry. A decrease in the red/green fluorescence ratio indicates loss of MMP, a key event in the intrinsic apoptosis pathway [1].
  • Western Blotting: After treatment, lyse cells to extract total protein. Separate proteins (typically 40 μg per sample) by SDS-PAGE and transfer to a membrane. Probe with specific primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cytochrome c, cleaved caspases, PARP) and corresponding secondary antibodies. Detect bands using an appropriate detection system to analyze changes in protein expression and cleavage [1].

Key Experimental Data and Observations

The tables below summarize quantitative data and critical observations from the study on PC9 cells [1].

Table 1: Key Protein Expression Changes Following Pemetrexed Treatment

Protein / Molecule Change Role in Apoptosis
Bcl-2 Decreased ↓ Anti-apoptotic regulator
Bax Increased ↑ Pro-apoptotic regulator
Cytochrome c Released Activates apoptosome
Fas/FasL, DR4/TRAIL Increased ↑ Death receptor pathway
FADD Increased ↑ Death domain adapter
Caspase-8, -9, -3 Activated ↑ Key proteases in apoptosis cascade
PARP Cleaved Marker of apoptosis execution

Table 2: Critical Experimental Conditions and Readouts

Parameter Experimental Detail Assay/Detection Method
Cell Line PC9 (EGFR exon 19 deletion) -
Treatment Duration 72 hours All assays
Key Morphological Readouts Nuclear condensation, cell shrinkage DAPI Staining, Giemsa Staining
Key Flow Cytometry Readouts Phosphatidylserine externalization, DNA fragmentation, ROS level, MMP loss Annexin V/PI, TUNEL, ROS Assay, JC-10 Assay
Key Molecular Readouts Protein expression and cleavage Western Blotting

Conclusion

This guide details the application of this compound in apoptosis assays, providing a clear framework for studying its anticancer mechanisms. The integrated use of viability assays, flow cytometry-based apoptosis detection, and Western blot analysis for protein signaling is crucial for a comprehensive understanding of pemetrexed's pro-apoptotic action in NSCLC research. The protocols and data summarized here serve as a robust foundation for researchers to investigate this chemotherapeutic agent in a laboratory setting.

References

Comprehensive Application Note: Mechanisms and Protocols for Analyzing Pemetrexed Disodium Heptahydrate-Induced Cell Cycle Arrest

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Significance

Pemetrexed disodium heptahydrate (referred to clinically as pemetrexed) is a multitargeted antifolate agent with established efficacy in the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This chemotherapeutic compound is structurally characterized as a pyrrolopyrimidine-based antifolate that disrupts crucial folate-dependent metabolic processes essential for cellular replication. Pemetrexed is currently approved for clinical use in multiple settings: in combination with platinum-based chemotherapeutics as first-line treatment for advanced non-squamous NSCLC; as maintenance therapy following initial treatment cycles; and as a single agent for recurrent metastatic disease [1] [2] [3]. The drug's clinical administration is always accompanied by folic acid and vitamin B12 supplementation to mitigate hematological and gastrointestinal toxicities, which represents an important consideration in both clinical and research contexts [4] [3].

Despite its established clinical utility, the precise mechanisms underlying pemetrexed's anticancer activities have remained incompletely understood until recently. Emerging research has illuminated that beyond its classical characterization as an antimetabolite, pemetrexed induces complex molecular events including cell cycle arrest, apoptosis activation, and endoplasmic reticulum stress across various cancer types [1] [5] [2]. This application note synthesizes current mechanistic understanding of pemetrexed-induced cell cycle disruption and provides detailed protocols for investigating these phenomena in preclinical models, specifically designed for researchers and drug development professionals seeking to explore pemetrexed's mechanisms or develop combination therapeutic strategies.

Mechanisms of Action and Cell Cycle Effects

Primary Molecular Mechanisms

Pemetrexed exerts its antineoplastic effects through a multifaceted inhibition strategy targeting several folate-dependent enzymes crucial for nucleotide biosynthesis. The drug primarily inhibits thymidylate synthase (TS), the rate-limiting enzyme in de novo thymidine triphosphate synthesis, while simultaneously targeting dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT) [3]. This coordinated enzymatic inhibition depletes intracellular pools of both thymidine and purine nucleotides, thereby impairing DNA synthesis and repair mechanisms. Pemetrexed employs the reduced folate carrier and membrane folate binding protein transport systems for cellular entry, where it undergoes polyglutamation by folylpolyglutamate synthetase [3]. The polyglutamated forms demonstrate enhanced intracellular retention and increased inhibitory potency against TS and GARFT, creating prolonged antimetabolite activity within malignant cells.

Table 1: Primary Enzymatic Targets of Pemetrexed

Target Enzyme Biological Function Consequence of Inhibition
Thymidylate Synthase (TS) Catalyzes methylation of dUMP to dTMP using N5,N10-methylene-THF as cofactor Depletion of thymidine nucleotides, impaired DNA synthesis
Dihydrofolate Reductase (DHFR) Regenerates tetrahydrofolate from dihydrofolate Reduced folate cofactor regeneration, amplifies TS inhibition
Glycinamide Ribonucleotide Formyltransferase (GARFT) Catalyzes formyl transfer in purine synthesis Impaired purine biosynthesis, reduced ATP/GTP pools
Cell Cycle Arrest Patterns

The nucleotide depletion resulting from pemetrexed's enzymatic inhibition triggers replication stress and DNA damage responses, ultimately leading to distinct cell cycle arrest patterns that vary by cancer type. In non-small cell lung cancer cells carrying EGFR exon 19 deletions (PC9 cell line), pemetrexed treatment induces dose-dependent G1 phase arrest [1] [2] [6]. This G1 arrest is characterized by accumulation of cells in the G0/G1 phase (from 59.6% in controls to 76.9% at 10 μM pemetrexed) with corresponding decreases in S and G2/M populations [1]. Conversely, in esophageal squamous cell carcinoma (ESCC) models, pemetrexed similarly induces G0/G1 phase arrest but through potentially distinct molecular mediators [5]. Interestingly, when pemetrexed is combined with CDK4/6 inhibitors such as ribociclib, lung adenocarcinoma cells display a modified arrest pattern with pemetrexed preferentially inducing S-phase blockade while ribociclib maintains its G1-arresting activity, creating a synergistic cell cycle disruption [7].

The induction of cell cycle arrest by pemetrexed is mechanistically linked to DNA damage response activation and subsequent regulation of cyclin-dependent kinase inhibitors. The observed G1 arrest correlates with elevated expression of p21 and p27, which bind to and inhibit cyclin-Cdk complexes, particularly cyclin D-Cdk4/6, thereby preventing G1 to S phase progression [6]. Additionally, pemetrexed treatment has been shown to induce endoplasmic reticulum stress, activating the unfolded protein response and upregulating stress markers including IRE1α, Bip, and CHOP, which further contributes to cell cycle arrest and apoptosis initiation [5].

Quantitative Analysis of Pemetrexed Effects Across Cancer Models

Table 2: Concentration-Dependent Effects of Pemetrexed on Cell Viability and Cell Cycle Distribution

Cancer Model Cell Line Pemetrexed Concentration Exposure Time Cell Viability Reduction Cell Cycle Arrest Pattern Secondary Effects
NSCLC (EGFR Ex19Del) PC9 0.1 μM 72 hours ~20% Moderate G1 accumulation Initial ROS elevation
1 μM 72 hours ~45% Significant G1 arrest MMP depolarization
10 μM 72 hours ~75% Profound G1 arrest (76.9% vs 59.6% control) Cytochrome c release, caspase activation
Esophageal SCC Eca-109 2.5 μM 36 hours ~30% Early G0/G1 accumulation NOXA/Mcl-1 axis engagement
EC9706 5 μM 36 hours ~55% Established G0/G1 arrest ER stress marker elevation
10 μM 36 hours ~75% Profound G0/G1 arrest PARP cleavage, apoptosis execution
Lung Adenocarcinoma A549 0.1 μM (with 10 μM Ribociclib) 72 hours >90% (combination) S-phase blockade (pemetrexed) + G1 arrest (ribociclib) Synergistic migration/invasion inhibition

Table 3: Apoptosis Signaling Events Induced by Pemetrexed Treatment

Apoptosis Pathway Molecular Components Expression/Activation Changes Functional Consequences
Intrinsic Mitochondrial Pathway Bcl-2/Bax ratio Decreased Bcl-2, Increased Bax Mitochondrial outer membrane permeabilization
Mitochondrial membrane potential Significant depolarization Cytochrome c release to cytosol
Caspase-9 Cleavage and activation Initiation of apoptosis execution
Extrinsic Death Receptor Pathway Fas/FasL, DR4/TRAIL Upregulated expression Death receptor oligomerization
FADD Increased recruitment DISC formation, caspase-8 activation
Execution Phase Caspase-3/7 Proteolytic cleavage Substrate cleavage (PARP, etc.)
PARP Cleavage (89 kDa fragment) DNA repair failure, apoptosis commitment

Experimental Protocols for Cell Cycle Arrest Analysis

Cell Culture and Drug Preparation

Materials: this compound (commercially available from chemical suppliers such as FUJIFILM Wako Pure Chemical Corporation or Med Chem Express), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin solution, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS), trypsin-EDTA solution [6] [7].

Protocol:

  • Cell Culture: Maintain human NSCLC PC9 cells (carrying EGFR exon 19 deletion) or esophageal squamous cell carcinoma Eca-109/EC9706 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere [5] [6].
  • Drug Stock Solution: Prepare 10 mM pemetrexed stock solution in DMSO, aliquot, and store at -20°C protected from light. Avoid repeated freeze-thaw cycles [5].
  • Working Solutions: Dilute stock solution in complete culture medium immediately before use to achieve final concentrations ranging from 0.1 μM to 10 μM. Maintain DMSO concentration below 0.1% in all treatments, including vehicle controls [1] [6].
Cell Viability Assessment

Materials: Cell Counting Kit-8 (CCK-8) or WST-1 reagent, 96-well microtiter plates, microplate ELISA reader [6] [7].

Protocol:

  • Seed cells in 96-well plates at a density of 2,000-4,000 cells/well in 100 μL complete medium and incubate for 24 hours to allow attachment [6] [7].
  • Prepare fresh pemetrexed working solutions in complete medium and add to cells in triplicate wells across a concentration gradient (recommended range: 0.1-10 μM). Include vehicle control (0.1% DMSO) and blank wells (medium only).
  • Incubate cells for 24-72 hours based on experimental objectives.
  • For CCK-8 assay: Add 10 μL CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. For WST-1 assay: Add 10 μL WST-1 reagent and incubate for 4 hours at 37°C [6].
  • Measure absorbance at 450 nm using a microplate reader. Calculate cell viability as percentage relative to vehicle control after blank subtraction.
Cell Cycle Analysis by Flow Cytometry

Materials: Propidium iodide (PI) solution, RNase A, 70% ethanol, flow cytometry tubes, flow cytometer with 488 nm excitation capability [5] [7].

Protocol:

  • Seed cells in 6-well plates at 1-2×10^5 cells/well and incubate overnight [5] [7].
  • Treat cells with pemetrexed at desired concentrations (0, 2.5, 5, and 10 μM) for 24-72 hours.
  • Harvest cells by trypsinization, combine with floating cells from culture medium, and wash twice with ice-cold PBS.
  • Fix cells in 1 mL cold 70% ethanol added dropwise while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.
  • Centrifuge fixed cells at 500 × g for 5 minutes and resuspend in 500 μL PBS containing 50 μg/mL PI and 100 μg/mL RNase A.
  • Incubate in the dark at room temperature for 30 minutes.
  • Analyze samples using a flow cytometer with excitation at 488 nm and detection at 570-620 nm. Collect a minimum of 10,000 events per sample.
  • Determine cell cycle distribution using appropriate software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Analysis by Annexin V/PI Staining

Materials: Annexin V-FITC/PI apoptosis detection kit, binding buffer, flow cytometry tubes [5] [6].

Protocol:

  • Seed and treat cells as described for cell cycle analysis (typically 36-72 hour treatment recommended) [5].
  • Harvest both adherent and floating cells, wash twice with cold PBS, and resuspend in 1X binding buffer at 1×10^6 cells/mL.
  • Transfer 100 μL cell suspension to flow cytometry tube and add 5 μL Annexin V-FITC and 5 μL PI solution.
  • Incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL 1X binding buffer and analyze within 1 hour using flow cytometry with FITC detection at 530 nm and PI detection at >575 nm.
  • Identify populations: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mitochondrial Membrane Potential Assessment

Materials: JC-10 Mitochondrial Membrane Potential Assay Kit, flow cytometry tubes [6].

Protocol:

  • Harvest pemetrexed-treated cells (recommended 72-hour treatment) by trypsinization and wash with PBS.
  • Resuspend cells at 1×10^6 cells/mL in PBS containing 1X JC-10 dye-loading solution.
  • Incubate at 37°C for 30 minutes in the dark.
  • Analyze by flow cytometry using 488 nm excitation with emission detection at 530 nm (monomeric form, green) and 590 nm (aggregate form, red).
  • Calculate the ratio of red to green fluorescence, with decreased ratio indicating mitochondrial membrane depolarization.
Western Blot Analysis of Cell Cycle and Apoptosis Regulators

Materials: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit, SDS-PAGE equipment, PVDF membranes, ECL detection system [5] [6].

Protocol:

  • Harvest treated cells and lyse in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.
  • Centrifuge lysates at 12,000 × g for 15 minutes at 4°C and collect supernatants.
  • Determine protein concentration using BCA assay.
  • Separate 20-40 μg total protein by SDS-PAGE (8-15% gels depending on target molecular weight) and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies against target proteins (e.g., p21, p27, cyclin D, CDK4, CDK6, Bcl-2, Bax, cleaved caspase-3, cleaved PARP, CHOP) diluted in blocking buffer overnight at 4°C.
  • Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using ECL reagent and visualize with chemiluminescence imaging system.
  • Normalize protein expression to loading controls (β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Pemetrexed-Induced Apoptosis and Cell Cycle Arrest Signaling Pathways

G Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR GARFT GARF Transformylase Pemetrexed->GARFT NucleotideDepletion Nucleotide Depletion TS->NucleotideDepletion DHFR->NucleotideDepletion GARFT->NucleotideDepletion DNASynthesis Impaired DNA Synthesis NucleotideDepletion->DNASynthesis DNadamage DNadamage DNASynthesis->DNadamage DNAdamage DNA Damage Response p21p27 p21/p27 Induction G1Arrest G1 Phase Arrest p21p27->G1Arrest ERstress ER Stress (IRE1α, Bip, CHOP) Mitochondrial Mitochondrial Dysfunction ERstress->Mitochondrial BaxBcl2 ↑Bax/↓Bcl-2 Ratio Mitochondrial->BaxBcl2 CytochromeC Cytochrome c Release BaxBcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Mitochondrial Bid Cleavage Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Execution PARP->Apoptosis DeathReceptor Death Receptor Upregulation (Fas/FasL, DR4/TRAIL) FADD FADD Recruitment DeathReceptor->FADD FADD->Caspase8 DNadamage->p21p27 DNadamage->Mitochondrial DNadamage->DeathReceptor

Diagram 1: Integrated signaling pathways of pemetrexed-induced cell cycle arrest and apoptosis. Pemetrexed simultaneously inhibits multiple folate-dependent enzymes, triggering nucleotide depletion and DNA damage that activates both intrinsic mitochondrial and extrinsic death receptor apoptosis pathways while inducing G1 phase arrest through p21/p27-mediated CDK inhibition.

Experimental Workflow for Comprehensive Cell Cycle Analysis

G cluster_1 Initial Assessment cluster_2 Cell Fate Analysis cluster_3 Mechanistic Investigation CellCulture Cell Culture & Treatment • Culture PC9, A549, or ESCC cells • Prepare pemetrexed stock (10 mM in DMSO) • Treat cells (0.1-10 μM, 24-72 h) Viability Viability Assessment • CCK-8/WST-1 assay • IC50 determination • Colony formation CellCulture->Viability 72 h treatment Morphology Morphological Analysis • Giemsa staining • DAPI nuclear staining • Fluorescence microscopy CellCulture->Morphology 72 h treatment CycleAnalysis Cell Cycle Analysis • Ethanol fixation • PI/RNase staining • Flow cytometry CellCulture->CycleAnalysis 24-72 h treatment ApoptosisDet Apoptosis Detection • Annexin V-FITC/PI staining • TUNEL assay • Flow cytometry CellCulture->ApoptosisDet 36-72 h treatment MechStudies Mechanistic Studies • Mitochondrial membrane potential (JC-10) • ROS detection • Western blot analysis CellCulture->MechStudies 24-72 h treatment DataAnalysis Data Analysis & Interpretation • Cell cycle distribution modeling • Apoptosis quantification • Statistical analysis Viability->DataAnalysis Morphology->DataAnalysis CycleAnalysis->DataAnalysis ApoptosisDet->DataAnalysis MechStudies->DataAnalysis

Diagram 2: Comprehensive experimental workflow for analyzing pemetrexed-induced cell cycle arrest. The protocol integrates sequential assessments from initial viability testing through mechanistic studies, providing a systematic approach for characterizing pemetrexed's effects on cancer cell proliferation and survival pathways.

Research Implications and Future Directions

The experimental evidence demonstrates that pemetrexed induces dose-dependent G1 phase arrest across multiple cancer types, primarily through activation of the DNA damage response and subsequent induction of CDK inhibitors p21 and p27. This cell cycle arrest represents an early event in pemetrexed's mechanism of action that precedes and facilitates apoptosis execution through both intrinsic mitochondrial and extrinsic death receptor pathways [1] [5] [2]. The observed endoplasmic reticulum stress response further enhances pemetrexed's cytotoxicity by engaging the unfolded protein response and amplifying mitochondrial dysfunction [5]. These interconnected mechanisms establish a comprehensive model of pemetrexed action that extends beyond its classical characterization as a pure antimetabolite.

From a translational perspective, the schedule-dependent effects of pemetrexed revealed in clinical pharmacodynamic studies have important implications for therapeutic optimization. Research has demonstrated that pemetrexed's inhibition of thymidylate synthase is transient rather than sustained, with plasma deoxyuridine levels (a marker of TS inhibition) returning to baseline within 8-15 days after administration [4]. This finding suggests that more frequent administration schedules (e.g., every 2 weeks rather than standard 3-week cycles) might enhance clinical efficacy by maintaining continuous target inhibition. Additionally, the synergistic interaction observed between pemetrexed and CDK4/6 inhibitors provides a strong rationale for combination strategies that simultaneously target nucleotide metabolism and cell cycle regulation [7]. This approach may be particularly relevant for overcoming resistance mechanisms and improving outcomes in challenging malignancies like lung adenocarcinoma.

References

Pemetrexed Disodium Heptahydrate Induces Apoptosis via Mitochondrial Pathway in NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

This document summarizes the mechanism and provides a detailed protocol for evaluating the effect of Pemetrexed Disodium Heptahydrate (Pemetrexed) on mitochondrial membrane potential (ΔΨm) in Non-Small-Cell Lung Cancer (NSCLC) PC9 cells (carrying an EGFR exon 19 deletion). The data demonstrates that Pemetrexed induces intrinsic apoptosis by disrupting mitochondrial function [1].

Quantitative Data Summary of Pemetrexed Effects on PC9 Cells

The following table summarizes key quantitative findings from the study after a 72-hour treatment with Pemetrexed:

Parameter Measured Observation/Outcome Experimental Method
Cell Viability Concentration-dependent reduction WST-1 Cell Proliferation Assay [1]
Cell Cycle Arrest Significant induction of G1 phase arrest (dose-dependent) Flow Cytometry [1]
Apoptosis Induction Confirmed apoptosis Annexin V-FITC/PI staining & TUNEL Assay [1]
Reactive Oxygen Species (ROS) Significant increase in intracellular ROS levels Flow Cytometry with ROS detection dye [1]
Mitochondrial Membrane Potential (MMP/ΔΨm) Decrease in MMP JC-10 Assay & Flow Cytometry [1]
Bcl-2 Family Protein Expression Decreased Bcl-2 (anti-apoptotic); Increased Bax (pro-apoptotic) Western Blotting [1]
Cytochrome c Release Release from mitochondria into cytosol Western Blotting of cytosolic & mitochondrial fractions [1]
Caspase Activation Activation of caspase-9, caspase-3, and caspase-8 Western Blotting [1]
PARP Cleavage Poly (ADP-ribose) polymerase proteolysis Western Blotting [1]

Detailed Experimental Protocol: JC-10 Mitochondrial Membrane Potential Assay

This protocol is adapted from the methodology described by Mohiuddin and Kasahara (2021) [1].

1. Principle The JC-10 dye is a cationic, lipophilic fluorescent compound that accumulates in active mitochondria based on the ΔΨm. In healthy cells with high ΔΨm, JC-10 forms aggregates in the mitochondria that emit red fluorescence (~590 nm). In apoptotic cells, with diminished ΔΨm, JC-10 remains in the cytoplasm as monomers that emit green fluorescence (~510 nm). The ratio of red to green fluorescence indicates the overall health of the mitochondria [1].

2. Materials and Equipment

  • Cell Line: Human NSCLC PC9 cells (EGFR exon 19 deletion) [1].
  • Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) [1].
  • Test Agent: this compound (e.g., from FUJIFILM Wako Pure Chemical Corporation) [1].
  • Key Reagent: JC-10 Mitochondrial Membrane Potential Assay Kit (e.g., ab112133 from Abcam) [1].
  • Equipment: Flow Cytometer (e.g., BD FACSCanto II), CO₂ incubator, centrifuge, fume hood, pipettes [1].

3. Step-by-Step Procedure 1. Cell Seeding and Treatment: Seed PC9 cells in an appropriate culture vessel (e.g., 12-well plate) at a density that will reach 70-80% confluence at the time of treatment. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow cell attachment. 2. Drug Treatment: Prepare serial dilutions of Pemetrexed in DMSO or culture medium, ensuring the final DMSO concentration is consistent and non-cytotoxic (e.g., ≤0.1%). Treat the cells with the desired concentration range of Pemetrexed (based on your IC₅₀ data) for 72 hours. Include a negative control (vehicle-only) and a positive control for apoptosis induction (e.g., Staurosporine). 3. Cell Harvesting: After the 72-hour treatment, gently trypsinize the cells, collect them in a centrifuge tube, and wash with PBS. 4. JC-10 Staining: Resuspend the cell pellet in 1X JC-10 dye-loading solution (as per the manufacturer's instructions). Incubate for 30 minutes at room temperature, protected from light. 5. Flow Cytometry Analysis: Centrifuge the cells to remove the excess dye, wash once with PBS, and resuspend in an appropriate assay buffer. Analyze the cells immediately using a flow cytometer. - Green Fluorescence (Monomer): Use FL1 channel (e.g., ~530 nm). - Red Fluorescence (Aggregate): Use FL2 channel (e.g., ~585 nm). - Acquire data for at least 10,000 events per sample.

4. Data Analysis - Calculate the ratio of red (aggregate) to green (monomer) fluorescence intensity for each sample. - A decrease in the red/green fluorescence ratio in treated cells compared to the vehicle control indicates a loss of MMP and induction of apoptosis. - Present data as mean ± standard deviation from at least three independent experiments. Statistical significance can be determined using a Student's t-test or one-way ANOVA.

Molecular Mechanism of Pemetrexed-Induced Apoptosis

The diagram below illustrates the key molecular signaling pathways through which Pemetrexed triggers apoptosis in PC9 cells, as identified in the study [1].

G Pemetrexed Pemetrexed ROS ROS Production Pemetrexed->ROS DNA_Damage DNA Damage (DDR Activation) Pemetrexed->DNA_Damage Bax Bax ↑ / Bcl-2 ↓ ROS->Bax DNA_Damage->Bax DeathReceptors Death Receptor Upregulation (Fas/DR4) DNA_Damage->DeathReceptors MMP_Loss Loss of MMP (ΔΨm) Bax->MMP_Loss CytoC_Release Cytochrome c Release MMP_Loss->CytoC_Release Apoptosome Apoptosome Formation CytoC_Release->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase8->Caspase3 tBid tBid Formation Caspase8->tBid tBid->MMP_Loss

Diagram 1: Signaling Pathways of Pemetrexed-Induced Apoptosis in PC9 Cells.

Application Notes for Researchers

  • Key Findings: This study confirms that Pemetrexed induces apoptosis in PC9 cells primarily through the mitochondrial (intrinsic) pathway, initiated by ROS generation and DNA damage, leading to MMP dissipation [1].
  • Broader Context: A supramolecular nanoparticle formulation of Pemetrexed (PEM-FFRGD) has also been developed, which demonstrates enhanced cytotoxic activity and improved ability to decrease mitochondrial energy metabolism in cancer cells compared to Pemetrexed alone [2]. This highlights the potential of targeting mitochondrial function in novel drug delivery systems.
  • Protocol Flexibility: While this protocol uses flow cytometry for quantitative analysis, fluorescence microscopy with the JC-10 dye can also be employed for qualitative, visual confirmation of MMP changes.

References

pemetrexed disodium heptahydrate Western blot analysis protein expression

Author: Smolecule Technical Support Team. Date: February 2026

Pemetrexed Disodium Heptahydrate: Mechanisms & Western Blot Analysis

Introduction this compound is a multi-targeted antifolate agent approved for the treatment of non-squamous non-small-cell lung cancer (NSCLC) and malignant pleural mesothelioma [1]. For advanced NSCLC, it is used in combination with platinum derivatives like cisplatin as a first-line treatment, and as a single agent for second-line or maintenance therapy [1]. Its growth-inhibitory effects involve the induction of apoptosis and cell-cycle arrest, but the precise molecular mechanisms can vary depending on the genetic background of the cancer cells, such as the presence of EGFR exon 19 deletion or KRAS mutations [1] [2]. Western blot analysis is a crucial technique for elucidating these mechanisms by detecting changes in protein expression and activation within key signaling pathways.


Detailed Western Blot Protocol for Assessing Pemetrexed's Effects

The following protocol is synthesized from recent studies investigating pemetrexed in NSCLC cell lines.

1. Cell Culture and Drug Treatment

  • Cell Lines:
    • PC9: A human NSCLC adenocarcinoma cell line carrying an EGFR exon 19 deletion. Use this model to study pemetrexed-induced apoptosis via both intrinsic and extrinsic pathways [1].
    • A549: A human NSCLC cell line with a KRAS mutation. Use this model for comparative studies of pemetrexed monotherapy versus cisplatin or combination therapy [2].
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere of 5% CO₂ [1] [2].
  • Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to the desired working concentrations for treatment [1] [2].
  • Treatment: Treat cells with pemetrexed for 72 hours. Include vehicle control (DMSO-treated) groups for normalization [1].

2. Protein Extraction and Quantification

  • Lysis: After treatment, lyse cells using M-PER Mammalian Protein Extraction Reagent supplemented with both protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation states [1] [2].
  • Subcellular Fractionation: For studies involving mitochondrial proteins (e.g., cytochrome c), use a Cytosol and Mitochondrial Protein Extraction Kit to separate fractions [1].
  • Quantification: Determine protein concentrations using the BCA (bicinchoninic acid) protein assay [1] [2].

3. Gel Electrophoresis and Protein Transfer

  • Loading: Load an equal amount of total protein (e.g., 40 μg) per lane onto a SDS-polyacrylamide gel for electrophoresis [1] [2].
  • Transfer: Transfer proteins from the gel to a polyvinylidene fluoride (PVDF) membrane. Ensure efficient transfer by optimizing conditions (e.g., buffer composition, voltage) based on protein size to ensure accurate detection [3].

4. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
  • Antibody Incubation:
    • Primary Antibodies: Incubate the membrane with specific primary antibodies diluted in blocking buffer at 4°C overnight.
    • Secondary Antibodies: The next day, incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature [2].
  • Detection: Visualize proteins of interest using a chemiluminescent substrate and image the blot with a system like the Invitrogen iBright FL1000 Imaging System [2].

5. Image Analysis and Quantification

  • Densitometry: Use image analysis software like ImageJ (open-source) or the instrument's built-in densitometric program to quantify band intensities [2] [3].
  • Normalization: Normalize the density of the target protein band to a loading control housekeeping protein (e.g., β-actin) to account for any variations in sample loading [2] [3].
  • Fold Change Calculation: Calculate the fold change in protein expression by comparing the normalized density of treated samples to the normalized density of the control (DMSO-treated) sample [3].

Key Experimental Applications & Findings

This section outlines how the Western blot protocol is applied to answer specific biological questions about pemetrexed's mechanism of action.

Application 1: Analyzing Apoptosis Pathways in EGFR-Mutant PC9 Cells This experiment investigates how pemetrexed activates programmed cell death.

  • Objective: To elucidate the molecular pathways of pemetrexed-induced apoptosis in PC9 cells [1].
  • Key Findings from Western Blot Data:
    • Intrinsic Pathway: Pemetrexed treatment decreases anti-apoptotic Bcl-2 expression, increases pro-apoptotic Bax expression, and triggers the release of cytochrome c from mitochondria into the cytosol [1].
    • Extrinsic Pathway: Pemetrexed upregulates death receptor proteins, including Fas/FasL and DR4/TRAIL, as well as the adapter protein FADD [1].
    • Execution Phase: Both pathways converge to activate caspase cascades, evidenced by increased cleavage of caspase-8, caspase-9, caspase-3, and its substrate PARP [1].

The following diagram summarizes the apoptotic signaling pathways triggered by pemetrexed in PC9 cells, as revealed by Western blot analysis:

Diagram 1: Pemetrexed-induced Apoptotic Signaling in PC9 Cells.

Application 2: Comparative Signaling in KRAS-Mutant A549 Cells This experiment compares the efficacy of pemetrexed, cisplatin, and their combination.

  • Objective: To compare the growth-inhibitory effects of cisplatin, pemetrexed, and their combination on KRAS-dependent A549 cells and clarify the underlying mechanisms [2].
  • Key Findings from Western Blot Data:
    • KRAS Signaling: Cisplatin monotherapy was the most effective at inhibiting the KRAS/RAF/MEK/ERK signaling pathway. The combination of cisplatin and pemetrexed had an intermediate effect, while pemetrexed monotherapy had the least effect [2].
    • Autophagy Induction: Combination therapy was the strongest inducer of autophagy, as shown by the conversion of LC3-I to LC3-II. Cisplatin monotherapy had an intermediate effect, and pemetrexed monotherapy had the lowest effect. This autophagy was associated with modulation of the AKT/mTOR and AMPK/mTOR pathways [2].
    • Cellular Senescence: Pemetrexed monotherapy increased the expression of β-galactosidase, a marker of cellular senescence. In contrast, combination therapy was the primary eliminator of senescent cells, and cisplatin monotherapy had an intermediate effect [2].

Summary of Quantitative Western Blot Data

The tables below synthesize key quantitative findings from the literature to aid in experimental planning and comparison.

Table 1: Apoptosis-Related Protein Changes in PC9 Cells after Pemetrexed Treatment

Protein Target Pathway Observed Change Functional Outcome
Bcl-2 Intrinsic Decreased [1] Promotes Mitochondrial Permeability
Bax Intrinsic Increased [1] Promotes Mitochondrial Permeability
Cytochrome c Intrinsic Released to Cytosol [1] Activates Caspase-9
Fas/FasL, DR4 Extrinsic Increased [1] Initiates Death Receptor Signaling
FADD Extrinsic Increased [1] Transduces Death Receptor Signal
Cleaved Caspase-8 Extrinsic Increased [1] Initiator Caspase Activation
Cleaved Caspase-9 Intrinsic Increased [1] Initiator Caspase Activation
Cleaved Caspase-3 Execution Increased [1] Executioner Caspase Activation
Cleaved PARP Execution Increased [1] Hallmark of Apoptosis

Table 2: Protein Expression in A549 Cells: Cisplatin vs. Pemetrexed (Monotherapy & Combination)

Protein / Pathway Cisplatin Monotherapy Pemetrexed Monotherapy Cisplatin + Pemetrexed
KRAS/RAF/MEK/ERK Strongest Inhibition [2] Minimal Inhibition [2] Intermediate Inhibition [2]
Autophagy (LC3-II/I ratio) Intermediate Induction [2] Lowest Induction [2] Greatest Induction [2]
AKT/mTOR Pathway Associated with Modulation [2] Associated with Modulation [2] Associated with Modulation [2]
AMPK/mTOR Pathway Associated with Modulation [2] Associated with Modulation [2] Associated with Modulation [2]
Cellular Senescence (β-gal) Intermediate Elimination [2] Increased [2] Greatest Elimination [2]
Overall Cytotoxicity Most Cytotoxic [2] Minimal Cytotoxicity [2] Intermediate Cytotoxicity [2]

Best Practices for Reliable Quantification

  • Ensure Consistent Sample Loading: Precisely measure protein concentrations and load equal amounts across all lanes. Use a protein assay to confirm concentrations before loading to improve data reliability [3].
  • Avoid Overexposure: Capture multiple exposures of your blot to ensure bands are within the linear range of detection. Overexposed, saturated bands cannot be accurately quantified [3].
  • Implement Replicates: Include both technical replicates (same sample loaded multiple times) to account for processing variations, and biological replicates (independent experiments) to confirm that observed changes reflect true biological differences [3].
  • Normalization: Always normalize your target protein's signal to a stable loading control, such as a housekeeping protein (HKP) like β-actin, or use total protein normalization, to account for lane-to-lane variations [3].

References

pemetrexed disodium heptahydrate reconstitution and dilution method

Author: Smolecule Technical Support Team. Date: February 2026

Available Product Information

The table below summarizes the key specifications for Pemetrexed for Injection based on the prescribing information [1] [2].

Specification Details
Dosage Form Injection, powder, lyophilized, for solution [1] [2]
Available Strengths 100 mg, 500 mg, 750 mg, or 1 gram in a single-dose vial [1] [2]
Storage Condition 2-8°C (for the active pharmaceutical ingredient, pemetrexed disodium heptahydrate) [3]
Appearance White to beige powder (for the active pharmaceutical ingredient) [3]
Solubility Soluble in water at 30 mg/mL (for the active pharmaceutical ingredient) [3]

Administration & Safety Overview

The following workflow outlines the general clinical administration procedure and critical safety requirements as per the full prescribing information [1] [2].

Patient Eligibility: CrCl ≥45 mL/min Patient Eligibility: CrCl ≥45 mL/min Premedication Protocol Premedication Protocol Patient Eligibility: CrCl ≥45 mL/min->Premedication Protocol Dose Calculation: 500 mg/m² Dose Calculation: 500 mg/m² Premedication Protocol->Dose Calculation: 500 mg/m² Folic Acid Supplement Folic Acid Supplement Premedication Protocol->Folic Acid Supplement Vitamin B12 Injection Vitamin B12 Injection Premedication Protocol->Vitamin B12 Injection Dexamethasone Administration Dexamethasone Administration Premedication Protocol->Dexamethasone Administration Reconstitution & Dilution\n(Information Not Public) Reconstitution & Dilution (Information Not Public) Dose Calculation: 500 mg/m²->Reconstitution & Dilution\n(Information Not Public) IV Infusion Over 10 Minutes IV Infusion Over 10 Minutes Reconstitution & Dilution\n(Information Not Public)->IV Infusion Over 10 Minutes Critical Safety Checks Critical Safety Checks Monitor Renal Function\n(Contraindicated if CrCl <45 mL/min) Monitor Renal Function (Contraindicated if CrCl <45 mL/min) Critical Safety Checks->Monitor Renal Function\n(Contraindicated if CrCl <45 mL/min) Assess Blood Counts\n(ANC <1500/mm³ or Platelets <100,000/mm³) Assess Blood Counts (ANC <1500/mm³ or Platelets <100,000/mm³) Critical Safety Checks->Assess Blood Counts\n(ANC <1500/mm³ or Platelets <100,000/mm³) Avoid Ibuprofen\n(in patients with renal impairment) Avoid Ibuprofen (in patients with renal impairment) Critical Safety Checks->Avoid Ibuprofen\n(in patients with renal impairment)

The clinical administration of this drug requires strict adherence to the following premedication and safety rules to mitigate toxicity [1] [2]:

  • Vitamin Supplementation: To reduce hematologic and gastrointestinal toxicity, patients must take folic acid (400-1000 mcg orally, daily) starting at least 7 days before the first dose, continuing until 21 days after the last dose. Additionally, vitamin B12 (1 mg intramuscularly) must be administered 1 week prior to the first dose and every 3 cycles thereafter.
  • Corticosteroid Premedication: Dexamethasone (4 mg orally twice daily) should be given the day before, the day of, and the day after pemetrexed administration to reduce the risk of skin rash.
  • Renal Function Monitoring: Pemetrexed is contraindicated in patients with a creatinine clearance (CrCl) less than 45 mL/min due to the risk of severe and fatal renal failure. Dose adjustments are not provided for these patients.
  • Myelosuppression Risk: The drug can cause severe bone marrow suppression. It must not be administered if the absolute neutrophil count (ANC) is less than 1500 cells/mm³ or platelets are less than 100,000 cells/mm³. Blood counts should be monitored closely.
  • Drug Interaction: Concomitant use of ibuprofen with pemetrexed in patients with mild to moderate renal impairment (CrCl between 45 and 79 mL/min) increases the risk of pemetrexed toxicity. Ibuprofen should be avoided for 2 days before, the day of, and 2 days after pemetrexed administration in these patients.

Information for Researchers

For researchers, the chemical and physical data for the compound This compound is as follows [3] [4]:

  • IUPAC Name: Disodium (2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate heptahydrate
  • CAS Number: 357166-29-1
  • Molecular Formula: C₂₀H₃₃N₅Na₂O₁₃
  • Average Molecular Weight: 597.486 g/mol

References

Pemetrexed Disodium Heptahydrate: Preclinical Research Applications & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pemetrexed Disodium Heptahydrate in Preclinical Research

This compound is a multifaceted antifolate chemotherapeutic agent that has garnered significant importance in cancer research and drug development. As the active pharmaceutical ingredient in commercially available pemetrexed formulations, this compound has demonstrated pronounced efficacy against various cancer types in preclinical models, particularly non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. The heptahydrate form provides enhanced stability and solubility for experimental and clinical applications. Preclinical studies have established that this compound exerts its anticancer effects through multiple mechanisms, primarily by inhibiting key folate-dependent enzymes essential for cellular replication and proliferation, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). This comprehensive application note details the experimental methodologies, signaling pathways, and practical protocols for evaluating this compound in preclinical cancer research settings.

Chemical Properties and Pharmacological Profile

Fundamental Chemical Characteristics

This compound possesses distinct chemical properties that directly influence its pharmacological behavior and experimental applications:

  • Chemical Formula: C₂₀H₃₃N₅Na₂O₁₃ [1] [2]
  • Molecular Weight: 597.486 g/mol [2]
  • CAS Registry Number: 357166-29-1 [2]
  • IUPAC Name: disodium (2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate heptahydrate [2]
  • Structure: Features a pyrrolopyrimidine core similar to classical folate antagonists, with a glutamic acid side chain that enhances cellular uptake through membrane transporters [3] [2]

Table 1: Physicochemical Properties of this compound

Property Value Relevance to Research
Water Solubility 0.127 mg/mL [2] Suitable for aqueous formulation for in vitro and in vivo studies
logP 1.54 [2] Balanced hydrophilicity-lipophilicity for membrane permeability
Polar Surface Area 192.63 Ų [2] Indicates strong hydrogen bonding potential
Hydrogen Bond Donors 4 [2] Molecular interaction with enzyme active sites
Hydrogen Bond Acceptors 9 [2] Molecular interaction with enzyme active sites
Pharmacological Mechanism of Action

This compound functions as a multitargeted antifolate that disrupts critical folate-dependent metabolic processes essential for DNA and RNA synthesis. Unlike earlier generation antifolate agents that primarily inhibit a single enzyme, pemetrexed simultaneously targets three key enzymes in the folate pathway:

  • Thymidylate synthase (TS): Inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), thereby preventing thymidine nucleotide synthesis required for DNA replication
  • Dihydrofolate reductase (DHFR): Inhibition reduces tetrahydrofolate pools necessary for one-carbon transfer reactions
  • Glycinamide ribonucleotide formyltransferase (GARFT): Inhibition impairs de novo purine biosynthesis, affecting both DNA and RNA synthesis

This multienzyme targeting strategy enhances pemetrexed's anticancer efficacy by creating synergistic disruption of nucleotide biosynthesis, leading to impaired DNA replication and repair, ultimately triggering apoptotic cell death in rapidly dividing cancer cells [3] [4].

Preclinical Research Applications

Anticancer Efficacy in NSCLC Models

Preclinical studies have extensively evaluated this compound against various NSCLC models with different genetic backgrounds, providing insights into its genotype-specific efficacy:

  • EGFR Mutant Models (PC9 Cells): Research demonstrates that pemetrexed treatment significantly reduces cell viability in EGFR exon 19 deletion-mutated PC9 cells in a concentration-dependent manner, with IC₅₀ values typically in the nanomolar to low micromolar range. Treatment induces G₁ phase cell cycle arrest and promotes apoptosis through both intrinsic and extrinsic pathways [3].

  • KRAS Mutant Models (A549 Cells): In KRAS-dependent A549 cells, pemetrexed monotherapy exhibits more modest cytotoxicity compared to cisplatin, suggesting possible mutation-specific response variations. However, combination with platinum agents enhances overall anticancer efficacy through complementary mechanisms [5].

  • Apoptosis Induction: Pemetrexed triggers mitochondrial apoptosis pathways, characterized by decreased Bcl-2 expression, increased Bax expression, cytochrome c release, and activation of caspase-9 and caspase-3. Simultaneously, it activates extrinsic apoptosis pathways through upregulation of Fas/FasL and DR4/TRAIL, resulting in caspase-8 activation [3].

  • Reactive Oxygen Species (ROS) Generation: Treatment with pemetrexed significantly increases intracellular ROS levels, contributing to DNA damage and oxidative stress that amplify apoptotic signaling. This ROS-mediated DNA damage activates the ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) pathways, initiating DNA damage response (DDR) signaling [3].

Combination Therapy Strategies

This compound demonstrates enhanced efficacy when combined with other chemotherapeutic agents, particularly in preclinical models of lung cancer:

  • Cisplatin Combination: The combination of pemetrexed with cisplatin represents a standard regimen for non-squamous NSCLC. Preclinical studies in A549 cells reveal that while cisplatin monotherapy shows superior cytotoxicity compared to pemetrexed alone, the combination provides intermediate efficacy with distinct effects on autophagy and senescence pathways [5].

  • Immunotherapy Combinations: Recent advances have incorporated pemetrexed with immune checkpoint inhibitors. The combination of pemetrexed with pembrolizumab and platinum chemotherapy has shown clinical benefit, suggesting potential for immunomodulatory effects that enhance antitumor immunity [4].

  • Pathway-Specific Interactions: Studies indicate that pemetrexed and cisplatin exhibit distinctive effects on key signaling pathways. While both monotherapies inhibit KRAS/RAF/MEK/ERK signaling, their combination produces unique modulation of AKT/mTOR and AMPK/mTOR pathways, influencing both apoptosis and autophagy [5].

The following diagram illustrates the primary signaling pathways affected by this compound in cancer cells:

G cluster_enzymes Enzyme Targets cluster_nucleotide Nucleotide Biosynthesis Inhibition cluster_effects Cellular Consequences cluster_apoptosis Apoptosis Activation Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR GARFT GARFT Pemetrexed->GARFT Thymidine Thymidine Depletion TS->Thymidine Purines Purine Depletion GARFT->Purines DNA_damage DNA Damage & Replication Stress Thymidine->DNA_damage Purines->DNA_damage ROS ROS Generation DNA_damage->ROS Cycle_arrest Cell Cycle Arrest (G1) DNA_damage->Cycle_arrest Mitochondrial Mitochondrial Pathway (Bax↑, Bcl-2↓, Cytochrome c) DNA_damage->Mitochondrial Extrinsic Extrinsic Pathway (Fas/FasL, DR4/TRAIL) DNA_damage->Extrinsic ROS->Mitochondrial ROS->Extrinsic Outcome Apoptotic Cell Death Cycle_arrest->Outcome Caspases Caspase-8/9 → Caspase-3 Mitochondrial->Caspases Extrinsic->Caspases PARP PARP Cleavage Caspases->PARP PARP->Outcome

Graphical Abstract: Primary signaling pathways modulated by this compound in cancer cells. Pemetrexed inhibits multiple folate-dependent enzymes, disrupting nucleotide biosynthesis and causing DNA damage. This triggers both mitochondrial and extrinsic apoptosis pathways through ROS generation and caspase activation, ultimately leading to apoptotic cell death.

Experimental Protocols

In Vitro Cell-Based Assays
4.1.1 Cell Viability Assessment (WST-1 Assay)

The WST-1 assay provides a reliable method for quantifying pemetrexed-induced cytotoxicity in cancer cell lines:

  • Cell Seeding: Seed 4×10³ cells/well in 100 μL complete growth medium in 96-well microtiter plates. Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂, humidified atmosphere) [5] [3].

  • Drug Treatment Preparation: Prepare this compound stock solution in DMSO and further dilute in culture medium to achieve desired concentrations (typically ranging from 1 nM to 100 μM). Include vehicle control (DMSO at equivalent dilution) and blank wells (medium only). Add 100 μL of each drug dilution to appropriate wells [5] [3].

  • Incubation and Detection: Incubate treated cells for 72 hours at 37°C in 5% CO₂. Add 10 μL WST-1 solution to each well and incubate for additional 4 hours. Measure absorbance at 450 nm using a microplate ELISA reader. Calculate relative viability (%) compared to vehicle-treated controls [5] [3].

4.1.2 Apoptosis Detection (Annexin V-FITC/PI Assay)

This protocol distinguishes early apoptotic, late apoptotic, and necrotic cell populations following pemetrexed treatment:

  • Cell Treatment and Harvest: Treat cells with pemetrexed at relevant concentrations (IC₅₀ and multiples thereof) for 72 hours. Harvest both adherent and floating cells using gentle trypsinization, followed by washing with cold phosphate-buffered saline (PBS) [3].

  • Staining Procedure: Resuspend approximately 1×10⁵ cells in 100 μL of Annexin V binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI) working solution. Incubate for 15 minutes at room temperature in the dark. Add additional 400 μL of binding buffer and analyze by flow cytometry within 1 hour [3].

  • Data Analysis: Acquire fluorescence using FITC (517 nm) and PI (617 nm) channels. Analyze populations: Annexin V-FITC positive/PI negative (early apoptotic), Annexin V-FITC positive/PI positive (late apoptotic), and Annexin V-FITC negative/PI positive (necrotic) [3].

4.1.3 Intracellular ROS Detection
  • Cell Staining: After pemetrexed treatment, harvest cells and stain with deep red ROS dye working solution according to manufacturer's protocol (Abcam, ab186029). Incubate at 37°C for 60 minutes protected from light [5] [3].

  • Flow Cytometric Analysis: Analyze stained cells by flow cytometry using appropriate excitation/emission parameters (Ex/Em: 650/675 nm). Compare fluorescence intensity to untreated controls to determine fold-increase in ROS production [5] [3].

4.1.4 Mitochondrial Membrane Potential (MMP) Assay
  • JC-10 Staining: Harvest pemetrexed-treated cells by trypsinization and wash with PBS. Incubate cells with 1X JC-10 dye-loading solution at room temperature for 30 minutes protected from light [3].

  • Flow Cytometric Analysis: Analyze fluorescence using FACSCanto II flow cytometer with appropriate filters (green fluorescence: ~525 nm; red fluorescence: ~590 nm). Calculate ratio of red to green fluorescence, with decreased ratio indicating loss of mitochondrial membrane potential [3].

Molecular Mechanism Elucidation
4.2.1 Western Blot Analysis
  • Protein Extraction: Harvest pemetrexed-treated cells and lyse using M-PER Mammalian Protein Extraction Reagent supplemented with phosphatase and protease inhibitor cocktails. Determine protein concentration using BCA assay [5] [3].

  • Electrophoresis and Transfer: Separate 40 μg of total protein by SDS-PAGE (8-15% gels depending on target molecular weight) and transfer to PVDF membranes. Block with 5% non-fat dry milk in TBST for 1 hour at room temperature [5] [3].

  • Antibody Incubation: Incubate with primary antibodies against target proteins (KRAS, RAF, MEK, p-MEK, ERK, p-ERK, AKT, p-AKT, mTOR, p-mTOR, AMPKα, p-AMPKα, LC3, β-galactosidase, cleaved PARP, Bcl-2, Bax, cytochrome c, Fas, FasL, DR4, TRAIL, FADD, caspases) overnight at 4°C. Follow with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature [5] [3].

  • Detection: Develop blots using enhanced chemiluminescence substrate and visualize with iBright FL1000 Imaging System. Normalize band intensities against β-actin loading control [5] [3].

4.2.2 Cell Cycle Analysis
  • Cell Fixation and Staining: Harvest pemetrexed-treated cells, wash with cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Wash fixed cells and resuspend in propidium iodide/RNase A solution (50 μg/mL PI, 100 μg/mL RNase A in PBS). Incubate at room temperature for 30 minutes protected from light [3].

  • Flow Cytometry: Analyze DNA content by flow cytometry using FACSCanto II. Determine percentage of cells in G₀/G₁, S, and G₂/M phases using appropriate software (e.g., FlowJo, ModFit) [3].

The following workflow diagram illustrates the key experimental procedures for evaluating pemetrexed activity in preclinical models:

G cluster_culture Cell Culture Preparation cluster_viability Viability & Cytotoxicity cluster_mechanism Mechanistic Studies cluster_molecular Molecular Analysis Start Preclinical Evaluation of Pemetrexed Culture Maintain NSCLC cells (RPMI-1640 + 10% FBS) 37°C, 5% CO₂ Start->Culture Seeding Seed cells in appropriate plates (4×10³ cells/well for 96-well) Culture->Seeding Treatment Pemetrexed Treatment (72 hours incubation) Dose range: 1 nM - 100 μM Seeding->Treatment WST WST-1 Assay 4h incubation Absorbance at 450nm Treatment->WST Apoptosis Annexin V/FITC-PI Flow cytometry Treatment->Apoptosis ROS ROS Detection Fluorescent dye Flow cytometry Treatment->ROS MMP Mitochondrial Membrane Potential (JC-10) Flow cytometry Treatment->MMP Cycle Cell Cycle Analysis Propidium iodide Flow cytometry Treatment->Cycle Western Western Blotting Protein expression Pathway analysis Treatment->Western TUNEL TUNEL Assay DNA fragmentation Treatment->TUNEL Analysis Data Analysis IC₅₀ calculation Statistical testing Graphical representation WST->Analysis Apoptosis->Analysis ROS->Analysis MMP->Analysis Cycle->Analysis Western->Analysis TUNEL->Analysis

Experimental Workflow: Comprehensive assessment strategy for evaluating this compound in preclinical cancer models. The workflow begins with cell culture preparation and pemetrexed treatment, followed by multiple parallel assays evaluating viability, mechanism of action, and molecular effects, culminating in integrated data analysis.

Preclinical Data Interpretation

Comparative Efficacy Across Cell Lines

Table 2: Comparative Preclinical Efficacy of this compound in NSCLC Models

Cell Line Genetic Background Primary Effects Key Molecular Changes Combination Potential
PC9 EGFR exon 19 deletion [3] Concentration-dependent viability reduction; G₁ cell cycle arrest; Apoptosis induction [3] ↑ROS, ↑Bax, ↓Bcl-2, cytochrome c release; caspase activation; PARP cleavage [3] EGFR-TKIs; Platinum agents; Immunotherapy
A549 KRAS mutation [5] Moderate cytotoxicity; Enhanced senescence; Intermediate efficacy in combination [5] KRAS/RAF/MEK/ERK inhibition; LC3-I to LC3-II conversion; AMPK/mTOR modulation [5] Cisplatin; Targeted therapies against KRAS pathway
Quantitative Assessment of Cellular Responses

Table 3: Quantitative Cellular Responses to Pemetrexed Treatment in Preclinical Models

Parameter Assessed Experimental Method PC9 Cells (EGFR mut) A549 Cells (KRAS mut) Significance
Viability Reduction WST-1 assay [5] [3] Concentration-dependent with nanomolar potency [3] Moderate reduction vs. cisplatin [5] Mutation-specific sensitivity patterns
Apoptosis Induction Annexin V/PI staining [3] Significant increase in early and late apoptosis [3] Moderate apoptosis vs. cisplatin monotherapy [5] Strong activation of both intrinsic and extrinsic pathways in EGFR mut
ROS Generation Fluorescent dye detection [5] [3] Significant increase contributing to DNA damage [3] Present but varying by context [5] Key mediator of DNA damage and apoptosis
Autophagy Induction LC3-I to LC3-II conversion [5] Not specifically reported Highest with cisplatin combination [5] Context-dependent pro-survival or pro-death function
Cellular Senescence β-galactosidase expression [5] Not specifically reported Increased with monotherapy [5] Alternative cell fate decision to apoptosis

Research Applications and Implications

The comprehensive preclinical data on this compound supports several important research applications:

  • Mechanistic Studies of Antifolate Activity: Pemetrexed serves as an excellent tool compound for investigating multitargeted antifolate mechanisms in cancer cells, particularly for understanding how simultaneous inhibition of multiple folate-dependent enzymes creates synergistic antitumor effects [3] [4].

  • Combination Therapy Development: Preclinical models demonstrate that pemetrexed enhances the efficacy of platinum-based chemotherapy and shows compatibility with emerging immunotherapy approaches, providing rationale for novel combination regimens [5] [4].

  • Genotype-Directed Therapy Optimization: The differential responses observed in EGFR-mutant versus KRAS-mutant NSCLC models highlight the importance of molecular context in pemetrexed sensitivity, supporting personalized medicine approaches [5] [3].

  • Resistance Mechanism Investigation: As with most chemotherapeutic agents, resistance to pemetrexed eventually develops, making these preclinical models valuable for identifying and overcoming resistance mechanisms through targeted combinations [5] [3].

Conclusion

This compound represents a versatile and well-characterized tool for preclinical cancer research, particularly in non-squamous NSCLC models. Its multitargeted mechanism of action, combining inhibition of key enzymes in nucleotide biosynthesis, provides a robust foundation for investigating anticancer mechanisms and developing combination strategies. The experimental protocols outlined in this application note provide researchers with standardized methodologies for evaluating pemetrexed's effects on cell viability, apoptosis, ROS generation, mitochondrial function, and pathway modulation. The differential responses observed across genetically distinct NSCLC models underscore the importance of context-specific application and provide opportunities for personalized therapy development. As research advances, pemetrexed continues to offer valuable insights into cancer biology and treatment optimization, particularly in combination with targeted therapies and immunotherapeutic agents.

References

Pemetrexed disodium heptahydrate impurity control strategy

Author: Smolecule Technical Support Team. Date: February 2026

Pemetrexed Disodium Impurities: Overview and Control

A robust control strategy begins with understanding the potential impurities. The following table summarizes key process-related impurities identified in scientific literature, their structures, and formation pathways [1].

Impurity Name Structure Source / Formation Mechanism

| N-Methyl Impurity (6) (Ph. Eur. Impurity A) | Methyl group attached to the N1-nitrogen of the deazaguanine ring. | Formed during condensation of benzoic acid 2 with diethyl L-glutamate 4. Decomposition of the excess CDMT·NMM complex produces a methylating agent [1]. | | N,N-Dimethylformamidine Impurity (7) | Formamidine group attached to the N1-nitrogen of the deazaguanine ring. | Forms when the condensation reaction between acid 2 and diethyl L-glutamate 4 is performed in DMF as the solvent, or due to reaction with dimethylformamide-dimethylacetal (DMF-DMA) [1]. | | Enantiomeric Impurity (R)-1 (Ph. Eur. Impurity E) | D-enantiomer of Pemetrexed. | Arises from trace amounts of D-enantiomer in commercial diethyl L-glutamate 4 or from racemization during alkaline hydrolysis of the ethyl esters [1]. | | γ-Dipeptide Impurity (8) (Ph. Eur. Impurity D) | Triacid structure resulting from a peptide coupling at the γ-carboxyl of the glutamic acid moiety. | Forms if the starting material, diethyl L-glutamate 4, contains the mono-ester impurity α-ethyl L-glutamate 11, which then couples with the benzoic acid 2 [1]. | | Dimer Impurity (10) (Ph. Eur. Impurities B & C) | Diastereoisomeric mixture of a dimeric structure. | Formed by the coupling of two molecules of the active ester intermediate 3 [1]. |

Analytical Methodologies for Impurity Control

Routine process control and analytical method development require authentic impurity standards. The European Pharmacopoeia (Ph. Eur.) prescribes the use of certified reference standards for testing. The Pemetrexed Disodium Heptahydrate CRS (Catalogue Code: Y0001539) is the official standard for Ph. Eur. monographs 2637 and 3046 [2].

  • Analytical Challenges: Different synthetic routes can generate unique process impurities that may not be separable using a single HPLC method described in a pharmacopeia monograph [3]. Companies using non-infringing processes must often develop and validate separate, specific analytical methods to control these "non-pharmacopeial" impurities [3].
  • Chiral Analysis: The presence of the enantiomeric impurity (R)-1 is controlled by a dedicated chiral HPLC method as specified in the Ph. Eur. [1].

Purification Protocol for High-Purity Pemetrexed Disodium

The following method, adapted from a patent, describes a salting-out crystallization technique to effectively remove impurities and obtain a high-purity final product [4].

Objective: To purify crude Pemetrexed Disodium and reduce related substance impurities. Principle: The process uses sodium chloride to reduce the solubility of Pemetrexed Disodium in a mixed water-organic solvent system, precipitating the pure product while impurities remain in the mother liquor.

Step-by-Step Procedure:

  • Dissolution:

    • Weigh the crude Pemetrexed Disodium product.
    • Add water at a ratio of 5-8 ml per gram of crude product.
    • Stir and heat the mixture to 45-55°C until completely dissolved.
  • Solvent Addition:

    • Add a water-miscible organic solvent to the solution. The example uses ethanol at 4-6 times the volume of water added in step 1.
    • Maintain the temperature at 45-55°C and stir thoroughly.
  • Salting-Out Crystallization:

    • Slowly add solid sodium chloride (NaCl) to the mixture. Use 0.5-0.7 grams of NaCl per gram of crude Pemetrexed Disodium.
    • Maintain temperature and stirring for 1-2 hours to allow complete salt addition and crystal formation.
  • Cooling and Crystallization:

    • Gradually cool the mixture to 0-10°C over 1-2 hours.
    • Continue stirring at this low temperature for an additional 1-2 hours to maximize crystal yield.
  • Isolation and Washing:

    • Filter the suspension to collect the solid filter cake.
    • Wash the filter cake with a pre-cooled (0-10°C) mixed solvent of ethanol and water (e.g., 3:1 ratio by volume).
  • Drying:

    • Dry the washed filter cake under vacuum at 50-60°C until a constant weight is achieved, yielding the purified Pemetrexed Disodium.

This workflow outlines the key material and decision points in the purification process:

G Start Start Purification Protocol Dissolve Dissolve Crude Product - 5-8 ml water/g crude - Heat to 45-55°C Start->Dissolve AddSolvent Add Organic Solvent - Ethanol (4-6x water volume) - Maintain 45-55°C Dissolve->AddSolvent SaltOut Salting-Out Crystallization - Add 0.5-0.7g NaCl/g crude - Stir 1-2 hrs at 45-55°C AddSolvent->SaltOut Cool Cool Mixture - Cool to 0-10°C over 1-2 hrs - Stir additional 1-2 hrs SaltOut->Cool Isolate Isolate and Wash Product - Filter suspension - Wash with cold Ethanol/Water Cool->Isolate Dry Dry Pure Product - Dry under vacuum at 50-60°C Isolate->Dry End High-Purity Pemetrexed Disodium Dry->End

Frequently Asked Questions (FAQs)

Q1: Why is controlling the enantiomeric impurity critical? Differences in pharmacological and toxicological profiles have been observed with chiral impurities in vivo. Even small amounts of the unwanted enantiomer can significantly impact the drug's safety and efficacy profile. Therefore, it must be carefully monitored using a validated chiral HPLC method [1] [3].

Q2: Our synthesis uses a different route from the original process. Are standard pharmacopeial HPLC methods sufficient for impurity control? Probably not. Different synthetic routes can introduce new, unique process impurities that may not be effectively separated or detected by the standard pharmacopeial HPLC method. You must develop and validate a specific analytical method to control these "non-pharmacopeial" impurities generated by your unique process [3].

Q3: What is the principle behind the salting-out crystallization purification? This technique reduces the solubility of the target product in a mixed water-organic solvent system by adding a high concentration of salt (e.g., NaCl). The salt competes for water molecules, effectively "salting out" the less soluble Pemetrexed Disodium, which then crystallizes in a pure form, while more soluble impurities remain in the mother liquor [4].

References

Pemetrexed disodium heptahydrate stability issues and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Pemetrexed Stability: Troubleshooting Guide & FAQs

Here are answers to some of the most critical stability-related questions, designed to help you identify and mitigate issues during research and formulation.

Q1: What are the primary degradation pathways for Pemetrexed disodium heptahydrate in an aqueous solution?

The degradation of Pemetrexed in aqueous solution occurs primarily through two main pathways: oxidation and, to a lesser extent, hydrolysis [1] [2].

  • Oxidation: This is the dominant pathway. Stress-testing studies have identified that oxidation leads to at least six major degradation products. Proposed structures include α-hydroxy lactams, keto-pemetrexed, and oxidative dimers [1]. Molecular oxygen is directly involved in the rate-limiting step of this reaction [2].
  • Hydrolysis: Under acidic conditions (pH below 6), Pemetrexed can undergo decarboxylation, leading to the formation of des-glutamate and glutamic acid [2].

Q2: What are the key formulation and process parameters that control Pemetrexed's stability?

A systematic study evaluated multiple control strategies to stabilize an injectable Pemetrexed solution. The following table summarizes the key findings and the optimal ranges identified [2].

Control Strategy Parameter Effect on Stability Recommended Optimal Condition
Antioxidants Sodium Sulfite Effectively prevents color change in the solution. 0.06 mg/mL [2]
N-acetylcysteine (NAC) Significantly prevents chemical degradation; acts as a sacrificial reductant. 1.63 mg/mL [2]
Formulation pH pH Low pH (below 6) causes significant degradation. pH 7-8 [2]
Drug Concentration API Concentration Higher concentration improves stability. 12.5 to 50 mg/mL [2]
Process & Packaging Dissolved Oxygen (DO) Lower DO levels significantly improve stability. Below 1 ppm [2]
Headspace Oxygen Lower headspace oxygen significantly improves stability. Below 1% [2]

Q3: What is a detailed protocol for a forced degradation study on Pemetrexed?

Forced degradation (stress-testing) helps identify likely degradation products and elucidate degradation pathways [1]. The following workflow outlines a comprehensive study design.

Forced Degradation Study Workflow Start Pemetrexed Disodium Heptahydrate Sample Solid Solid State Stress Start->Solid Solution Solution State Stress Start->Solution Analysis HPLC Analysis with Diode Array Detector Solid->Analysis Heat, Humidity, Light Solution->Analysis Heat, Light, Oxidation, Wide pH Range (1-13) Identify Identify and Elucidate Degradation Products Analysis->Identify

Experimental Protocol Details:

  • Sample Preparation: Stress both solid samples and solutions of the drug substance [1].
  • Stress Conditions:
    • Solid State: Expose samples to heat, high humidity, and light.
    • Solution State: Prepare solutions and stress under conditions of heat, light, oxidation, and across a wide pH range (e.g., pH 1-13) [1].
  • Analysis Method:
    • Technique: Use a gradient elution Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method [1] [2].
    • Column: RP C8 column (e.g., Zobrax RX-C8, 5 µm, 4.6 × 250 mm) [2].
    • Mobile Phase: A combination of potassium dihydrogen phosphate (pH 2.5) and acetonitrile in a binary gradient system is recommended [2].
    • Detection: UV detection at a wavelength of 277 nm [2].
  • Product Identification: The major degradation products detected can be isolated and their structures elucidated using spectroscopic characterization [1].

Key Insights for Your Research

  • Oxygen is Your Main Enemy: The consistent emphasis across studies is that oxidation is the primary degradation pathway [1] [2]. Rigorously controlling oxygen exposure at every step—from process (nitrogen purging) to packaging (nitrogen headspace)—is the most critical factor for success.
  • pH is a Powerful Tool: Maintaining the formulation in a slightly basic range (pH 7-8) provides a significant stabilizing effect and avoids acid-catalyzed hydrolysis [2].
  • A Combined Antioxidant Strategy is Effective: Using a combination of antioxidants like sodium sulfite (for color stability) and N-acetylcysteine (for chemical stability) can effectively protect the drug by acting as sacrificial agents [2].

References

Pemetrexed disodium heptahydrate HPLC method robustness testing

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

This section addresses specific problems you might encounter during method development and routine analysis.

Problem & Phenomenon Potential Root Cause Investigation & Solution

| Peak Tailing [1] | - Column degradation (stationary phase issues)

  • Incompatible mobile phase pH | - Check system suitability: Tailing Factor (TF) should typically be ≤ 1.5 [1]. Test with new column.
  • Adjust mobile phase pH; a phosphate buffer at pH 4.0 is reported as stable and effective [2]. | | Retention Time Shifts [2] [3] | - Fluctuations in mobile phase pH or composition
  • Column temperature instability | - Prepare fresh, standardized mobile phase and buffer precisely. For example, use 25mM phosphate buffer [2].
  • Maintain a stable column temperature (e.g., 25°C ± 2°C) [2]. | | Baseline Noise or Drift [1] | - Contaminated column or mobile phase
  • Air bubbles in the system | - Use high-quality HPLC-grade solvents. Filter and degas mobile phases.
  • Purge the system thoroughly and ensure leak-free connections. | | Insufficient Resolution of Impurities [1] [4] | - Isocratic elution may not separate complex impurity profiles
  • Column selectivity not optimal | - Switch to a gradient elution method to better resolve impurities [1].
  • Use a Phenyl-based column (e.g., Zorbax SB-Phenyl) which shows good separation for pemetrexed and its impurities [1]. | | Low Recovery/Accuracy [2] | - Sample degradation or incomplete dissolution
  • Incorrect preparation of standard solutions | - Use a fresh, validated diluent. A mixture of water and acetonitrile (1:1) is commonly used [1].
  • Follow a precise standard preparation protocol. A recovery of 95-105% is a typical acceptance criterion [2]. |

Robustness Testing: Experimental Protocols

Robustness testing evaluates a method's reliability when small, deliberate changes are made to operational parameters. The following protocols, derived from published methods, provide a solid foundation for your tests.

1. Reference Chromatographic Conditions This table summarizes two robust methods from the literature that you can use as a starting point for your robustness studies.

Parameter Protocol A: Isocratic RP-HPLC [2] Protocol B: Gradient RP-HPLC (Impurity Separation) [1]
Column Luna C18 (250 × 4.6 mm; 5 μm) Zorbax SB-Phenyl (250 × 4.6 mm; 5 μm)

| Mobile Phase | ACN: Phosphate Buffer (pH 4.0) (30:70, v/v) | A: 0.03% TFA in Water B: 0.025% TFA in Acetonitrile | | Elution Mode | Isocratic | Gradient (Refer to [1] for full program) | | Flow Rate | 0.8 mL/min | 1.0 mL/min (with gradient changes) | | Column Temperature | 25°C | Ambient | | Detection Wavelength | 254 nm | 228 nm | | Injection Volume | 10 μL | 5 μL | | Sample Concentration | ~1 mg/mL | 1 mg/mL | | Runtime | 10 minutes | 40 minutes |

2. Designing a Robustness Test Plan A robustness study involves varying key parameters within a small, realistic range and observing the impact on critical method outputs.

  • Parameters to Vary:

    • Organic Modifier Ratio: ± 2-3% (e.g., ACN at 28% and 32% instead of 30%)
    • Buffer pH: ± 0.2 units (e.g., pH 3.8 and 4.2)
    • Column Temperature: ± 2°C (e.g., 23°C and 27°C)
    • Flow Rate: ± 0.1 mL/min (e.g., 0.7 and 0.9 mL/min for a 0.8 mL/min method) [2]
  • System Suitability Criteria to Monitor:

    • Retention Time (tR): Consistency across variations.
    • Theoretical Plates (N): Should be >2000, indicating column efficiency [1].
    • Tailing Factor (TF): Should be ≤ 1.5, indicating peak symmetry [1].
    • Resolution (Rs): Critical peak pairs should be baseline separated (Rs > 1.5) [1].

Workflow for Robustness Testing

The following diagram illustrates the logical workflow for planning, executing, and evaluating a robustness test for your HPLC method.

Start Start: Established HPLC Method Plan Define Test Plan: - Select parameters to vary (e.g., pH, Flow Rate) - Set small variation ranges - Define System Suitability Criteria (SSC) Start->Plan Execute Execute Experiments: Run method with deliberate, planned parameter changes Plan->Execute Evaluate Evaluate Results: Compare Retention Time, Tailing, Resolution, etc., against SSC Execute->Evaluate Decision Are all SSC met across all variations? Evaluate->Decision Report Generate Report: Document method is robust within the tested ranges Decision->Report Yes Optimize Optimize Method: Identify critical parameters and adjust method conditions Decision->Optimize No Optimize->Execute Re-test

System Suitability Evaluation

This checklist provides a quick reference for the key acceptance criteria your method should meet before and during robustness testing and routine analysis.

  • Retention Time Consistency: Retention time of the pemetrexed peak should be stable across injections (e.g., %RSD < 1% for replicate injections).
  • Peak Symmetry: Tailing Factor (TF) for the main peak should be ≤ 1.5 [1].
  • Column Efficiency: Theoretical plate count (N) should be > 2000, indicating good column performance [1].
  • Resolution: Resolution between pemetrexed and the closest eluting impurity should be > 1.5 [1].
  • Precision: The relative standard deviation (%RSD) of the peak area from multiple injections should be ≤ 2.0% [2].

References

reducing pemetrexed hematologic toxicity folate vitamin B12 supplementation

Author: Smolecule Technical Support Team. Date: February 2026

Standard Vitamin Supplementation Protocol

This section outlines the foundational premedication strategy required for all patients receiving pemetrexed.

  • Purpose: To significantly reduce the incidence and severity of life-threatening hematologic toxicities, including neutropenia and thrombocytopenia [1].
  • Mechanism: Supplementation corrects for the antifolate effects of pemetrexed. Elevated homocysteine levels, a marker of folate/B12 deficiency, are correlated with a higher risk of severe toxicity, and supplementation effectively lowers these levels [1] [2].

The table below details the standard regimen.

Component Dosage and Route Frequency Timing and Duration
Folic Acid 350 - 1000 μg (oral) Daily Begin at least 7 days before the first pemetrexed dose and continue until 21 days after the last dose [3] [1] [2].
Vitamin B12 1000 μg (intramuscular) Every 9 weeks Administer the first injection 1 week before the first pemetrexed dose [1] [2].
  • Critical Note on Timing: A randomized trial (PEMVITASTART) found that initiating vitamin supplementation simultaneously with the first pemetrexed cycle (i.e., without a 5-7 day lead-in) did not lead to enhanced hematologic toxicity compared to delayed initiation. This suggests flexibility in the protocol, making simultaneous initiation a feasible option in clinical practice [4].

Advanced Strategy: Folinic Acid Prophylaxis for Renal Impairment

For the challenging population of patients with renal impairment (eGFR < 45 mL/min), for whom pemetrexed is typically contraindicated, a novel strategy involving folinic acid has been shown to enable safe treatment [5].

  • Rationale: Unlike folic acid, folinic acid is a reduced folate that can bypass the blockade of the dihydrofolate reductase (DHFR) enzyme by pemetrexed, directly "rescuing" healthy cells from its toxic effects [5].
  • Application: This strategy is used in conjunction with a pemetrexed dose that is individually calculated based on the patient's renal function to target a safe systemic exposure (AUC) [5].

The following diagram illustrates the folate pathway, pemetrexed's mechanism, and the rescue strategy.

G Pemetrexed Mechanism and Folinic Acid Rescue Pemetrexed Pemetrexed DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR Inhibits TS Thymidylate Synthase (TS) Pemetrexed->TS Inhibits DHFR->TS Folate Pathway DNA_Synth DNA Synthesis TS->DNA_Synth Cell_Death Cell Death TS->Cell_Death Folinic_Acid Folinic_Acid Folinic_Acid->DNA_Synth Bypasses DHFR Block

The advanced clinical protocol for patients with renal impairment is detailed below.

Component Protocol Details
Pemetrexed Dosing Dose is individually calculated based on the patient's eGFR and body weight to target an AUC of 164 mg*h/L, equivalent to the exposure in patients with normal renal function [5].
Folinic Acid Prophylaxis 45 mg orally, four times daily, administered on Days 2-15 of each 21-day treatment cycle [5].
Standard Vitamins Continue standard folic acid and vitamin B12 supplementation as per the base protocol [5].

Pharmacogenetic & Biomarker Considerations

Research indicates that genetic polymorphisms and biomarker levels can influence a patient's risk of toxicity, offering avenues for personalization.

The table below summarizes key genetic and clinical factors associated with pemetrexed toxicity and efficacy.

Factor Type Factor Association / Effect
Genetic Polymorphisms MTHFR (677 C>T) Risk factor for Grade 3-4 hematologic toxicity [3].
SLC19A1 [IVS2 (4935) G>A] Risk factor for Grades 2-4 non-hematologic toxicity [3].
BHMT (742 G>A) & DHFR (680 C>A) Favorable factors for longer Progression-Free Survival (PFS) [3].
Clinical Biomarkers Low Vitamin B12 (<486 pg/mL) before premedication Risk factor for severe hematologic toxicity [3].
Low Folic Acid (<15.8 ng/mL) before chemotherapy Risk factor for severe hematologic toxicity [3].
High Homocysteine (≥11.8 nmol/mL) before premedication Risk factor for non-hematologic toxicity and predictor of severe toxicity [3] [2].

Experimental Protocol for Toxicity & Supplementation Analysis

For researchers aiming to investigate the relationship between vitamin supplementation, biomarkers, and pemetrexed toxicity in a clinical or pre-clinical setting, the following workflow provides a foundational protocol. This integrates elements from the cited studies [3] [2] [4].

G Toxicity and Supplementation Study Workflow Start Patient Recruitment (Advanced NSCLC or Mesothelioma) Baseline_Blood Baseline Blood Sampling Start->Baseline_Blood SNP_Analysis Genetic Analysis (SNPs) Baseline_Blood->SNP_Analysis Biomarker_Analysis Plasma Analysis: Homocysteine, B12, Folic Acid Baseline_Blood->Biomarker_Analysis Randomize Randomize to Arms? Biomarker_Analysis->Randomize Arm1 Arm A: Chemotherapy + Vitamin Supplementation Randomize->Arm1 Yes (RCT) Treatment Initiate Pemetrexed-based Chemotherapy Randomize->Treatment No (Observational) Arm1->Treatment Arm2 Arm B: Chemotherapy (No Supplementation) Arm2->Treatment Monitor Monitor During Treatment: - Toxicity (CTCAE) - Hematological Labs - Treatment Delays Treatment->Monitor Cycle_Blood Cycle-Specific Blood Sampling Monitor->Cycle_Blood e.g., Day 1 of each cycle Analyze Statistical Analysis: - Correlate biomarkers/SNPs with toxicity - Compare outcomes between arms Monitor->Analyze Cycle_Blood->Monitor

  • Key Methodological Notes:
    • Blood Sampling: Collect samples at baseline (pre-supplementation), on Day 1 of each chemotherapy cycle, and at the end of cycles to track changes in homocysteine, B12, and folic acid levels [3] [2].
    • Toxicity Grading: Grade adverse events according to CTCAE (v4.0 or v5.0) [5] [3].
    • Supplementation Success: In studies, "successful supplementation" can be defined as a reduction in homocysteine levels of ≥25-30% from baseline after starting vitamins [2].

This technical guide synthesizes the current evidence, from established protocols to cutting-edge research. The experimental workflow provides a robust template for your team's research and development efforts.

References

managing pemetrexed dermatologic reactions corticosteroid premedication

Author: Smolecule Technical Support Team. Date: February 2026

Standard Premedication Protocol for Rash Prevention

To reduce the incidence and severity of cutaneous reactions, the following premedication regimen with corticosteroids is recommended in clinical practice and product labeling [1] [2].

Drug Dosage Frequency Duration Timing
Dexamethasone [1] [2] 4 mg Orally, twice daily 3 days Start 24 hours before pemetrexed infusion

This regimen is used in conjunction with essential vitamin supplementation of folic acid and vitamin B12, which helps reduce other toxicities like myelosuppression and gastrointestinal toxicity [1] [2].

Clinical Characteristics of Dermatologic Reactions

Despite premedication, dermatologic reactions can occur. A 2025 case report and literature review detailed the characteristics of pemetrexed-induced skin pigmentation [3]. The table below summarizes the findings:

Characteristic Description
Reported Reaction Skin pigmentation (hyperpigmentation) [3]
Typical Onset Median onset during cycle 2 (range: 1–17 cycles) [3]
Common Locations Body surface, particularly lower limbs (feet, ankles) [3]
Progression Worsens with continued therapy [3]
Resolution Typically resolves spontaneously after drug discontinuation [3]
Management Neurotrophic agents (e.g., mecobalamin) may be used for associated symptoms like numbness [3]

Other common dermatologic adverse effects include rash and desquamation [2].

Mechanism of Action and Reaction Pathways

Pemetrexed is a multi-targeted antifolate agent that disrupts DNA synthesis. The exact mechanism behind its dermatologic reactions is not fully understood [3]. The diagram below illustrates its mechanism of action and postulated pathways for skin reactions.

G cluster_legend Pathway Legend Pemetrexed Pemetrexed Cellular Uptake Cellular Uptake Pemetrexed->Cellular Uptake Intracellular Polyglutamation Intracellular Polyglutamation Cellular Uptake->Intracellular Polyglutamation  Via RFC/FR-α Enzyme Inhibition Enzyme Inhibition Intracellular Polyglutamation->Enzyme Inhibition Inhibited Enzymes Inhibited Enzymes Enzyme Inhibition->Inhibited Enzymes TS TS Inhibited Enzymes->TS  Primary Target DHFR DHFR Inhibited Enzymes->DHFR GARFT GARFT Inhibited Enzymes->GARFT AICARFT AICARFT Inhibited Enzymes->AICARFT Disrupted DNA/RNA Synthesis Disrupted DNA/RNA Synthesis TS->Disrupted DNA/RNA Synthesis DHFR->Disrupted DNA/RNA Synthesis GARFT->Disrupted DNA/RNA Synthesis AICARFT->Disrupted DNA/RNA Synthesis Cellular Effects Cellular Effects Disrupted DNA/RNA Synthesis->Cellular Effects Apoptosis (Tumor Cell) Apoptosis (Tumor Cell) Cellular Effects->Apoptosis (Tumor Cell) Rapidly Dividing Cells Affected Rapidly Dividing Cells Affected Cellular Effects->Rapidly Dividing Cells Affected Dermatologic Toxicity Dermatologic Toxicity Rapidly Dividing Cells Affected->Dermatologic Toxicity Myelosuppression Myelosuppression Rapidly Dividing Cells Affected->Myelosuppression Mucositis Mucositis Rapidly Dividing Cells Affected->Mucositis Corticosteroid Premedication Corticosteroid Premedication Reduces Incidence/Severity of Rash Reduces Incidence/Severity of Rash Corticosteroid Premedication->Reduces Incidence/Severity of Rash  Anti-inflammatory Therapeutic Effect Therapeutic Effect Adverse Effect Adverse Effect Intervention Intervention

Pemetrexed enters cells via the Reduced Folate Carrier (RFC) and Folate Receptor-alpha (FR-α). Intracellularly, it is converted to active polyglutamate forms, which potently inhibit several key folate-dependent enzymes [4] [5]:

  • Thymidylate Synthase (TS): The primary target, crucial for thymidine production [5].
  • Dihydrofolate Reductase (DHFR)
  • Glycinamide Ribonucleotide Formyltransferase (GARFT)
  • Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) [1]

Inhibition of these enzymes depletes nucleotide pools, leading to disrupted DNA and RNA synthesis. While this causes desired apoptosis in tumor cells, it also affects other rapidly dividing cells in the body, which is the postulated cause of dermatologic toxicity, myelosuppression, and mucositis [1] [4]. Corticosteroid premedication is thought to mitigate these skin reactions primarily through its broad anti-inflammatory effects [2].

Key Considerations for Research and Development

  • Reaction Specificity: Note that skin pigmentation appears to be a distinct reaction from the generalized rash that premedication aims to prevent [3] [2].
  • Corticosteroid Hypersensitivity: Be aware that corticosteroids themselves can rarely cause both delayed (allergic contact dermatitis) and immediate hypersensitivity reactions, which is an important consideration in trial design and adverse event reporting [6].
  • Immunotherapy Context: Dermatologic toxicities are also common with cancer immunotherapy. Management strategies for these events focus on balancing intervention with preserving anti-tumor efficacy, a consideration that may also apply to chemotherapy agents [7].

References

pemetrexed disodium heptahydrate dose modification for thrombocytopenia

Author: Smolecule Technical Support Team. Date: February 2026

Dose Modification Guidelines for Hematologic Toxicity

The following criteria are used for dose adjustments at the start of a subsequent cycle, based on nadir hematologic counts from the preceding cycle [1] [2] [3]. These guidelines apply whether pemetrexed is used as a single agent or in combination with cisplatin.

Nadir Hematologic Toxicity Pemetrexed Dose Cisplatin Dose
Nadir ANC < 500/mm³ and nadir platelets ≥ 50,000/mm³ [1] [2] [3] 75% of previous dose 75% of previous dose
Nadir platelets < 50,000/mm³ regardless of nadir ANC [1] [2] [3] 75% of previous dose 75% of previous dose
Nadir platelets < 50,000/mm³ with bleeding, regardless of nadir ANC [2] [3] 50% of previous dose 50% of previous dose

Treatment should not be administered until the ANC recovers to ≥ 1500 cells/mm³ and the platelet count recovers to ≥ 100,000 cells/mm³ [1] [4] [5]. Therapy should be permanently discontinued if a patient experiences Grade 3 or 4 hematologic toxicity after two dose reductions [1].

Key Administration & Monitoring Protocols for Researchers

For your troubleshooting guides and experimental protocols, the following core methodologies are critical for ensuring patient safety and data integrity in clinical trials.

  • Premedication & Vitamin Supplementation: To reduce the incidence and severity of toxicity, all patients must receive supplementation [1] [4] [6].

    • Folic Acid: 400 mcg to 1000 mcg orally, once daily, beginning at least 5 doses during the 7 days prior to the first dose, continuing during therapy, and for 21 days after the last dose [1] [4] [5].
    • Vitamin B12: 1 mg intramuscularly, administered during the week before the first dose, and then every 3 cycles thereafter [1] [4] [5].
    • Corticosteroid: To reduce cutaneous reactions, administer a corticosteroid such as dexamethasone 4 mg orally twice daily for 3 days, starting the day before pemetrexed administration [1] [4] [5].
  • Routine Patient Monitoring: Adhere to strict monitoring schedules before each treatment cycle [2] [3].

    • Complete Blood Count (CBC) with Differential: Monitor for myelosuppression (neutropenia, thrombocytopenia, anemia) [1] [2].
    • Renal Function: Assess serum creatinine and calculate creatinine clearance (CrCl). Pemetrexed is contraindicated if CrCl is < 45 mL/min [1] [4] [5].
    • Hepatic Function: Measure serum total bilirubin, transaminases (AST/SGOT, ALT/SGPT), and alkaline phosphatase [2] [3].

The following workflow outlines the dose modification decision process for hematologic toxicity.

Start Assess Nadir Blood Counts from Preceding Cycle RecoveryCheck ANC ≥ 1500/mm³ and Platelets ≥ 100,000/mm³? Start->RecoveryCheck ANC500 Nadir ANC < 500/mm³? Platelets50k Nadir Platelets < 50,000/mm³? ANC500->Platelets50k Yes Action100 No Dose Reduction Administer 100% of previous pemetrexed dose ANC500->Action100 No Bleeding Bleeding present? Platelets50k->Bleeding Yes Action75 Dose Reduction Administer 75% of previous pemetrexed dose Platelets50k->Action75 No Bleeding->Action75 No Action50 Dose Reduction Administer 50% of previous pemetrexed dose Bleeding->Action50 Yes RecoveryCheck->ANC500 No RecoveryCheck->Action100 Yes

Critical Considerations for Protocol Design

  • Renal Impairment: Pemetrexed is primarily eliminated by the kidneys. Its use is not recommended in patients with a baseline CrCl < 45 mL/min, as this increases systemic exposure and the risk of severe toxicity [1] [4] [7].
  • Drug Interaction with NSAIDs: Concomitant use of ibuprofen with pemetrexed in patients with mild to moderate renal impairment (CrCl 45-79 mL/min) increases pemetrexed exposure and toxicity risk. Protocols should recommend avoiding ibuprofen 2 days before, the day of, and 2 days after pemetrexed administration in these patients [1] [4] [5].

References

pemetrexed disodium heptahydrate NSAIDs interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Pemetrexed & NSAID Interactions

Question Answer & Clinical Management
What is the nature of the interaction? NSAIDs (e.g., ibuprofen) compete with pemetrexed for renal tubular secretion, potentially increasing pemetrexed exposure (AUC) and the risk of severe toxicities [1] [2] [3].
Which patients require intervention? Patients with mild to moderate renal impairment (CrCl 45-79 mL/min). Pemetrexed is not recommended for CrCl <45 mL/min [4] [5] [6].
How should ibuprofen be managed? Avoid administration for 2 days before, the day of, and 2 days after pemetrexed infusion [5] [6] [7].
What about other NSAIDs? Use all NSAIDs with caution. For long half-life NSAIDs, consider a longer interruption (at least 5 days before and 2 days after pemetrexed) [8] [7].
What if concomitant use is unavoidable? Monitor patients more frequently for myelosuppression, renal toxicity, and gastrointestinal toxicity [5] [2] [6].

Clinical Evidence & Risk Data

The following table summarizes key quantitative findings from a clinical study that investigated risk factors for severe hematologic toxicity in patients receiving pemetrexed plus carboplatin [1].

Risk Factor Adjusted Odds Ratio for Severe Hematologic Toxicity 95% Confidence Interval P-value
Regular NSAID use [1] 8.32 1.27 - 54.38 0.03
Creatinine Clearance <45 mL/min [1] 0.91 0.25 - 3.34 0.88

This study suggests that in patients receiving carboplatin-based pemetrexed, concomitant NSAID use is a significant risk factor for severe hematologic toxicity, even independent of baseline renal function [1].

Mechanism of Interaction & Experimental Workflow

Pemetrexed is primarily eliminated unchanged by the kidneys, involving both glomerular filtration and active tubular secretion [9] [3]. The interaction occurs because pemetrexed and NSAIDs are both substrates of organic anion transporter 3 (OAT3) in the proximal tubules [3]. Concurrent administration can saturate this transport system, reducing pemetrexed secretion and increasing its systemic exposure.

G Start Patient receives Pemetrexed IV A Pemetrexed in Systemic Circulation Start->A B Renal Elimination A->B C Glomerular Filtration B->C D Tubular Secretion (via OAT3 transporters) B->D E Excretion in Urine C->E D->E H Reduced pemetrexed secretion D->H F NSAID co-administered G NSAID competes for OAT3 transporters F->G G->D competition I Increased systemic exposure (AUC) of Pemetrexed H->I J Higher risk of toxicity I->J

The diagram above illustrates the logical workflow of the drug interaction. To experimentally investigate or validate this interaction in a research setting, you could consider the following protocol:

Experimental Protocol: Assessing the Impact of NSAIDs on Pemetrexed Pharmacokinetics

  • Objective: To quantify the change in pemetrexed systemic exposure (AUC) and clearance when co-administered with a common NSAID (e.g., ibuprofen) in an appropriate animal model.
  • Methodology:
    • Study Groups: Utilize two matched groups of subjects: a test group (pemetrexed + ibuprofen) and a control group (pemetrexed alone).
    • Dosing Regimen: Administer pemetrexed via IV infusion at 500 mg/m². The test group receives oral ibuprofen at a clinically relevant dose for several days before and after pemetrexed administration, following the known risk period [5] [6].
    • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 10 min, 30 min, 1, 2, 4, 8, 12, 24 hours) after pemetrexed administration.
    • Bioanalysis: Quantify pemetrexed plasma concentrations using a validated method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).
    • Data Analysis: Calculate non-compartmental pharmacokinetic parameters for both groups, including AUC, maximum plasma concentration (C~max~), clearance (CL), and elimination half-life (t~1/2~). Compare parameters between groups using statistical tests (e.g., t-test) to determine significance.

References

pemetrexed disodium heptahydrate extravasation management protocol

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Identification and Safe Handling

The table below summarizes the critical safety information for pemetrexed from the search results.

Aspect Description
General Handling Classified as a hazardous drug [1]. Applicable special handling and disposal procedures must be followed [1].
Personal Protective Equipment (PPE) Protective gloves are required during preparation and administration [2].
Skin Contact Procedure Wash affected area thoroughly with soap and water [2].
Mucous Membrane Contact Flush affected area thoroughly with water [2].
Extravasation Status Specifically noted as not a vesicant (a drug that causes blistering and tissue damage) [2].
Recommended Action Manage extravasation according to local practice standards [2].

Experimental Workflow for Safe Administration

To help visualize the key steps for safe laboratory handling of pemetrexed, here is a workflow based on the information gathered:

References

pemetrexed disodium heptahydrate analytical method precision improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) on Precision

  • Q1: What are the accepted precision criteria for a validated HPLC method for Pemetrexed?

    • A: According to ICH guidelines, the precision of a method is considered satisfactory if the %RSD (Relative Standard Deviation) for replicate injections is less than 2.0% [1]. This applies to both intra-day (repeatability) and inter-day (intermediate precision) studies.
  • Q2: How can I investigate the source of precision errors in my method?

    • A: You should perform an intermediate precision study. This involves having a second analyst perform the analysis on a different day using a different instrument. A comparison of the %RSD values between the two sets of data will help identify if the variability is due to the analyst, the instrument, or the day-to-day environment [1].
  • Q3: Does the stability of the prepared sample solution affect precision?

    • A: Yes, significantly. A degrading solution can lead to a steadily decreasing analyte response, directly increasing variability and harming precision. One study confirmed that standard and sample solutions of Pemetrexed in water were stable at room temperature for at least 10 hours, and another for up to 24 hours, which helps define a suitable window for analysis [1] [2].

Troubleshooting Guide: Improving Method Precision

Use the following flowchart to diagnose and resolve common precision issues.

PrecisionTroubleshooting Start High RSD in Results Step1 Check Chromatographic System Start->Step1 Step2 Review Sample Preparation Start->Step2 Step3 Verify Method Parameters Start->Step3 Step4 Assess Data Processing Start->Step4 Sol1 Ensure mobile phase is fresh, filtered, and degassed. Confirm column temperature is stable and detector lamp is not failing. Step1->Sol1 Sol2 Use calibrated equipment. Ensure consistent mixing and sonication times. Verify the stability of the standard and sample solutions. Step2->Sol2 Sol3 Check for minor fluctuations in flow rate, mobile phase pH, or organic solvent ratio. Perform a robustness test. Step3->Sol3 Sol4 Review integration parameters. Ensure baseline is stable and peaks are integrated consistently across all runs. Step4->Sol4

Experimental Protocols & Reference Data

Here are validated experimental protocols from recent studies you can use as a benchmark for your own method development and precision assessment.

Table 1: Chromatographic Conditions from a Rapid RP-HPLC Method [1]

Parameter Specification
Column Luna C18 (250 mm x 4.6 mm; 5 µm)
Mobile Phase Sodium Dihydrogen Orthophosphate Buffer (pH 4) : ACN (70:30 v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 254 nm
Run Time 10 minutes
Linearity Range 80 - 120 µg/mL

Table 2: Achieved Precision Data from Reference Studies [1] [2]

Study Concentration Range (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Dotse & Cordova (2023) [1] 100 0.01 1.8
Patel et al. (2011) [2] 20 - 120 0.21 - 0.68 0.44 - 0.88

Detailed Sample Preparation Protocol [1]:

  • Standard Preparation: Accurately weigh about 35.1 mg of Pemetrexed disodium heptahydrate (equivalent to 27.7 mg of pemetrexed disodium) into a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade water. Pipette 2 mL of this solution into a 20 mL volumetric flask and dilute to volume with the mobile phase (used as the diluent).
  • Sample Preparation (from lyophilized powder): Weigh the contents of a 500 mg vial of Pemetrexed. Reconstitute with 20 mL of HPLC-grade water and transfer quantitatively to a 200 mL volumetric flask. Dilute to volume with the same solvent. Pipette 2 mL of this solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Key Takeaways for Your Technical Center

  • Adhere to Guidelines: Always design and validate methods according to ICH Q2(R1) guidelines, as this is the industry standard for regulators and peer-reviewed journals [1] [2].
  • Benchmark Your Data: Use the quantitative data in Table 2 as a reference point. If your precision (%RSD) is consistently below 2%, your method performance is aligned with published standards.
  • Document Robustness: Formally test your method's robustness by intentionally varying critical parameters like flow rate (±0.1 mL/min) and mobile phase pH (±0.2 units). This will help you define the operational tolerances for your method and prevent future precision drift [2].

References

optimizing pemetrexed disodium heptahydrate cell culture concentration

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What is a typical starting concentration for Pemetrexed in cell culture?

    • A: A common starting point is 1-10 µM, but this must be determined empirically for each cell line. For instance, in A549 cells (a non-small cell lung cancer line), the IC50 after 48 hours of treatment is approximately 6 µM [1]. The effective concentration depends on factors such as cell type, treatment duration, and whether it's used as monotherapy or in combination.
  • Q2: What is the primary mechanism of action of Pemetrexed?

    • A: Pemetrexed is a multi-targeted antifolate that disrupts nucleotide synthesis. It potently inhibits several key enzymes: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT) [2]. This inhibition leads to a depletion of nucleotides (thymidine and purines), causing impaired DNA/RNA synthesis, S-phase cell cycle arrest, and ultimately, apoptosis (programmed cell death) [3].
  • Q3: How should I schedule Pemetrexed in combination with other drugs, like Osimertinib?

    • A: Scheduling is critical. Research indicates that a sequential administration of Pemetrexed followed by Osimertinib (a third-generation EGFR-TKI) is superior to concurrent treatment. The optimal synergy is achieved with a 48-hour interval (Pemetrexed → 48h → Osimertinib). This schedule allows Pemetrexed to complete its early-phase action (S-phase arrest and DNA damage accumulation) before Osimertinib exerts its effects, which can antagonize Pemetrexed if given too early [4].
  • Q4: My Pemetrexed solution appears discolored or has degraded. How can I prevent this?

    • A: Pemetrexed in aqueous solution is highly susceptible to oxidative degradation [5] [6]. To ensure stability:
      • Use antioxidants: Add antioxidants like N-acetylcysteine (NAC) to prevent chemical degradation.
      • Control pH: Maintain a pH between 7 and 8.
      • Remove oxygen: Purge solutions with inert gas (e.g., Nitrogen or Argon) to reduce dissolved oxygen and maintain headspace oxygen levels below 1% [5] [6].
      • Increase concentration: Higher drug concentrations (e.g., 50 mg/mL) show improved stability [5].
  • Q5: What are key molecular markers to monitor after Pemetrexed treatment?

    • A: You can assess Pemetrexed's efficacy by tracking markers of apoptosis and DNA damage. Key markers include:
      • Upregulation: Bax, Fas/FasL, cleaved caspase-3, -8, -9, γH2AX (DNA damage), hsa-MiR-320a [3] [1].
      • Downregulation: Bcl-2 [3].
      • Cell Cycle: Induction of S-phase arrest is a classic response [7].

Experimental Data & Protocols

Pemetrexed Cytotoxicity and Apoptosis Protocol

This is a standard methodology for determining the effects of Pemetrexed on cancer cells, summarizing procedures from multiple studies [3] [1].

Step Parameter Details
1 Cell Line & Culture Use relevant cell lines (e.g., A549, PC9). Culture in recommended medium (e.g., DMEM/RPMI-1640) with 10% FBS.
2 Treatment Prepare Pemetrexed stock. Treat cells at various concentrations (e.g., 1-12 µM) for 24-72 hours. Include a vehicle control.
3 Viability Assay (MTT) Seed cells in a 96-well plate. After treatment, add MTT reagent. Incubate to form formazan crystals. Dissolve and measure absorbance at 570 nm. Calculate % viability [1].
4 Apoptosis Assay (Flow Cytometry) Harvest treated cells. Stain with Annexin V/FITC and Propidium Iodide (PI). Analyze with flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cells [1].
5 ROS & Caspase Activity Measure Reactive Oxygen Species (ROS) with DCFH-DA dye (fluorescence). Assess caspase-3/7 activity using a commercial kit (colorimetric/fluorimetric) [1].
6 Gene Expression (qPCR) Extract total RNA. Synthesize cDNA. Perform qPCR for genes of interest (e.g., BAX, BCL2, STAT3, hsa-MiR-320a) [1].
Optimized Sequential Dosing with Osimertinib

This table outlines the key findings for combining Pemetrexed and Osimertinib based on a 2025 study [4].

Parameter 24h Interval (PEM->OSI) 48h Interval (PEM->OSI) Concurrent (PEM+OSI) OSI -> PEM Sequence
Synergy Effect Synergy only in PEM-sensitive PC9 cells [4] Robust synergy across OSI-sensitive cell lines [4] Antagonism; attenuated DNA damage and apoptosis [4] Antagonism; G1 arrest protects cells from PEM [4]
Mechanistic Basis Premature OSI interference, incomplete S-phase arrest [4] Complete early-phase execution; OSI aligns with late-phase apoptosis [4] OSI-induced G1 arrest prevents PEM-driven S-phase arrest [4] OSI-induced G1 arrest prevents PEM-driven S-phase arrest [4]
Recommendation Suboptimal Recommended for maximal efficacy [4] Not recommended Not recommended

The following diagram illustrates the pharmacodynamic rationale behind the optimal 48-hour sequential schedule:

G cluster_early Early Phase (Pemetrexed Dominant) cluster_late Late Phase (Synergistic) PEM Pemetrexed Exposure S_Phase S-Phase Arrest PEM->S_Phase DNA_Acc DNA Damage Accumulation S_Phase->DNA_Acc DNA_Peak DNA Damage Peak DNA_Acc->DNA_Peak Interval 48-Hour Interval Allows Phase Transition DNA_Acc->Interval Antag OSI Antagonism (via G1 Arrest) Antag->S_Phase OSI Osimertinib Added OSI_Action OSI Enhances Apoptosis: • Rad51/TS Suppression • Bim Upregulation • Blocks EGFR Feedback OSI->OSI_Action Apoptosis_Init Apoptosis Initiation DNA_Peak->Apoptosis_Init EGFR_Feedback Feedback EGFR Activation DNA_Peak->EGFR_Feedback OSI_Action->Apoptosis_Init Interval->OSI

> Mechanism of Sequential PEM->OSI Synergy: A 48-hour interval allows Pemetrexed to complete its early cytotoxic actions without Osimertinib's antagonistic G1 arrest. Osimertinib then enhances the late-phase apoptotic response.

Solution Stability & Formulation Guide

This table summarizes critical parameters for maintaining Pemetrexed stability in aqueous solutions, crucial for preparing stock solutions or ready-to-use formulations [5] [6].

Factor Recommendation Rationale & Impact
pH 7.0 - 8.0 Acidic pH (<6) causes decarboxylation; alkaline conditions cause hydrolysis and deamination [5].
Antioxidants N-acetylcysteine (NAC) - prevents chemical degradation. Sodium Sulfite - prevents color change [5]. Acts as a sacrificial reductant to counteract oxidative degradation, the primary pathway for Pemetrexed in solution [5].
Dissolved Oxygen < 1 ppm (via nitrogen/argon purging) [5]. Molecular oxygen is directly involved in the rate-limiting oxidation step [5].
Headspace Oxygen < 1% (via nitrogen/argon headspace) [5]. Limits oxidative degradation during storage [5] [6].
Drug Concentration Higher concentrations (e.g., 50 mg/mL) show improved stability [5]. --

The diagram below maps the primary apoptotic pathways induced by Pemetrexed, integrating key markers you can monitor:

G cluster_mito Intrinsic Pathway cluster_extrinsic Extrinsic Pathway PEM Pemetrexed ROS ↑ ROS PEM->ROS Bax ↑ Bax PEM->Bax Bcl2 ↓ Bcl-2 PEM->Bcl2 Fas ↑ Fas/FasL PEM->Fas MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Bax->MMP Bcl2->MMP Casp9 Caspase-9 Activation CytoC->Casp9 FADD ↑ FADD Fas->FADD Casp8 Caspase-8 Activation FADD->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Execution (PARP Cleavage) Casp9->Casp3 Casp3->Apoptosis

> Pemetrexed-Induced Apoptotic Signaling: Pemetrexed triggers cell death via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in caspase-3 activation and apoptosis [3].


Key Troubleshooting Insights

  • Schedule Dependency is Critical: The antagonism between Pemetrexed and Osimertinib during concurrent administration is a major experimental pitfall. Always prioritize a sequential schedule with a carefully optimized interval for combination studies [4].
  • Account for Solution Stability: Degradation of Pemetrexed in solution can lead to inconsistent and non-reproducible results. Strictly follow the recommended formulation and storage guidelines to ensure the integrity of your experiments [5].
  • Validate with Multiple Markers: Given Pemetrexed's multi-target mechanism, rely on a panel of assays (viability, apoptosis, cell cycle, DNA damage) rather than a single readout to fully capture its biological impact.

References

pemetrexed disodium heptahydrate solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Enhancement Technique: Mesoporous Silica Carriers

A prominent method for enhancing pemetrexed involves using mesoporous silica material (SBA-15) as a carrier. The surface properties of this material can be modified to control how much drug is loaded and how it is released [1].

The table below summarizes the key findings from research using SBA-15 with different surface modifications.

Surface Functional Group Impact on Drug Loading Drug Release Profile at pH 7.4 Drug Release Profile at pH 2.0 Key Release Mechanism
3-Aminopropyl (SBA-15-NH₂) Effective control via interactions [1] Effectively controlled release [1] Information Missing Intermolecular Interactions [1]
3-Isocyanatopropyl (SBA-15-NCO) Effective control via interactions [1] Effectively controlled release [1] Information Missing Intermolecular Interactions [1]
Phenyl (SBA-15-Ph) Effective control via interactions [1] Effectively controlled release [1] Information Missing Intermolecular Interactions [1]
Methyl (SBA-15-CH₃) Not specified Accelerated release [1] Information Missing Hydrophobic surface [1]
3-Mercaptopropyl (SBA-15-SH) Not specified Steady, similar to pure SBA-15 [1] Information Missing Not specified
Unmodified (SBA-15) Baseline for comparison [1] Steady release [1] Information Missing Baseline [1]

Experimental Insight: The study found that drug release is generally lower in acidic conditions (pH 2.0) compared to a saline environment (pH 7.4). The release data best fit the Korsmeyer-Peppas and Higuchi mathematical models, which are used to understand the drug release mechanism from porous materials [1].

Experimental Protocol: Drug Loading and Release

Here is a detailed methodology for loading pemetrexed into functionalized SBA-15 and studying its release profile [1].

1. Material Preparation and Functionalization

  • Synthesis of SBA-15: The mesoporous silica SBA-15 is typically synthesized using a triblock copolymer (e.g., Pluronic P123) as a template and tetraethyl orthosilicate (TEOS) as a silica source under acidic conditions.
  • Surface Grafting: Functionalize the SBA-15 surface with target groups (e.g., -NH₂, -CH₃). This is often done by reacting the silanol groups on the silica surface with organosilane reagents like (3-aminopropyl)triethoxysilane (for -NH₂) or methyltrimethoxysilane (for -CH₃) in an anhydrous toluene solution under reflux.

2. Material Characterization Before drug loading, characterize the functionalized materials to confirm successful modification:

  • Elemental Analysis: To determine the content of the grafted functional groups.
  • Nitrogen Adsorption/Desorption Analysis: To measure surface area, pore volume, and pore size, which typically decrease after functionalization.
  • Spectroscopy: Use Fourier-Transform Infrared (FTIR) spectroscopy and Solid-State Nuclear Magnetic Resonance (NMR) to identify the chemical bonds of the grafted groups.
  • Other Techniques: Use Transmission Electron Microscopy (TEM), Small-Angle X-Ray Scattering (SAXS), and Thermogravimetric Analysis (TGA) for further structural and thermal characterization.

3. Drug Loading

  • Prepare a concentrated aqueous solution of pemetrexed disodium heptahydrate.
  • Add the functionalized SBA-15 material to the drug solution and stir the mixture for a specified period (e.g., 24 hours) at room temperature to allow the drug to diffuse into the pores.
  • Separate the solid material (now containing the drug) from the solution by centrifugation or filtration.
  • Wash the solid gently to remove any surface-adsorbed drug and then dry it under vacuum to obtain the final drug-loaded material.

4. In Vitro Drug Release Study

  • Place a precise amount of the drug-loaded material into a dialysis membrane or similar device.
  • Immerse it in a release medium, such as Simulated Body Fluid (SBF, pH 7.4) or Simulated Gastric Fluid (SGF, pH 2.0). Maintain the system at a constant temperature (e.g., 37°C) with continuous agitation.
  • At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.
  • Analyze the concentration of pemetrexed in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
  • Fit the obtained release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.

Experimental Workflow for Solubility Enhancement

The following diagram illustrates the key stages of the protocol for enhancing pemetrexed solubility using mesoporous materials.

G Start Start: Material Preparation A 1. Synthesize & Functionalize SBA-15 Carrier Start->A B 2. Characterize Material (Elemental Analysis, BET, IR) A->B C 3. Load Pemetrexed into Functionalized Material B->C D 4. Conduct In-Vitro Release Study C->D E 5. Analyze Release Data & Fit Kinetic Models D->E End End: Evaluate Enhancement E->End

Troubleshooting Common Scenarios

Here are answers to potential technical issues you might encounter.

FAQ 1: Why is my drug loading efficiency lower than expected?

  • Potential Cause: The functionalization process might have partially blocked the pores of the SBA-15, reducing the available surface area and pore volume for drug accommodation [1].
  • Solution: Characterize your functionalized material using nitrogen adsorption/desorption analysis. Confirm that the surface area and pore volume are sufficient for pemetrexed loading. Optimize the functionalization reaction time and the amount of organosilane reagent used to minimize pore blockage.

FAQ 2: The drug release from my material is too fast and not controlled. What can I do?

  • Potential Cause: The interactions between the drug and the functional groups on the carrier might be too weak. For instance, using a hydrophobic methyl group (-CH₃) has been shown to accelerate release [1].
  • Solution: Consider using a carrier functionalized with groups that can form stronger interactions with pemetrexed, such as amine (-NH₂) or isocyanate (-NCO) groups. These polar groups can provide better control over the release rate through stronger intermolecular interactions [1].

FAQ 3: How do I handle and characterize pemetrexed impurities during my experiments?

  • Background: The synthesis of pemetrexed disodium can generate several process-related impurities (e.g., N-methyl impurity, γ-dipeptide impurity, enantiomeric impurity) [2]. Regulatory authorities require strict control and monitoring of these impurities as they can impact product quality and safety [2].
  • Best Practice: If working with synthesized or sourced pemetrexed, use analytical methods like HPLC to establish an impurity profile. For identification, techniques like two-dimensional NMR and Mass Spectrometry (MS) are essential for elucidating the structure of unknown impurities [2].

Key Takeaways for Researchers

  • Technique Efficacy: Loading pemetrexed into surface-functionalized SBA-15 silica is a validated method for modulating its solubility and release, with performance highly dependent on the chosen surface chemistry [1].
  • Critical Parameter: pH of the release medium is a major factor, with lower release rates observed under acidic conditions [1].
  • Analytical Focus: Rigorous material characterization and drug release kinetics modeling are non-negotiable for understanding and optimizing your enhancement strategy [1].

References

pemetrexed disodium heptahydrate impurity resolution chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Pemetrexed Disodium Impurities

Controlling impurities is critical in pemetrexed disodium production due to potential impacts on drug safety and quality [1]. The table below summarizes the common process-related and degradation impurities you may encounter.

Impurity Name Also Known As Structural / Source Description
N-Methyl Impurity [1] Impurity A [2] Methylation at the N1-nitrogen of the deazaguanine moiety [1].
Dimer Impurity [1] Impurity B & C (diastereoisomeric mixture) [2] Formed under basic conditions (e.g., during saponification) [1] [2].
γ-Dipeptide Impurity [1] Impurity D [2] Arises from α-ethyl L-glutamate present in the starting material, diethyl L-glutamate [1].
Enantiomeric Impurity [1] Impurity E (D-enantiomer) [2] The D-enantiomer of pemetrexed, from trace D-enantiomer in starting material or during hydrolysis [1].
N,N-Dimethylformamidine Impurity [1] - Formed when the condensation reaction is performed in DMF solvent [1].
α-Dipeptide Impurity [1] - -
Degradation Impurities [3] - Includes Dimer-1, Dimer-2, Pemetrexed diethyl ester, Alanine derivative, etc., often identified through forced degradation studies [3].

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges in impurity profiling.

Q1: How can I resolve and identify the critical dimer impurities (B and C)?

  • Challenge: Impurities B and C are diastereomers that are difficult to separate.
  • Solution: The European Pharmacopoeia recommends a method to generate and resolve these impurities in situ. Treat a sample of the substance with a 4.0 g/L sodium hydroxide solution, heat at 70°C for 40 minutes, and then analyze [2]. This forced degradation helps confirm the identity and resolution of these peaks.
  • Chromatographic Conditions: Use a base-deactivated octylsilyl (C8) column (e.g., 150 mm x 4.6 mm, 3.5 µm). The mobile phase is a gradient of (A) acetonitrile and 50 mM ammonium formate buffer (pH 3.5) in a 5:95 ratio and (B) acetonitrile-buffer in a 30:70 ratio. Detection is at 250 nm [2].

Q2: My method fails to separate the critical pair of IM-7 and EPBP-3 impurities. What should I check?

  • Challenge: Achieving a resolution (Rs) of not less than 1.5 between IM-7 and EPBP-3 [4].
  • Troubleshooting Steps:
    • Verify System Suitability: Consistently prepare a system suitability solution by spiking the drug substance with all known impurities at 0.1% level [4].
    • Check pH and Buffer: Ensure the pH of your mobile phase buffer is precise. A method using 50 mM perchlorate buffer at pH 3.0 has been shown to resolve all degradation and process impurities effectively [5].
    • Review Gradient Program: Fine-tuning the gradient elution profile is crucial. The gradient program in the experimental protocols section below has been successfully used for this purpose [4].

Q3: How do I control the enantiomeric purity of pemetrexed and quantify the D-isomer?

  • Challenge: Detecting and quantifying the undesirable D-enantiomer (Impurity E), which has a very similar chemical structure.
  • Solution: Use a dedicated chiral HPLC method. The European Pharmacopoeia specifies a method using a mobile phase containing β-cyclodextrin on a standard C18 column [2]. Other researchers have also validated methods on amylose-based chiral stationary phases [3].
  • Acceptance Criteria: The limit for Impurity E is typically not more than 0.3% [2].

Experimental Protocol: Related Substances by HPLC

This is a detailed, stability-indicating method suitable for determining related substances in pemetrexed disodium bulk drug [4].

1. Chromatographic Conditions

  • Column: Zorbax SB-Phenyl (250 mm × 4.6 mm, 5.0 µm) or equivalent phenyl stationary phase.
  • Mobile Phase A: 0.03% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.025% TFA in acetonitrile.
  • Flow Rate: 1.0 mL/min (see gradient table below).
  • Temperature: Ambient.
  • Detection: UV at 228 nm.
  • Injection Volume: 5 µL.
  • Run Time: 40 minutes.
  • Sample Concentration: 1.0 mg/mL in a diluent of acetonitrile and water (1:1 ratio).

2. Gradient Program

Time (min) Flow (mL/min) % Mobile Phase A % Mobile Phase B
0 1.0 90 10
3 1.0 90 10
12 0.5 75 25
20 0.5 75 25
25 0.5 70 30
30 1.0 70 30
32 1.0 20 80
35 1.0 20 80
37 1.0 90 10
40 1.0 90 10

3. System Suitability Test

  • Prepare a standard solution spiked with 0.1% of all known impurities.
  • Resolution: Resolution between IM-7 and EPBP-3 should be not less than 1.5.
  • Tailing: Tailing factor for the main pemetrexed peak should be not more than 1.5.
  • Theoretical Plates: Theoretical plate count for the main peak should be not less than 2000 [4].

Workflow for Impurity Analysis

The following diagram outlines the logical workflow for developing and executing an impurity control strategy.

start Start: Pemetrexed Impurity Analysis step1 Sample Preparation (Use specified diluent) start->step1 step2 HPLC System Setup (Phenyl column, TFA mobile phase) step1->step2 step3 Execute Gradient Elution (Refer to gradient table) step2->step3 step4 System Suitability Check (Resolution, Tailing, Plates) step3->step4 step5 Data Acquisition & Analysis (Peak identification vs. standards) step4->step5 end Report & Quantify Impurities step5->end

Key Takeaways for Your Experiments

  • For Known Impurities: The methods listed in pharmacopoeias (e.g., BP/Ph. Eur.) are the primary reference points for compliance testing [2].
  • For Unknown or Degradation Impurities: Always perform forced degradation studies (under acid, base, oxidative, thermal, and photolytic conditions) to demonstrate the stability-indicating power of your method [3].
  • Embrace Green Chemistry: Recent research focuses on developing eco-friendly analytical methods. You can assess your method's greenness using tools like the Analytical Greenness (AGREE) metric [5].

References

pemetrexed disodium heptahydrate storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Storage Conditions

The shelf life of pemetrexed solutions is highly dependent on storage temperature and the control of oxidative degradation. The following table summarizes key stability data from recent studies.

Configuration/Parameter Storage Condition Supported Shelf Life Key Findings & Limitations

| In 0.9% NaCl IV Bags [1] [2] | 2-8°C (protected from light) | Up to 21 days | • Pemetrexed concentration remains >97% of initial for 28 days. • Increase in related substances is the limiting factor, making 21 days more appropriate. | | After 21/28-day Refrigeration [1] [2] | Subsequent 24 hours at 25±2°C | Up to 24 hours | The solution remains stable for a full day at room temperature following refrigerated storage. | | Lyophilized Powder (Reconstituted) [3] | Room Temperature | Up to 24 hours | The manufacturer's recommended shelf life for the reconstituted commercial product (Alimta). |

Degradation Pathways & Mechanisms

Understanding how pemetrexed degrades is crucial for developing effective stabilization strategies.

  • Primary Degradation Pathway: Oxidation is the main mechanism for the decomposition of pemetrexed in aqueous solutions. Forced degradation studies have confirmed that molecular oxygen is involved in the rate-limiting oxidation step [3] [4].
  • Identified Oxidative Degradants: Six out of seven major degradation products identified in stress-testing studies result from oxidation. These include α-hydroxy lactams, keto-pemetrexed, and oxidative dimers [5] [3].
  • Other Pathways: Under acidic conditions (pH below 6), pemetrexed undergoes decarboxylation. Under alkaline conditions, degradation proceeds by hydrolysis of the side-chain amide [3] [4].

The following diagram illustrates the experimental workflow for investigating pemetrexed stability, which you can adapt for your own studies.

G Start Start: Investigate Pemetrexed Stability ForcedDeg Perform Forced Degradation Start->ForcedDeg IdentifyMech Identify Main Degradation Mechanism (Oxidation) ForcedDeg->IdentifyMech ControlStrat Implement Control Strategies IdentifyMech->ControlStrat Evaluate Evaluate Stability ControlStrat->Evaluate Sub_Formulation Formulation Control ControlStrat->Sub_Formulation Sub_Process Process Control ControlStrat->Sub_Process Sub_Packaging Packaging Control ControlStrat->Sub_Packaging End End A1 • Add Antioxidants (e.g., NAC, Sodium Sulfite) Sub_Formulation->A1 A2 • Adjust pH to 7-8 Sub_Formulation->A2 A3 • Use Higher Drug Concentration Sub_Formulation->A3 P1 • Nitrogen Purging to reduce Dissolved Oxygen (<1 ppm) Sub_Process->P1 Pk1 • Nitrogen Headspace to reduce Headspace Oxygen (<1%) Sub_Packaging->Pk1

Formulation & Process Control Strategies

To significantly improve the stability of ready-to-use pemetrexed injectable solutions, a multi-pronged control strategy is recommended [3] [4].

Control Strategy Parameter Optimal Condition / Action Rationale
Formulation Control Antioxidants Add N-acetylcysteine (NAC) at 1.63 mg/mL and Sodium Sulfite at 0.06 mg/mL. NAC significantly prevents chemical degradation, while sodium sulfite is effective in preventing color change. They act as sacrificial reductants [3].
pH Maintain pH between 7 and 8. A pH below 6 causes significant degradation via decarboxylation [3] [4].
Drug Concentration Use a higher concentration (e.g., 50 mg/mL). Stability increases with drug concentration [3].
Process & Packaging Control Dissolved Oxygen (DO) Reduce DO levels to below 1 ppm via nitrogen purging. Directly removes the reactant (oxygen) involved in the rate-limiting oxidation step [3].
Headspace Oxygen Reduce headspace oxygen to below 1% via nitrogen headspace. Minimizes oxidative degradation during storage [3].

Analytical Method for Stability Monitoring

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for monitoring pemetrexed concentration and related substances. The protocol below is adapted from published methodologies [1] [3] [2].

  • Objective: To quantitatively analyze the contents of pemetrexed and its related substances (degradation products) in solution.
  • Equipment: HPLC system with a diode array detector, RP C8 column (e.g., Zorbax RX-C8, 5 µm, 4.6 × 250 mm), auto-sampler, and column heater.
  • Mobile Phase:
    • Mobile Phase A: 1.36 g/L potassium dihydrogen phosphate, pH adjusted to 2.5 with ortho-phosphoric acid.
    • Mobile Phase B: Acetonitrile.
  • Gradient Elution Program:
    • A typical gradient might run from 100% A to a higher percentage of B over time. For specific gradient details, refer to the table in the supplementary information of the cited studies [3].
  • Key Parameters:
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 10 µL
    • Column Temperature: 30°C
    • Auto-sampler Temperature: 4°C
    • Detection Wavelength: 277 nm
  • Validation: The method should be validated for precision, accuracy, linearity, and specificity in accordance with ICH guidelines [2].

Frequently Asked Questions

What is the main degradation pathway for pemetrexed in an aqueous solution? Oxidation is the primary degradation pathway. In the presence of oxygen, pemetrexed forms oxidative degradants such as α-hydroxy lactams, keto-pemetrexed, and oxidative dimers [5] [3] [4].

Why is a 21-day shelf life recommended for refrigerated solutions when the drug concentration remains above 97%? While the main drug compound remains largely intact, the increase in related substances (degradation products) exceeds acceptable limits before the 28-day mark. Controlling impurity levels is critical for drug safety and efficacy, making 21 days the more appropriate and conservative shelf life [1] [2].

What are the most effective strategies to prevent oxidation of pemetrexed in solution? A combination of strategies is most effective:

  • Chemical: Adding specific antioxidants like N-acetylcysteine (NAC) and sodium sulfite [3].
  • Physical: Reducing dissolved and headspace oxygen to very low levels (<1 ppm and <1%, respectively) using nitrogen purging and headspace [3].
  • Formulation: Maintaining the solution pH in the neutral to slightly alkaline range (7-8) [3] [4].

References

Pemetrexed disodium heptahydrate impurity method validation

Author: Smolecule Technical Support Team. Date: February 2026

Identified Impurities and Their Sources

The table below summarizes key impurities found in pemetrexed disodium, their structural characteristics, and origins based on the consulted literature [1] [2] [3].

Impurity Name/Type Nature/Sructure Primary Source
N-Methyl Impurity Methylation at the N1-nitrogen of the deazaguanine moiety [1]. Process-related: formed during coupling reaction using CDMT and NMM [1].
N,N-Dimethylformamidine Impurity Formamidine derivative [1]. Process-related: forms when condensation is performed in DMF solvent [1].
Enantiomeric Impurity ((R)-Pemetrexed) D-enantiomer of pemetrexed [1]. Process-related: from D-enantiomer in starting material (diethyl L-glutamate) or racemization during synthesis [1].
γ-Dipeptide & α-Dipeptide Impurities Dipeptide structures (8 and 9) [1]. Process-related: form from starting material diethyl L-glutamate if it contains α-ethyl L-glutamate [1].
Dimer Impurity Dimer structure (diastereoisomeric mixture) [1]. Process-related [1].
Oxidative Degradation Products Multiple products (6 of 7 major degradation products) [2] [3]. Stability-related: formed under oxidative stress (peroxide, free radicals, light) [2] [3].
Hydrolytic Degradation Product One major product identified [2] [3]. Stability-related: forms under low pH (acidic) conditions [2] [3].

Analytical Method and Workflow

A common approach for profiling impurities and degradation products involves reversed-phase HPLC with UV-photodiode array detection [3]. One developed method uses a multistep gradient elution to resolve degradation products with different polarities [3].

The following workflow outlines the key stages for impurity identification and analytical method development:

Implications for Method Validation

The identified impurities and degradation pathways highlight several critical points for developing and validating an analytical method:

  • Stability-Indicating Property: The method must effectively separate pemetrexed from its various process-related and degradation impurities. The use of a multistep gradient HPLC is designed for this purpose [3].
  • Forced Degradation Studies: These studies are crucial, as pemetrexed degrades mainly via oxidation and hydrolysis at low pH [2] [3]. Your validation protocol should include stress conditions under a wide pH range (1-13), oxidative agents, and light exposure.
  • Control Strategy: The analytical method should monitor for the specific impurities listed in pharmacopeias (e.g., European Pharmacopoeia), as well as other potential process-related and degradation impurities [1] [4].

References

Pemetrexed disodium heptahydrate HPLC-UV specificity linearity accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of HPLC-UV Methods for Pemetrexed Disodium

Method Feature Method 1 (Stability-Indicating) [1] Method 2 (Quantitative Analysis) [2] Method 3 (Bulk & Formulation Analysis) [3]
Column Not specified Zorbax SB C8 (4.6 x 150 mm, 3.5 µm) Kromasil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Not specified 0.17% glacial acetic acid (pH 5.3) : Acetonitrile (89:11) 20 mM Phosphate Buffer (pH 6.5) : Acetonitrile (88:12)
Flow Rate Not specified 2.0 mL/min 1.0 mL/min
Detection Wavelength Not specified 285 nm 254 nm
Linearity (Corr. Coeff.) >0.999 [1] 0.99992 [2] 0.999 [3]
Precision (%RSD) Precision RSD: 0.12% (Analyst 1), 0.28% (Analyst 2) [1] Repeatability: 0.09% RSD; Intermediate Precision: 0.28% RSD [2] Intra-day: 0.21-0.68% RSD; Inter-day: 0.44-0.88% RSD [3]
Accuracy (% Recovery) Mean Recovery: 100.90% [1] Not explicitly stated (assessed via spike/recovery in specificity) [2] 98.80 - 101.87% [3]
Key Application Demonstrated Stability studies in NaCl 0.9%; related substance tracking [1] Specificity in the presence of known impurities [2] Assay of marketed powder for infusion [3]

Experimental Protocols and Methodologies

Here is a detailed breakdown of the experimental procedures for the methods compared, along with a workflow diagram illustrating the general validation process.

cluster_validation Validation Parameters Start Start: Method Development Step1 Define Chromatographic Conditions (Mobile Phase, Column) Start->Step1 Step2 Prepare Standard & Sample Solutions Step1->Step2 Step3 System Suitability Test Step2->Step3 Step4 Method Validation Step3->Step4 V1 Specificity Step4->V1 V2 Linearity Step4->V2 V3 Accuracy Step4->V3 V4 Precision Step4->V4 V5 Robustness Step4->V5

Detailed Experimental Steps
  • Sample Preparation: For assay determination, a common approach is to accurately weigh and dissolve Pemetrexed Disodium in a suitable diluent (e.g., water, mobile phase) to obtain a stock solution of about 1000 µg/mL, which is then further diluted to the desired concentration within the linearity range (e.g., 20-120 µg/mL) [3].
  • Chromatographic System: The methods utilize a standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector. The columns and mobile phases are as specified in the comparison table [2] [3].
  • Specificity Protocol: Specificity is demonstrated by injecting individually prepared solutions of known impurities and forced degradation samples (e.g., from acid, base, oxidative stress). The method is specific if the Pemetrexed peak is pure and resolved from all impurity/degradant peaks, typically confirmed by peak purity tools using a PDA detector [2].
  • Linearity Protocol: A series of standard solutions at different concentration levels (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration) are prepared and injected. The peak area is plotted against the concentration, and the correlation coefficient, y-intercept, and slope of the regression line are calculated [2] [3].
  • Accuracy (Recovery) Protocol: Accuracy is assessed by a spike/recovery study. A known amount of pure Pemetrexed Disodium is added to a pre-analyzed sample (or placebo) at levels such as 50%, 100%, and 150% of the target concentration. The percentage of the drug recovered is calculated [3].
  • Precision Protocol:
    • Repeatability: Multiple injections (n=6) of a homogeneous sample are performed on the same day by the same analyst.
    • Intermediate Precision: The same procedure is repeated on a different day, with a different analyst, or using a different instrument. The %RSD of the results is calculated for both [2] [3].

Key Insights for Researchers

  • Method Selection Depends on Goal: For routine quality control of drug products, the well-characterized methods from [2] or [3] are excellent starting points. For stability studies where tracking degradation is crucial, a stability-indicating method like the one in [1] is necessary.
  • Impurity Profiles are Critical: A comprehensive understanding of potential impurities, such as the N-methyl impurity (6), dipeptide impurities (8, 9), and the dimer (10) detailed in the literature, is essential for developing a specific HPLC method [4].
  • Solution Stability is Favorable: Research indicates that aqueous solutions of Pemetrexed Disodium are stable at room temperature for at least 24 hours, which simplifies analytical workflow during method development and validation [3].

References

Efficacy and Safety Comparison: Pemetrexed vs. Other Agents

Author: Smolecule Technical Support Team. Date: February 2026

Compared Agent Context of Comparison Efficacy Conclusion Safety Conclusion
Docetaxel [1] First-line & Second-line NSCLC No significant difference in Overall Survival (OS) or Progression-Free Survival (PFS). Pemetrexed had significantly lower rates of grade 3/4 neutropenia and febrile neutropenia.
Vinca Alkaloids (e.g., Vinorelbine) [1] First-line NSCLC Docetaxel (comparator) showed enhanced PFS and Overall Response Rate (ORR) vs. Vinca Alkaloids. Docetaxel caused less grade 3/4 toxicity (both hematological and non-hematological) vs. Vinca Alkaloids.
Cisplatin alone [2] First-line Malignant Pleural Mesothelioma (MPM) Pemetrexed + Cisplatin combination showed improved survival versus Cisplatin alone. Information not specified in the meta-analysis.

Detailed Experimental Data and Protocols

For researchers, the methodology and context of these comparisons are critical. Here is a breakdown of the key trials and data.

Pemetrexed vs. Docetaxel in Advanced NSCLC

This comparison is primarily based on a meta-analysis of seven Phase III RCTs involving 2,080 patients [1].

  • Experimental Protocol:

    • Population: Patients with advanced (stage IIIB/IV) NSCLC.
    • Intervention & Comparison: Direct head-to-head trials comparing pemetrexed with docetaxel, both as first-line and second-line treatments.
    • Outcomes Measured: The primary efficacy endpoints were Overall Survival (OS) and Progression-Free Survival (PFS). The key safety endpoint was the incidence of grade 3/4 toxicities.
    • Statistical Analysis: Hazard ratios (HRs) for survival and odds ratios (ORs) for toxicity were calculated. Heterogeneity was assessed using the I² index, and a random-effects model was used if significant heterogeneity was found [1].
  • Key Results:

    • Efficacy: The analysis concluded that "there was no difference between docetaxel and pemetrexed as both first-line and second-line treatment (P>0.05)" for survival outcomes [1].
    • Safety: Despite similar efficacy, pemetrexed's safety profile was more favorable. Docetaxel led to significantly higher rates of severe neutropenia and febrile neutropenia. There was no significant difference in non-hematological toxicity rates between the two drugs [1].
Pemetrexed in Combination for Malignant Pleural Mesothelioma (MPM)

The standard of care for unresectable MPM is the combination of pemetrexed and cisplatin. A 2025 meta-analysis reaffirmed its superiority over cisplatin alone [2].

  • Experimental Protocol:

    • Population: Chemotherapy-naive patients with unresectable malignant pleural mesothelioma.
    • Intervention & Comparison: Pemetrexed + Cisplatin combination therapy versus Cisplatin monotherapy.
    • Outcomes Measured: Overall Survival (OS) was the primary endpoint.
    • Data Analysis: The meta-analysis used the IPDfromKM method to reconstruct individual patient data from Kaplan-Meier curves of six identified RCTs for indirect comparisons [2].
  • Key Results: The combination of pemetrexed and cisplatin provided a significant survival benefit compared to cisplatin alone, establishing it as the foundational regimen for this disease [2].

The following diagram illustrates the pivotal role of pemetrexed in the first-line treatment workflow for unresectable Malignant Pleural Mesothelioma, based on the meta-analysis findings [2].

Start Patient with Unresectable Malignant Pleural Mesothelioma SOC Standard of Care: Pemetrexed + Cisplatin Start->SOC ImprovedSurvival Outcome: Improved Overall Survival SOC->ImprovedSurvival NovelCombos Novel Combinations (e.g., + Bevacizumab, + Immunotherapy) SOC->NovelCombos Research Focus


Clinical Administration and Considerations

For a complete understanding of pemetrexed's profile, its specific administration requirements are essential.

  • Mechanism of Action: Pemetrexed is a multi-targeted antifolate agent. It works by inhibiting several key enzymes—thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)—that are critical for the synthesis of purines and pyrimidines, thereby disrupting DNA and RNA production and inhibiting tumor cell growth [3] [4].
  • Critical Premedication: To reduce severity of side effects, patients must receive:
    • Folic Acid (400-1000 mcg orally daily) starting 1-2 weeks before the first dose and continuing until 21 days after the last dose.
    • Vitamin B12 (1000 mcg intramuscularly) the week before the first dose and every 3 cycles thereafter.
    • Dexamethasone (4 mg twice daily) the day before, day of, and day after pemetrexed infusion to reduce skin reactions [5] [3].
  • Dosage and Adjustments:
    • The standard dose is 500 mg/m² administered via intravenous infusion over 10 minutes every 21 days [5] [3].
    • Dose adjustments are based on nadir blood counts and non-hematologic toxicity from the previous cycle. Pemetrexed is not recommended for patients with a creatinine clearance below 45 mL/min due to reduced plasma clearance and increased toxicity risk [5] [3].

The mechanism of pemetrexed and its critical supportive medications can be visualized as follows:

Pemetrexed Pemetrexed Disodium EnzymeInhibition Inhibits Folate-Dependent Enzymes (TS, DHFR, GARFT) Pemetrexed->EnzymeInhibition DNARNA Disrupted DNA & RNA Synthesis EnzymeInhibition->DNARNA CellDeath Inhibition of Tumor Cell Growth DNARNA->CellDeath Support Supportive Medications FolicAcid Folic Acid Support->FolicAcid B12 Vitamin B12 Support->B12 Dex Dexamethasone Support->Dex

Conclusion

  • Efficacy: Pemetrexed is non-inferior to docetaxel in treating NSCLC and is a cornerstone in combination therapy for mesothelioma [1] [2].
  • Key Differentiator: The primary advantage of pemetrexed lies in its more favorable hematological safety profile, particularly the lower incidence of severe neutropenia, which can significantly impact patient quality of life and treatment tolerability [1].
  • Precision Medicine: Its use is highly targeted, with maximum benefit observed in non-squamous NSCLC and mesothelioma, and it requires strict adherence to premedication and renal function monitoring for safe administration [5] [6] [3].

References

Comprehensive Comparative Cytotoxicity Profile of Pemetrexed Disodium Heptahydrate: Experimental Data and Molecular Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pemetrexed Disodium Heptahydrate and Comparative Cytotoxicity Assessment

This compound (referred to herein as pemetrexed) is a multitargeted antifolate agent with established clinical activity against several solid tumors. It is currently approved for the treatment of non-small cell lung cancer (NSCLC) of non-squamous histology and malignant pleural mesothelioma, typically in combination with platinum derivatives like cisplatin. As a folate analog metabolic inhibitor, pemetrexed disrupts crucial cellular processes by simultaneously targeting multiple enzymes involved in pyrimidine and purine biosynthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyl transferase (GARFT). This multi-targeted approach distinguishes it from earlier antifolate agents that typically inhibit single enzymes, potentially enhancing its anticancer efficacy while complicating resistance mechanisms.

The cytotoxic profile of pemetrexed varies significantly across different cancer types and genetic backgrounds, necessitating comprehensive comparative analyses to guide both clinical use and further drug development. This systematic review synthesizes experimental data from multiple preclinical studies to objectively evaluate pemetrexed's growth-inhibitory effects across various cancer models, its performance relative to alternative treatments, underlying molecular mechanisms of action, and appropriate methodological approaches for its evaluation. Understanding these aspects is crucial for researchers and drug development professionals seeking to optimize pemetrexed-based therapeutic strategies or develop novel agents with improved efficacy profiles.

Drug Profile and Clinical Applications

Basic Pharmacological Properties
  • Chemical Structure: this compound (C₂₀H₁₉N₅Na₂O₆·7H₂O) is a modified antifolate compound containing a pyrrolopyrimidine core structure that mimics folate cofactors, enabling competitive inhibition of folate-dependent enzymes. The heptahydrate form provides enhanced solubility for intravenous administration compared to the anhydrous formulation. [1] [2]

  • Mechanism of Action: As a multitargeted antifolate, pemetrexed primarily inhibits thymidylate synthase (TS), essential for dTMP synthesis, but at higher concentrations also potently inhibits dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT). This triple enzyme inhibition simultaneously disrupts both pyrimidine and purine biosynthesis, creating synergistic depletion of DNA precursor pools. [3]

  • Cellular Uptake and Metabolism: Pemetrexed enters cells primarily through the reduced folate carrier (RFC1) system and undergoes extensive polyglutamation by folylpoly-γ-glutamate synthetase (FPGS). The polyglutamated forms exhibit enhanced intracellular retention and significantly greater potency (up to 100-fold for the pentaglutamate form against TS) compared to the parent drug. [3]

Clinical Applications and Formulations

Pemetrexed is clinically utilized in several therapeutic contexts, primarily in oncology. It received initial FDA approval in 2004 and is now available under various brand names including Alimta, Axtle, Pemfexy, and Pemrydi RTU. [4] Its main clinical applications include:

  • First-line NSCLC Therapy: Pemetrexed is combined with cisplatin for initial treatment of advanced non-squamous NSCLC, with maintenance pemetrexed monotherapy following initial response. [1]

  • Second-line NSCLC Monotherapy: As a single agent for NSCLC maintenance therapy after platinum-based chemotherapy. [1]

  • Malignant Pleural Mesothelioma: First-line treatment in combination with cisplatin for unresectable mesothelioma. [4]

  • Investigational Applications: Activity has been demonstrated in preclinical models against gastric cancer, breast cancer, colorectal cancer, pancreatic cancer, bladder cancer, and head and neck cancer, though not all have resulted in clinical approvals. [3]

Pharmaceutical formulations require specific stabilization techniques due to pemetrexed's susceptibility to oxidative degradation. Stable ready-to-use compositions typically incorporate antioxidants and chelating agents, with preparation often involving oxygen-free environments (nitrogen/argon purging) to maintain product integrity during storage. [2]

Comprehensive Cytotoxicity Comparison Across Cancer Models

Growth Inhibitory Effects Across Cancer Types

Table 1: Comparative Cytotoxicity of Pemetrexed Across Different Cancer Cell Lines

Cancer Type Cell Line Genetic Features IC₅₀ Values Key Resistance Markers Study Reference
Non-Small Cell Lung Cancer PC9 EGFR exon 19 deletion Gradual reduction in viability (concentration-dependent) Not identified in study [1]
Non-Small Cell Lung Cancer A549 KRAS mutation Minimal cytotoxic effect (100 nM) KRAS/Raf/MEK/ERK pathway activation [5]
Gastric Cancer SNU-601 Unknown 17 nM Low TS, FPGS, RFC1 expression associated with sensitivity [3]
Gastric Cancer SNU-484 Unknown 310 nM High TS expression may contribute to resistance [3]
Gastric Cancer Panel of 8 lines Various 17-310 nM TS, RFC1, FPGS not predictive as single factors [3]

The data reveals substantial variability in pemetrexed sensitivity across different cancer types and even among cell lines of the same tissue origin. The >18-fold difference in IC₅₀ values across gastric cancer cell lines (17-310 nM) underscores the critical impact of tumor heterogeneity on treatment response. Interestingly, pemetrexed demonstrated superior potency compared to 5-fluorouracil (5-FU) in gastric cancer models, with most cell lines exhibiting IC₅₀ values in the nanomolar range (17-310 nM). [3] This enhanced potency likely reflects its multi-target mechanism compared to 5-FU's primary action on TS alone.

Genetic background significantly influences pemetrexed sensitivity. NSCLC cells carrying EGFR exon 19 deletions (PC9 cells) showed concentration-dependent viability reduction and pronounced apoptotic response to pemetrexed treatment. [1] In contrast, KRAS-mutated A549 cells demonstrated relative resistance, with pemetrexed monotherapy producing only minimal cytotoxic effects. [5] This differential sensitivity based on driver oncogenes has important implications for patient selection and biomarker development.

Comparison with Alternative Anticancer Agents

Table 2: Pemetrexed Versus Alternative Therapeutic Approaches

Therapeutic Agent Primary Mechanism Advantages Limitations Best Application Context
Pemetrexed Multi-target antifolate (TS, DHFR, GARFT inhibition) Lower likelihood of single-enzyme resistance; favorable toxicity profile compared to traditional chemotherapies Variable efficacy based on genetic context; requires active transport and polyglutamation Non-squamous NSCLC; mesotheliomas; cancers with low TS expression
5-Fluorouracil (5-FU) Primarily TS inhibition with RNA incorporation Extensive clinical experience; multiple administration routes Single-target mechanism promotes resistance; less potent than pemetrexed in preclinical models Gastrointestinal cancers; breast cancer
Cisplatin DNA cross-linking agent Potent cytotoxicity; broad spectrum of activity Significant toxicity profile; resistance development Combination therapy with pemetrexed for enhanced efficacy
Nivolumab (Opdivo) Immune checkpoint inhibitor (anti-PD-1) Different mechanism; potential for durable responses Specific immune-related adverse events; response rate approximately 55% Multiple cancers including NSCLC; melanoma; renal cell carcinoma

When compared to alternative treatment approaches, pemetrexed demonstrates distinct characteristics. Relative to immune checkpoint inhibitors like nivolumab, which has a reported 55% positive effect rating based on user reviews but also significant side effect concerns, pemetrexed offers a more predictable chemotherapy-based approach with generally manageable toxicity when properly supplemented with folic acid and vitamin B12. [4] The differential efficacy based on genetic context, however, suggests that pemetrexed may be most advantageous in selected patient populations, particularly those with non-squamous NSCLC without KRAS mutations.

The combination potential of pemetrexed represents another significant advantage. Studies consistently demonstrate additive to synergistic interactions when pemetrexed is combined with cisplatin across multiple cancer models, including gastric cancer and NSCLC. [3] [5] This synergistic interaction provides the rational basis for its primary clinical application in combination regimens rather than as monotherapy for initial treatment.

Experimental Protocols for Cytotoxicity Assessment

Cell Culture and Drug Preparation

Standardized cell culture conditions are essential for reproducible assessment of pemetrexed cytotoxicity. Most studies utilize RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), maintained at 37°C in a humidified atmosphere containing 5% CO₂. However, researchers must exercise caution with medium selection, as some formulations (e.g., Ham's F12K) contain thymidine concentrations (~3 μM) sufficient to bypass pemetrexed-induced TS inhibition, potentially confounding results. For definitive studies, thymidine-free DMEM with dialyzed FBS is recommended to eliminate exogenous thymidine sources. [6]

Drug preparation protocols typically involve initial dissolution of pemetrexed in dimethyl sulfoxide (DMSO) to create stock solutions, followed by dilution in culture medium immediately before use. The final DMSO concentration should not exceed 0.1% to avoid solvent-related cytotoxicity. For in vivo administration, pemetrexed is dissolved in phosphate-buffered saline or physiological saline. Stability considerations are important, as pemetrexed solutions are susceptible to oxidative degradation; antioxidant stabilization or fresh preparation is recommended. [3] [2]

Cytotoxicity and Apoptosis Assays
  • Cell Viability Assessment: The WST-1 assay or MTT tetrazolium reduction assays are widely employed to quantify pemetrexed cytotoxicity. These methods measure mitochondrial activity in viable cells following 72-hour drug exposure. Typical protocols seed 4×10³ cells/well in 96-well plates, expose to pemetrexed concentration gradients (typically 0.1 nM to 50 μM), incubate for 72 hours, then add WST-1/MTT reagent for 2-4 hours before absorbance measurement at 450 nm. IC₅₀ values are calculated from dose-response curves generated using six replicates per concentration. [1] [3]

  • Apoptosis Detection: Multiple complementary methods assess pemetrexed-induced programmed cell death:

    • Annexin V-FITC/PI staining with flow cytometry distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations. [1]
    • TUNEL assay detects DNA fragmentation characteristic of apoptosis using flow cytometry or fluorescence microscopy. [1] [5]
    • Nuclear morphological changes evaluated by DAPI staining demonstrate chromatin condensation and nuclear fragmentation. [1]
    • Western blot analysis of caspase activation (caspase-3, -8, -9) and PARP cleavage provides molecular confirmation of apoptotic pathway engagement. [1]
  • Cell Cycle Analysis: Flow cytometric evaluation of DNA content using propidium iodide staining identifies pemetrexed-induced cell cycle perturbations. Studies consistently demonstrate G1 phase arrest in responsive cell lines (e.g., PC9), with some models showing S-phase accumulation depending on genetic background. [1] [6]

Mechanistic Investigations

Western immunoblotting represents a cornerstone technique for elucidating pemetrexed's molecular mechanisms. Standard protocols involve protein extraction using M-PER mammalian protein extraction reagent supplemented with protease and phosphatase inhibitors, separation by SDS-PAGE (40 μg total protein), transfer to PVDF membranes, and probing with specific primary antibodies overnight at 4°C. Key targets include apoptotic regulators (Bcl-2, Bax, cytochrome c), death receptor pathway components (Fas/FasL, DR4/TRAIL, FADD), caspase family members, MAPK pathway elements (KRAS, RAF, MEK, ERK), autophagy markers (LC3-I/II), and senescence indicators (β-galactosidase). [1] [5]

Functional assays provide additional mechanistic insights:

  • Intracellular ROS detection using specific fluorescent probes (e.g., deep red ROS dye) measured by flow cytometry. [1] [5]
  • Mitochondrial membrane potential assessment with JC-10 dye and flow cytometry. [1]
  • Senescence-associated β-galactosidase staining at pH 6.0 identifies treatment-induced senescence. [5]
  • Proteomic analysis using LC-MS/MS reveals global protein expression changes and post-translational modifications. [6]

Molecular Mechanisms of Cytotoxicity

Apoptotic Pathway Activation

Pemetrexed induces programmed cell death through engagement of both intrinsic and extrinsic apoptotic pathways. In sensitive models like PC9 NSCLC cells (EGFR exon 19 deletion), treatment triggers the mitochondrial (intrinsic) pathway characterized by reactive oxygen species (ROS) generation, mitochondrial membrane potential dissipation, decreased Bcl-2 expression, increased Bax expression, and cytochrome c release into the cytosol. These events culminate in activation of the apoptosome complex and subsequent caspase-9 initiation of the caspase cascade. [1]

Concurrently, pemetrexed activates the extrinsic apoptotic pathway through upregulation of death receptor components including Fas/FasL and DR4/TRAIL, with associated increases in Fas-associated protein with death domain (FADD) expression. This leads to caspase-8 activation, which both directly processes executioner caspases and amplifies the mitochondrial pathway through Bid cleavage to truncated Bid (tBid). Both pathways converge on caspase-3 activation and PARP proteolysis, executing the apoptotic program. [1]

G cluster_intrinsic Intrinsic Apoptotic Pathway cluster_extrinsic Extrinsic Apoptotic Pathway Pemetrexed Pemetrexed TS/DHFR/GARFT\nInhibition TS/DHFR/GARFT Inhibition Pemetrexed->TS/DHFR/GARFT\nInhibition Primary Action dTTP Depletion dTTP Depletion TS/DHFR/GARFT\nInhibition->dTTP Depletion Consequence Imbalanced dNTP Pools Imbalanced dNTP Pools dTTP Depletion->Imbalanced dNTP Pools Causes DNA Replication Stress DNA Replication Stress Imbalanced dNTP Pools->DNA Replication Stress Induces ROS Generation ROS Generation DNA Replication Stress->ROS Generation Triggers DNA Damage DNA Damage ROS Generation->DNA Damage Causes Mitochondrial Dysfunction Mitochondrial Dysfunction DNA Damage->Mitochondrial Dysfunction Death Receptor Upregulation\n(Fas/FasL, DR4/TRAIL) Death Receptor Upregulation (Fas/FasL, DR4/TRAIL) DNA Damage->Death Receptor Upregulation\n(Fas/FasL, DR4/TRAIL) Cell Cycle Arrest\n(G1/S Phase) Cell Cycle Arrest (G1/S Phase) DNA Damage->Cell Cycle Arrest\n(G1/S Phase) Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Bax/Bcl-2 Imbalance Bax/Bcl-2 Imbalance Bax/Bcl-2 Imbalance->Mitochondrial Dysfunction FADD Recruitment FADD Recruitment Death Receptor Upregulation\n(Fas/FasL, DR4/TRAIL)->FADD Recruitment Caspase-8 Activation Caspase-8 Activation FADD Recruitment->Caspase-8 Activation Bid Cleavage (tBid) Bid Cleavage (tBid) Caspase-8 Activation->Bid Cleavage (tBid) Connects Pathways Caspase-8 Activation->Caspase-3 Activation Bid Cleavage (tBid)->Mitochondrial Dysfunction PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Execution Step Apoptotic Cell Death Apoptotic Cell Death PARP Cleavage->Apoptotic Cell Death

Figure 1: Molecular Mechanisms of Pemetrexed-Induced Apoptosis

Cell Cycle Effects and Senescence

Pemetrexed treatment consistently induces G1 phase cell cycle arrest in responsive models, as demonstrated in PC9 cells where the effect was dose-dependent. [1] This arrest involves p53-mediated pathways in p53-competent cells and reflects the DNA damage response triggered by nucleotide pool imbalances and subsequent replication stress. The cyclin-dependent kinase inhibitors p21 and p27 play crucial roles in mediating this arrest by binding to cyclin-Cdk complexes and impeding their catalytic activity. [1]

Interestingly, pemetrexed's impact on cellular senescence appears context-dependent. In KRAS-mutant A549 cells, pemetrexed monotherapy actually increased senescence-associated β-galactosidase expression, suggesting induction of treatment-induced senescence rather than apoptotic death. [5] This differential response highlights how genetic background can fundamentally alter pemetrexed's cellular outcome, with implications for treatment efficacy and potential resistance mechanisms.

Alternative Cell Death Mechanisms

Beyond classical apoptosis, pemetrexed can engage additional cell death pathways under specific conditions:

  • Autophagy Induction: Combination therapy with cisplatin and pemetrexed in A549 cells significantly increased conversion of LC3-I to LC3-II, indicating autophagy induction. This process appeared regulated by both AKT/mTOR and AMPK/mTOR signaling pathways. The functional consequence of autophagy in this context remains complex, potentially serving as either a cell survival mechanism or alternative cell death pathway. [5]

  • Ribonucleotide Misincorporation: Emerging evidence suggests that pemetrexed cytotoxicity may partially result from ribonucleotide misincorporation into DNA due to dTTP depletion, contrary to the traditional model focusing exclusively on uracil misincorporation. This mechanism would generate significant DNA replication stress and potentially explain the robust DNA damage response observed following treatment. [6]

Combination Therapy Strategies

Pemetrexed and Platinum Combinations

The combination of pemetrexed with cisplatin represents a standard first-line approach for non-squamous NSCLC and malignant pleural mesothelioma, supported by robust preclinical evidence. In gastric cancer models, this combination demonstrated additive to synergistic interactions across multiple cell lines when evaluated using the isobologram method. [3] Interestingly, the efficacy of this combination appears influenced by genetic context, with KRAS-mutant A549 cells showing distinct response patterns compared to single-agent treatments. [5]

In A549 (KRAS-mutant) cells, the combination therapy induced an intermediate cytotoxic effect between cisplatin monotherapy (most effective) and pemetrexed monotherapy (least effective). [5] This suggests that in certain genetic contexts, the combination may not fully recapitulate the potency of cisplatin alone, possibly due to cell cycle effects or other pharmacological interactions. The combination was particularly effective at eliminating cellular senescence compared to pemetrexed monotherapy, which actually increased senescence in this model. [5]

Emerging Combination Approaches

Histone deacetylase inhibitors (HDACi) represent promising combination partners for pemetrexed, with the sequence of administration critically influencing outcomes. When the HDACi MS275 (Entinostat) was administered following pemetrexed pretreatment, it significantly enhanced pemetrexed sensitivity in A549 cells. [6] Conversely, MS275 administration before pemetrexed actually reduced pemetrexed sensitivity, highlighting the importance of treatment sequencing. [6]

The mechanistic basis for HDACi enhancement appears related to DNA repair pathway modulation rather than the initially hypothesized uracil excision mechanism. HDAC inhibition promotes proteasomal degradation of UNG2, the major nuclear uracil-DNA glycosylase, but surprisingly, CRISPR/Cas9 knockout of UNG did not affect pemetrexed sensitivity. [6] This suggests that HDACi likely exacerbate pemetrexed cytotoxicity by inhibiting error-free repair of misincorporated ribonucleotides in DNA rather than through manipulation of uracil excision pathways.

G cluster_sequence Treatment Sequence Determines Outcome MS275 (HDACi) → Pemetrexed MS275 (HDACi) → Pemetrexed Reduced Pemetrexed\nSensitivity Reduced Pemetrexed Sensitivity MS275 (HDACi) → Pemetrexed->Reduced Pemetrexed\nSensitivity Pemetrexed → MS275 (HDACi) Pemetrexed → MS275 (HDACi) Enhanced Pemetrexed\nSensitivity Enhanced Pemetrexed Sensitivity Pemetrexed → MS275 (HDACi)->Enhanced Pemetrexed\nSensitivity Proteasomal Degradation\nof UNG2 Proteasomal Degradation of UNG2 Enhanced Pemetrexed\nSensitivity->Proteasomal Degradation\nof UNG2 Robust γH2AX Induction\n(DNA Damage Marker) Robust γH2AX Induction (DNA Damage Marker) Enhanced Pemetrexed\nSensitivity->Robust γH2AX Induction\n(DNA Damage Marker) Increased PARP Cleavage Increased PARP Cleavage Enhanced Pemetrexed\nSensitivity->Increased PARP Cleavage Thymidine Addition Thymidine Addition Attenuated γH2AX\nActivation Attenuated γH2AX Activation Thymidine Addition->Attenuated γH2AX\nActivation CRISPR/Cas9 UNG\nKnockout CRISPR/Cas9 UNG Knockout No Effect on PMX\nSensitivity No Effect on PMX Sensitivity CRISPR/Cas9 UNG\nKnockout->No Effect on PMX\nSensitivity Surprisingly Proposed Mechanism: Proposed Mechanism: Inhibition of Error-Free Repair\nof Misincorporated Ribonucleotides Inhibition of Error-Free Repair of Misincorporated Ribonucleotides Proposed Mechanism:->Inhibition of Error-Free Repair\nof Misincorporated Ribonucleotides

Figure 2: Sequence-Dependent Interaction Between Pemetrexed and HDAC Inhibitors

Resistance Mechanisms and Sensitivity Determinants

Despite pemetrexed's multi-targeted approach, resistance inevitably develops through diverse mechanisms. Understanding these pathways is crucial for developing strategies to overcome treatment resistance.

Molecular Determinants of Sensitivity
  • Target Enzyme Expression: While intuitively one might expect thymidylate synthase (TS) expression levels to inversely correlate with pemetrexed sensitivity, studies in gastric cancer cell lines revealed no significant association between TS, RFC1, or FPGS protein expression and pemetrexed chemosensitivity. [3] This contrasts with traditional antifolates like 5-FU, where TS expression strongly predicts response, suggesting that pemetrexed's multi-target nature may buffer against resistance through single enzyme alterations.

  • Transport and Polyglutamation: Pemetrexed requires functional RFC1 transport and FPGS-mediated polyglutamation for optimal activity. However, in non-selected gastric cancer cell lines, neither RFC1 nor FPGS expression significantly predicted pemetrexed sensitivity. [3] This again highlights important differences from traditional antifolates like methotrexate, where transport and polyglutamation defects frequently mediate resistance.

  • Genetic Context: EGFR and KRAS mutation status significantly influence pemetrexed response. EGFR-mutant models (e.g., PC9 with exon 19 deletion) demonstrate pronounced sensitivity with clear apoptotic induction, while KRAS-mutant models (e.g., A549) show relative resistance. [1] [5] This genetic stratification may help identify patient populations most likely to benefit from pemetrexed-based therapy.

Established and Emerging Resistance Mechanisms
  • DNA Repair Pathway Alterations: Several DNA repair proteins have been associated with pemetrexed resistance, including ERCC1, CHEK1, MSH2, and XRCC5. [6] Enhanced DNA repair capacity may allow tumor cells to survive the replication stress and DNA damage induced by pemetrexed treatment.

  • Metabolic Bypass Mechanisms: The ability of exogenous thymidine to completely rescue cells from pemetrexed cytotoxicity demonstrates the critical importance of dTTP depletion in its mechanism. [6] Tumors with access to alternative thymidine sources (e.g., through salvage pathway upregulation) may demonstrate inherent resistance.

  • Altered Cell Cycle Regulation: Cell line models have shown that agents inducing G1/S cell cycle arrest (like HDACi MS275) when administered before pemetrexed can protect cells from cytotoxicity by preventing S-phase entry, where pemetrexed exerts its primary effects. [6] This suggests that cell cycle position at treatment initiation may significantly influence resistance development.

Conclusion and Research Perspectives

This compound represents a distinct class of multitargeted antifolate agents with demonstrated preclinical activity across various cancer models, though with significant variability based on genetic context and cellular background. Its multi-enzyme targeting strategy provides theoretical advantages over single-target agents, potentially delaying resistance development, though clinical resistance remains inevitable. The well-characterized activation of both intrinsic and extrinsic apoptotic pathways in responsive models provides a strong mechanistic foundation for its anticancer effects, while emerging evidence suggests additional cytotoxic mechanisms through ribonucleotide misincorporation may contribute to its efficacy.

References

Pemetrexed disodium heptahydrate Bcl-2 Bax expression compared controls

Author: Smolecule Technical Support Team. Date: February 2026

Bcl-2 and Bax Expression Changes Induced by Pemetrexed

Cancer Cell Line / Model Pemetrexed Concentration Exposure Time Bcl-2 Expression Bax Expression Key Apoptotic Effects Citation
NSCLC (PC9 cells) [1] [2] Dose-dependent 72 hours Decreased [1] [2] Increased [1] [2] Mitochondrial Membrane Potential; ↑ Cytochrome c release; ↑ Caspase-3/9 activity [1] [2]
NSCLC (A549 cells) [3] [4] 10 µg/mL 24 hours Decreased (mRNA & protein) [3] [4] Increased (mRNA & protein) [3] [4] Inhibition of PI3K/AKT/mTOR pathway [3] [4]
Esophageal Squamous Cell Carcinoma (ESCC) [5] 0, 2.5, 5, 10 µM 36 hours Not directly measured Not directly measured ↑ NOXA protein; ↓ Mcl-1 protein; Activation of intrinsic apoptosis [5]

The table shows that pemetrexed's effect on the Bcl-2/Bax ratio is a consistent mechanism across different cancer types.

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies.

  • For NSCLC (PC9 cells) Study [1] [2]:

    • Cell Culture: PC9 human NSCLC cells (carrying an EGFR exon 19 deletion) were cultured in RPMI-1640 medium with 10% fetal bovine serum (FBS) at 37°C with 5% CO₂.
    • Treatment: Cells were treated with various concentrations of pemetrexed for 72 hours.
    • Viability Assay: Cell viability was assessed using a water-soluble tetrazolium salt (WST-1) assay after 72 hours of treatment.
    • Apoptosis & Protein Analysis:
      • Apoptosis Detection: Flow cytometry using Annexin V-FITC/PI staining.
      • Mitochondrial Membrane Potential (MMP): Measured using a JC-10 assay kit and flow cytometry.
      • Protein Expression: Western blotting was used to analyze the expression levels of Bcl-2, Bax, cytochrome c, and caspase proteins.
  • For NSCLC (A549 cells) Study [3] [4]:

    • Cell Culture & Treatment: A549 human lung adenocarcinoma cells were cultured in high-glucose Dulbecco's Modified Eagle Medium (H-DMEM) with 10% FBS. Cells were treated with 10 µg/mL pemetrexed for 24 hours.
    • Viability Assay: Cell viability was measured using an MTT assay.
    • Gene and Protein Expression:
      • mRNA Analysis: RNA was extracted, and cDNA was synthesized. Relative expression levels of Bcl-2 and Bax mRNA were determined using reverse transcription-quantitative PCR (RT-qPCR).
      • Protein Analysis: Protein expression of Bcl-2, Bax, and key players in the PI3K/AKT/mTOR pathway was detected by western blot.

Mechanism of Action: The Signaling Pathway

Pemetrexed induces apoptosis through multiple interconnected pathways, with the Bcl-2 family proteins acting as a central control point. The following diagram synthesizes the key mechanisms reported across the studies [1] [5] [3]:

G Pemetrexed Pemetrexed DNA_Synth_Inhibition Inhibition of DNA Synthesis (TS, DHFR, GARFT) Pemetrexed->DNA_Synth_Inhibition ER_Stress Endoplasmic Reticulum (ER) Stress Pemetrexed->ER_Stress PI3K_Inhibition PI3K/AKT/mTOR Pathway Inhibition Pemetrexed->PI3K_Inhibition [3] [4] DNA_Synth_Inhibition->ER_Stress ATF4_ATF3 Transcription Factors (ATF4, ATF3) Upregulation ER_Stress->ATF4_ATF3 [6] NOXA_Up NOXA Upregulation ATF4_ATF3->NOXA_Up [6] Mcl1_Deg Mcl-1 Degradation (Anti-apoptotic) NOXA_Up->Mcl1_Deg [6] MMP_Loss Loss of Mitochondrial Membrane Potential (MMP) Mcl1_Deg->MMP_Loss Altered Balance Bcl2_Down Bcl-2 Down (Anti-apoptotic) Bcl2_Down->MMP_Loss Altered Balance Bax_Up Bax Up (Pro-apoptotic) Bax_Up->MMP_Loss Altered Balance PI3K_Inhibition->Bcl2_Down [3] [4] PI3K_Inhibition->Bax_Up [3] [4] CytoC_Release Cytochrome c Release MMP_Loss->CytoC_Release [1] Caspase_Activation Caspase-9 & Caspase-3 Activation CytoC_Release->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

The diagram shows that pemetrexed triggers apoptosis via both direct DNA synthesis inhibition and downstream signaling events. Key steps include downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1), upregulation of pro-apoptotic Bax, and loss of mitochondrial membrane integrity, culminating in caspase activation [1] [5] [3].

Key Insights for Research and Development

  • Consistent Core Mechanism: The alteration of the Bcl-2/Bax balance is a reliable indicator of pemetrexed's efficacy in triggering the intrinsic apoptotic pathway across different cancers [1] [2] [3].
  • Synergistic Potential: Targeting parallel pathways can enhance pemetrexed's effect. For instance, PTEN overexpression or the use of natural compounds like rhein can further sensitize cancer cells to pemetrexed by synergistically inhibiting the PI3K/AKT/mTOR pathway [7] [3] [4].
  • Beyond Bcl-2/Bax: The Noxa-Usp9x-Mcl-1 axis represents a critical parallel mechanism for pemetrexed-induced apoptosis, especially relevant for cancers where Mcl-1 is a key survival protein [5] [6].

References

Pemetrexed disodium heptahydrate caspase activation validation Western blot

Author: Smolecule Technical Support Team. Date: February 2026

Caspase Activation by Pemetrexed

The following table summarizes the key experimental findings from research on PC9 cells (an EGFR exon 19 deletion-mutated human NSCLC cell line) treated with Pemetrexed.

Caspase Activation Status Role / Pathway Key Supporting Molecular Events
Caspase-8 Activated [1] Initiator; Extrinsic Pathway Increased expression of Fas/FasL, DR4/TRAIL, and FADD [1].
Caspase-9 Activated [1] Initiator; Intrinsic Pathway Decreased Bcl-2, increased Bax, loss of Mitochondrial Membrane Potential (MMP), and cytochrome c release [1].
Caspase-3 Activated [1] Executioner Cleavage and proteolysis of PARP [1].

Experimental Protocol for Western Blot Validation

The methodology below, based on the research, provides a reliable protocol for validating caspase activation via Western blotting [1] [2].

  • 1. Cell Line and Culture:

    • Use the human NSCLC cell line PC9 (carrying an EGFR exon 19 deletion).
    • Culture cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and maintain at 37°C in a 5% CO₂ atmosphere [1].
  • 2. Drug Treatment:

    • Obtain Pemetrexed disodium heptahydrate and dissolve in DMSO for in vitro experiments.
    • Treat PC9 cells with various concentrations of Pemetrexed for a defined period, typically 72 hours [1].
  • 3. Protein Extraction and Quantification:

    • After treatment, lyse cells using a mammalian protein extraction reagent supplemented with protease and phosphatase inhibitors.
    • For studying the intrinsic pathway, separate mitochondrial and cytosolic fractions using a specialized extraction kit.
    • Measure protein concentration with a standard BCA assay [1].
  • 4. Western Blotting:

    • Load 40 μg of total protein per lane and separate by SDS-PAGE.
    • Transfer proteins to a PVDF membrane.
    • Probe membranes with specific antibodies. A comprehensive Western blotting workflow allows for assessing the activation of multiple caspases from the same cellular population [1] [2].
    • Key antibodies for caspase activation include those that detect the cleaved, active forms of the caspases (e.g., cleaved caspase-3, -8, -9) as well as the full-length, inactive pro-forms [2].

Pemetrexed-Induced Apoptosis Signaling Pathway

The diagram below illustrates the sequence of molecular events triggered by Pemetrexed, leading to caspase activation and apoptosis.

G cluster_pathways Key Apoptotic Pathways cluster_execution Execution Phase Pemetrexed Pemetrexed Treatment Intrinsic Intrinsic Pathway (Mitochondrial) Pemetrexed->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Pemetrexed->Extrinsic Mitochondrial Mitochondrial Stress (↑ROS, ↓MMP, ↓Bcl-2/Bax) Intrinsic->Mitochondrial Caspase8 Caspase-8 Activation Extrinsic->Caspase8 CytochromeC Cytochrome c Release Mitochondrial->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Direct or via Bid PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Key Experimental Insights

  • Synergistic Combinations: The sequence of drug administration is critical. Research shows that treating NSCLC cells with Pemetrexed followed by a histone deacetylase inhibitor (HDACi) like ITF2357 results in synergistic growth inhibition, enhanced apoptosis, and autophagy. Conversely, simultaneous administration can be antagonistic [3].
  • Alternative Pathway: In the A549 NSCLC cell line, Pemetrexed can also induce apoptosis by inhibiting Akt activation, leading to downstream molecular changes independent of the classic caspase pathways described above [4].

References

Pemetrexed disodium heptahydrate purity specification setting

Author: Smolecule Technical Support Team. Date: February 2026

Purity Specification and Impurity Profile

The quality of Pemetrexed Disodium Heptahydrate is controlled by monitoring various impurities formed during synthesis and storage. The table below summarizes the key known impurities and their characteristics based on pharmacopeial standards and research studies.

Impurity Name/Identifier Chemical Nature / Origin Classification Reported Level (HPLC) Control Strategy
N-Methyl Impurity (Impurity A) [1] Alkylation product at N1-nitrogen of pyrrolopyrimidine Process-related 0.05% - 0.5% Identify, qualify, and control per ICH guidelines [1].
Dimer Impurity (Impurity B & C) [1] Diastereoisomeric mixture of a dimer Process-related 0.05% - 0.5% Identify, qualify, and control per ICH guidelines [1].
γ-Dipeptide Impurity (Impurity D) [1] Triacid resulting from condensation with α-ethyl L-glutamate Process-related 0.05% - 0.5% Identify, qualify, and control per ICH guidelines [1].
Enantiomeric Impurity (Impurity E) [1] D-enantiomer of Pemetrexed Process-related Not Specified Detectable by chiral HPLC methods [1].
N,N-Dimethylformamidine Impurity [1] Formamidine adduct from reaction with DMF Process-related 0.05% - 0.5% Controlled by limiting DMF use in process [1].
α-Dipeptide Impurity [1] Structural isomer related to dipeptide formation Process-related 0.05% - 0.5% Identify, qualify, and control per ICH guidelines [1].
Major Degradation Products [2] Products of oxidation and hydrolysis (e.g., des-glutamate) Degradation-related Not Specified Control via stability-indicating methods and proper packaging (e.g., nitrogen overlay) [2].

Analytical Methodologies for Purity Control

A robust analytical method is essential for accurate purity specification. The following workflow outlines a stability-indicating reversed-phase HPLC method, which is considered the standard for monitoring Pemetrexed and its impurities [2].

Start HPLC Analysis of Pemetrexed Step1 Column: Reversed-Phase C18 Start->Step1 Step2 Detection: UV-PDA Detector Step1->Step2 Step3 Elution: Multi-step Gradient Step2->Step3 Step4 Gradient Segment 1: Low organic to isocratic for parent compound Step3->Step4 Step5 Gradient Segment 2: High organic ramp for less polar impurities Step4->Step5 Step6 Data Analysis: Resolution and Peak Purity Step5->Step6

  • Method Rationale: This method uses a multi-step gradient elution to cover a wide polarity range, maximizing the resolution between the parent Pemetrexed peak and its various impurities, which may have significantly different polarities [2].
  • Key Parameters:
    • Column: Reversed-phase C18.
    • Detection: UV-photodiode array (PDA) detection is critical for assessing peak purity and confirming the homogeneity of each eluted peak [2].
    • Gradient Design: The gradient starts at a very low organic concentration to elute highly polar degradation products, then ramps to a concentration that elutes Pemetrexed under nearly isocratic conditions for optimal peak shape, and finally uses a high organic concentration to elute any less polar impurities [2].

Experimental Protocols for Impurity Characterization

For a complete control strategy, it is necessary to characterize the structure of impurities. The following protocols are derived from research on synthesizing and identifying Pemetrexed impurities.

1. Synthesis and Isolation of Process Impurities

  • N-Methyl Impurity (6): This impurity can be synthesized by alkylating a Pemetrexed diester intermediate (5a) with methyl iodide in the presence of triethylamine. The resulting N-methyl diester is then saponified using 1N NaOH to yield the final impurity [1].
  • N,N-Dimethylformamidine Impurity (7): This impurity is prepared by reacting the Pemetrexed intermediate 5a with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of p-toluenesulfonic acid (p-TSA). The resulting product is then hydrolyzed with 1N NaOH to yield impurity 7 [1].
  • Enantiomeric Impurity ((R)-1): This impurity is prepared by following the standard synthetic route for Pemetrexed but starting with diethyl D-glutamate instead of the L-isomer [1].

2. Structural Elucidation of Impurities and Degradation Products Once isolated, impurities and degradation products are characterized using spectroscopic and spectrometric techniques.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragment pattern of the impurities [1] [2].
  • Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR, including two-dimensional experiments, are essential for confirming the molecular structure and identifying the specific site of modification in the molecule [1] [2].

Key Considerations for Specification Setting

  • Regulatory Compliance: The International Council for Harmonisation (ICH) guidelines set high standards for drug substance purity. For a drug like Pemetrexed, impurities above the identification threshold of 0.10% must be identified, qualified, and controlled [1].
  • Stability and Degradation Pathways: this compound degrades primarily via two pathways: oxidation (catalyzed by peroxide, free radicals, or light) and hydrolysis under low pH. A quality control strategy must include appropriate stability studies and packaging conditions (e.g., nitrogen overlay in vials) to minimize degradation [2].
  • Physical Form: Note that Pemetrexed Disodium can exist in different solid forms. Besides the common heptahydrate form, a 2.5 hydrate form and an amorphous form have been reported, which may have different stability profiles and should be considered during formulation development [1] [2].

References

Pemetrexed disodium heptahydrate reference standard characterization

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Pemetrexed Disodium Heptahydrate Reference Standards

Product Name Category / Grade Key Features & Applications Primary Source / Traceability Packaging & Form Storage Conditions
European Pharmacopoeia Reference Standard [1] Pharmaceutical Primary Standard Intended for use in laboratory tests as prescribed in the European Pharmacopoeia; definitive benchmark for quality control. European Pharmacopoeia (EDQM) [1] Supplied as specified by the EP [1] 2-8°C [1]
Pharmaceutical Secondary Standard [2] Certified Reference Material (CRM), Pharmaceutical Secondary Standard For quality control; convenient, cost-effective alternative for preparing in-house working standards. [2] Traceable to Ph. Eur. Y0001539 [2] pkg of 500 mg, neat (pure substance) [2] 2-8°C [2]
Research Grade Compound [3] High-Purity Reagent (99.90%) For non-clinical research use only; inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and GARFT. [3] Not specified (for research only) Various sizes (e.g., 50 mg, 100 mg), solid [3] 4°C, sealed, away from moisture [3]

Experimental Data & Impurity Characterization

For a comprehensive characterization, understanding the potential impurities in pemetrexed is crucial. A scientific study provides detailed insights into this area [4].

  • Mechanism of Action: Pemetrexed is an antifolate antineoplastic agent. Its antitumor activity comes from disrupting folate-dependent metabolic processes essential for cell replication. It inhibits three key enzymes used in purine and pyrimidine synthesis: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [4]. The pentaglutamate form of pemetrexed is particularly potent, with Ki values of 1.3 nM for TS, 7.2 nM for DHFR, and 65 nM for GARFT [3]. The following diagram illustrates this multi-enzyme inhibition mechanism.

    G Pemetrexed Pemetrexed TS_inhibition Thymidylate Synthase (TS) Pemetrexed->TS_inhibition Inhibits DHFR_inhibition Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR_inhibition Inhibits GARFT_inhibition GARF Transformylase (GARFT) Pemetrexed->GARFT_inhibition Inhibits DNA_RNA DNA & RNA Synthesis CellReplication Cell Replication DNA_RNA->CellReplication PurinePyrimidine Precursor Purine & Pyrimidine Nucleotides TS_inhibition->PurinePyrimidine Depletes DHFR_inhibition->PurinePyrimidine Depletes GARFT_inhibition->PurinePyrimidine Depletes PurinePyrimidine->DNA_RNA

  • Identified Impurities and Synthesis: The study identified and synthesized six process-related impurities that can form during the production of pemetrexed disodium [4]. The structures of these impurities were confirmed using techniques like 2D NMR and mass spectrometry. Four of them are officially documented in the European Pharmacopoeia as Impurities A, B, C, D, and E [4]. The table below lists these impurities.

Impurity Name Type / Source
N-Methyl Impurity (Impurity A) [4] Formed during condensation reaction, likely from a methylating agent [4].
N,N-Dimethylformamidine Impurity [4] Formed when the condensation reaction is performed in DMF solvent [4].
Enantiomeric Impurity (R)-1 (Impurity E) [4] The D-enantiomer of pemetrexed, can arise from trace D-enantiomer in starting material [4].
γ-Dipeptide Impurity (Impurity D) [4] Results from the presence of α-ethyl L-glutamate in the starting diethyl L-glutamate [4].
α-Dipeptide Impurity [4] -
Dimer Impurity (Impurity B and C) [4] Diastereoisomeric mixture [4].

How to Choose the Right Standard

Your choice of reference standard should align with the specific goals and regulatory requirements of your work:

  • For Official Quality Control and Regulatory Testing: The European Pharmacopoeia (EP) Primary Reference Standard is the mandatory benchmark. It should be used to validate analytical methods, release commercial drug products, and settle disputes [1].
  • For Routine Internal Quality Control: The Pharmaceutical Secondary Standard offers a cost-effective and convenient solution. It is traceable to the primary standard and is ideal for daily use in HPLC analysis and other quality control tests within a pharmaceutical lab or manufacturing setting [2].
  • For Pre-Clinical and Mechanistic Studies: The Research Grade Compound is suitable for investigating the drug's mechanism of action, conducting in vitro cell assays, or other fundamental research where regulatory compliance is not required [3].

References

Pemetrexed disodium heptahydrate relative response factor determination

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Control and Properties

For researchers, the core strategy for ensuring drug quality involves controlling impurities using validated analytical methods. The following table summarizes key information on analytical procedures and physicochemical properties from the search results.

Aspect Key Information Source / Methodology
Impurity Control HPLC-UV methods developed for determination of impurities in drug substance and product [1] Stability-indicating HPLC-UV; UV detection at 250 nm; columns: octadecylsilyl silica gel or base-deactivated octylsilyl silica gel [1] [2]
Response Factor (RRF) Determination UV relative response factors performed using UV detection in tandem with Charged Aerosol Detection (CAD) or in combination with quantitative NMR [1] HPLC-UV-CAD and HPLC-UV-NMR; used for impurity identity verification and response factor determination [1]
Degradation Pathways Two main pathways in solution: hydrolysis of the amide linkage (low pH) and oxidation of the pyrrolopyrimidine 5-member ring [1] Stressing studies under heat, light, oxidation, and pH 1-13 conditions [1]
Physicochemical Properties (BP Monograph) Freely soluble in water; pH of 7.5-8.4 for a 56 mg/mL solution; water content: 19.5% to 22.1% [2] Tests per European Pharmacopoeia (Ph. Eur.) monograph [2]

Experimental Protocols for Impurity Analysis

Based on the search results, here are detailed methodologies for key experiments relevant to purity control.

  • HPLC Method for Related Substances (from BP Monograph) [2]

    • Objective: Separate and quantify specified and unspecified impurities.
    • Test Solution: Dissolve 20 mg of the substance in 100.0 mL of water for chromatography.
    • Reference Solution: Dilute 1.0 mL of the test solution to 100.0 mL with water, then further dilute 1.0 mL of this solution to 10.0 mL.
    • Column: Base-deactivated octylsilyl silica gel (C8), 150 mm x 4.6 mm, 3.5 µm.
    • Mobile Phase: Gradient of A (5% acetonitrile in ammonium formate buffer, pH 3.5) and B (30% acetonitrile in ammonium formate buffer, pH 3.5).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 250 nm.
    • Injection: 20 µL.
  • Determination of Relative Response Factors (RRFs) [1]

    • Objective: Accurately quantify impurities that have different UV responses than the main active ingredient.
    • Method 1 (HPLC-UV-CAD): The HPLC system is connected in series with a UV detector and a Charged Aerosol Detector (CAD). CAD provides a more uniform response independent of chemical structure, allowing for RRF calculation by comparing the UV and CAD signals.
    • Method 2 (HPLC-UV-NMR): An Agilent DD2 400 mHz NMR spectrometer is used. Quantitative NMR (qNMR) with specific parameters (e.g., total relaxation delay of 30.1 s, 16 scans) provides absolute concentration data, which is used to determine the UV RRF for impurities.

Visualizing the Purity Control Strategy

The workflow for developing a purity control strategy, as outlined in the research, can be visualized as follows. This diagram illustrates the logical flow from understanding degradation to implementing analytical control.

Clinical and Regulatory Context

To provide a complete picture for your guide, here is important non-analytical context regarding pemetrexed.

  • Therapeutic Indications: Approved for malignant pleural mesothelioma and non-small cell lung cancer (NSCLC) of non-squamous histology, in combination with cisplatin or as a monotherapy for maintenance/second-line treatment [3].
  • Clinical Combination & Toxicity: In real-world safety data, the combination of pembrolizumab + pemetrexed + platinum was associated with a higher risk of renal and urinary disorders, hepatobiliary disorders, and interstitial lung disease compared to pemetrexed + platinum alone [4].
  • Mechanism of Action: Pemetrexed is a multi-targeted antifolate agent that inhibits key enzymes involved in folate metabolism, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [5].

References

Pemetrexed disodium heptahydrate validation across multiple cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Activity Across Cell Lines

The following table summarizes the key findings on how Pemetrexed affects different NSCLC cell lines.

Cell Line Genetic Profile Observed Primary Effect of Pemetrexed Key Molecular Changes

| PC9 | EGFR exon 19 deletion | Induces Apoptosis [1] [2] | - ↑ Reactive Oxygen Species (ROS) [1]

  • ↓ Mitochondrial Membrane Potential [1]
  • ↓ Bcl-2, ↑ Bax, Cytochrome c release [1]
  • Activation of caspases (-8, -9, -3) & PARP cleavage [1] | | A549 | - | Induces Cell Senescence and cell cycle disturbance [3] | - Induces S-phase accumulation [3]
  • Does not significantly inhibit Akt phosphorylation [3] | | PC-9/PEM | EGFR exon 19 deletion (Pemetrexed-Resistant) | Acquired Resistance to Pemetrexed and cross-resistance to Erlotinib (EGFR-TKI) [3] | - Avoids DNA damage and apoptosis [3]
  • Shows sustained Akt phosphorylation despite treatment [3] | | A549/PEM | - (Pemetrexed-Resistant) | Acquired Resistance to Popotosis and cell cycle effects [3] | - Markedly reduced SLC19A1 (RFC) expression, limiting drug uptake [3] |

Detailed Experimental Protocols

To help you interpret the data, here are the core methodologies used in the cited studies.

  • Cell Culture and Pemetrexed Treatment: The studies used human NSCLC cell lines (PC9 and A549) cultured in standard conditions [1]. Pemetrexed disodium heptahydrate was dissolved in DMSO for in vitro experiments [1]. Resistant sub-lines (e.g., PC-9/PEM, A549/PEM) were established by chronic exposure to increasing doses of Pemetrexed [3].
  • Cell Viability Assay: Cell viability after 72-96 hours of Pemetrexed treatment was typically measured using colorimetric assays like WST-1 or WST-8 [1] [3].
  • Apoptosis Detection: Multiple methods were used to confirm apoptosis:
    • Annexin V-FITC/PI Staining: Detects phosphatidylserine externalization on the cell membrane, an early apoptosis marker [1].
    • TUNEL Assay: Identifies DNA fragmentation, a late-stage feature of apoptosis [1].
    • Western Blotting: Analyzes protein expression changes, such as PARP cleavage, which is a hallmark of apoptosis execution [1].
  • Cell Cycle Analysis: This was performed using flow cytometry after staining cellular DNA with propidium iodide (PI). The distribution of cells in different cell cycle phases (sub-G1, G1, S, G2/M) is determined based on DNA content [1] [3].
  • Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR) was used to measure mRNA expression levels of genes involved in resistance, such as thymidylate synthase (TYMS) and the folate transporter SLC19A1 [3].
  • Protein Phosphorylation Analysis: Western blotting was used to assess the activation status of key signaling pathways (e.g., Akt, Erk) by detecting phosphorylated proteins [3].

Mechanisms of Action and Resistance

The diagrams below illustrate the key molecular pathways involved in Pemetrexed's action and the development of resistance.

pemetrexed_apoptosis PEM Pemetrexed ROS ↑ ROS Production PEM->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Bax ↑ Bax Bax->MMP Bcl2 ↓ Bcl-2 Bcl2->MMP Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Diagram 1: Pemetrexed-Induced Intrinsic Apoptosis in PC9 Cells. Pemetrexed triggers cell death by increasing reactive oxygen species (ROS) and disrupting mitochondrial function, leading to the activation of executioner caspases [1].

pem_resistance Resistance Pemetrexed Resistance SLC19A1 ↓ SLC19A1/RFC (Reduced Drug Uptake) Resistance->SLC19A1 TYMS ↑ Thymidylate Synthase (TYMS) (Increased Target Expression) Resistance->TYMS AktPath Persistent PI3K/Akt Pathway Activation Resistance->AktPath TKI_Resist Cross-Resistance to EGFR-TKIs AktPath->TKI_Resist

Diagram 2: Key Mechanisms of Pemetrexed Resistance. Resistance arises from reduced drug import, target upregulation, and alternative survival pathway activation, which can also confer cross-resistance to other drugs like EGFR-TKIs [4] [3].

Key Insights for Researchers

  • Cell Line Context Matters: The response to Pemetrexed is highly dependent on the cellular context. PC9 cells (EGFR Ex19Del) undergo robust apoptosis, while A549 cells primarily undergo senescence [1] [3].
  • Multiple Resistance Pathways Exist: Resistance is not monolithic. It can emerge via impaired uptake (SLC19A1 downregulation), target amplification (TYMS upregulation), or by rewiring survival pathways (persistent Akt signaling), which may vary by cell line [4] [3].
  • Risk of Cross-Resistance: In EGFR-mutant models, the development of Pemetrexed resistance can inadvertently lead to cross-resistance to EGFR tyrosine kinase inhibitors (e.g., erlotinib) through mechanisms like sustained Akt signaling, which is a critical consideration for combination therapy sequencing [3].

References

Pemetrexed disodium heptahydrate comparative ROS generation assays

Author: Smolecule Technical Support Team. Date: February 2026

Comparative ROS Generation and Cytotoxicity

The table below summarizes the key findings from studies comparing the effects of pemetrexed and cisplatin, used as monotherapies or in combination, on KRAS-mutant A549 non-small cell lung cancer (NSCLC) cells after a 72-hour treatment [1].

Treatment Relative Cell Viability Relative ROS Generation Primary Mechanism in A549 Cells
Pemetrexed Monotherapy Minimal reduction Lowest induction Induces cellular senescence [1]
Cisplatin Monotherapy Greatest reduction Highest induction Triggers significant apoptosis and ROS-mediated DNA damage [1]
Cisplatin + Pemetrexed Combination Intermediate reduction Intermediate induction Primarily induces autophagy; is the primary eliminator of cellular senescence [1]

This comparative data highlights that the generation of ROS and subsequent cytotoxic effects are highly dependent on the drug and cellular context. In this specific model, cisplatin is a more potent inducer of ROS and apoptosis than pemetrexed.

Detailed Experimental Protocols

The following are the key methodologies used in the comparative studies to assess ROS generation and anticancer activity.

  • Cell Culture and Treatment: The KRAS-mutated human NSCLC cell line A549 was used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere with 5% CO₂ [1].
  • Drug Preparation: Both cisplatin and pemetrexed disodium heptahydrate were dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments [1].
  • Cell Viability Assay: Cytotoxicity was assessed using a water-soluble tetrazolium salt (WST-1) assay. After 72 hours of drug exposure, the WST-1 reagent was added, and the plates were incubated for another 4 hours. The absorbance was measured at 450 nm, with the viability of DMSO-treated control cells set at 100% [1].
  • Intracellular ROS Detection: Intracellular ROS levels were measured using a Reactive Oxygen Species Detection Assay Kit. Following 72 hours of treatment, cells were harvested and stained with a deep red ROS dye working solution. After incubation at 37°C for 60 minutes, the fluorescence intensity was analyzed by flow cytometry [1].

Pemetrexed's Mechanism of Action and Associated Assays

While its ROS induction may be context-dependent, pemetrexed has a well-defined primary mechanism and activates specific apoptotic pathways, which can be measured with standardized assays.

The diagram below illustrates the established sequence of experimental protocols for investigating pemetrexed's mechanisms, including ROS generation.

  • Primary Anticancer Mechanism: Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes—including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)—which disrupts folate-dependent metabolic processes essential for DNA and RNA synthesis [2] [3].
  • Apoptosis and ROS in EGFR-Mutant Cells: In PC9 NSCLC cells (carrying an EGFR exon 19 deletion), pemetrexed treatment:
    • Induced intrinsic apoptosis by increasing Bax (pro-apoptotic) and decreasing Bcl-2 (anti-apoptotic) protein expression [4] [5] [2].
    • Led to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol [4] [5].
    • Was coupled with an increase in intracellular ROS and activation of caspase-9, caspase-3, and poly (ADP-ribose) polymerase (PARP) proteolysis [4] [5].
  • Associated Experimental Assays:
    • Apoptosis: Quantified using an Annexin V-FITC/PI apoptosis detection kit analyzed by flow cytometry [4] [1].
    • Mitochondrial Membrane Potential (MMP): Assessed using a JC-10 MMP assay kit, where a decrease in the red/green fluorescence ratio indicates MMP loss [4].
    • Protein Expression Changes: Analyzed via Western blotting for proteins like Bax, Bcl-2, cytochrome c, and cleaved caspases [4] [1] [5].

Key Research Implications

  • Genetic Context is Crucial: The anticancer activity and mechanism of pemetrexed (including ROS generation) are highly dependent on the genetic makeup of the cancer cells. It shows a clear apoptotic mechanism in EGFR-mutant PC9 cells but primarily induces senescence in KRAS-mutant A549 cells [4] [1].
  • Combination Therapy Potential: Research indicates that pemetrexed can reverse gefitinib resistance in NSCLC by suppressing thymidylate metabolism and inducing ROS and DNA damage, supporting the clinical exploration of combination therapies [3].
  • Stability Considerations for Formulation: When developing aqueous injectable solutions of pemetrexed, note that oxidation is a primary degradation pathway. Stability can be significantly improved by using antioxidants like N-acetylcysteine (NAC), maintaining a pH of 7-8, and reducing dissolved oxygen levels [6].

References

Pemetrexed disodium heptahydrate metabolite profiling and identification

Author: Smolecule Technical Support Team. Date: February 2026

Pemetrexed Profile & Putative Metabolism

Aspect Description
Mechanism of Action Multi-targeted antifolate antimetabolite; inhibits folate-dependent enzymes: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT) [1] [2].
Intracellular Activation Acts as a prodrug; rapidly metabolized intracellularly to active polyglutamate forms by the enzyme folylpolyglutamate synthase (FPGS) [1] [2].
Primary Elimination Route Predominantly renal excretion, with 70-90% of the administered dose recovered as unchanged drug in urine [2] [3].
Systemic Metabolism Not metabolized to a significant extent in the liver; minimal hepatic involvement [2].
Transport Substrate for Organic Anion Transporter 3 (OAT3), facilitating renal elimination [2].

Research Context & Microbial Metabolite Interactions

While human systemic metabolism is minimal, research indicates that the gut microbiota and its metabolites can be significantly altered by pemetrexed-based chemotherapy, which may indirectly influence drug efficacy and toxicity [4] [5].

The diagram below illustrates this interaction and pemetrexed's core mechanism of action.

G Pemetrexed Pemetrexed IntestinalLumen IntestinalLumen Pemetrexed->IntestinalLumen Administered IV Polyglutamates Polyglutamates Pemetrexed->Polyglutamates Intracellular Activation (FPGS) GutMicrobiota GutMicrobiota IntestinalLumen->GutMicrobiota MicrobialDysbiosis MicrobialDysbiosis GutMicrobiota->MicrobialDysbiosis GutMetabolites GutMetabolites GutMicrobiota->GutMetabolites Produces IncreasedPermeability IncreasedPermeability MicrobialDysbiosis->IncreasedPermeability Associated with EnzymeInhibition Inhibition of: • Thymidylate Synthase (TS) • Dihydrofolate Reductase (DHFR) • GAR Formyltransferase (GARFT) Polyglutamates->EnzymeInhibition NucleotideSynthesisDisruption Disrupted DNA/RNA Synthesis EnzymeInhibition->NucleotideSynthesisDisruption Inhibits AntitumorEffect AntitumorEffect NucleotideSynthesisDisruption->AntitumorEffect SystemicInflammation SystemicInflammation GutMetabolites->SystemicInflammation e.g., Modulates TreatmentEfficacyToxicity TreatmentEfficacyToxicity SystemicInflammation->TreatmentEfficacyToxicity Potential Impact on BacterialTranslocation BacterialTranslocation IncreasedPermeability->BacterialTranslocation BacterialTranslocation->SystemicInflammation

References

Pemetrexed disodium heptahydrate G1 phase arrest validation flow cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Effects of Pemetrexed on NSCLC Cell Lines

The table below summarizes the key experimental findings from two studies that investigated the effects of pemetrexed on different NSCLC cell lines.

Cell Line / Model PC9 (EGFR exon 19 deletion) [1] [2] A549 [3]
Primary Effect Apoptosis and G1 phase arrest [1] [2] G1 phase arrest and Apoptosis [3]
Apoptosis Pathway Both Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) pathways [1] [2] Through inhibition of the Akt pathway [3]

| Key Molecular Changes in Apoptosis | - ↑ Bax/Bcl-2 ratio

  • ↑ ROS
  • ↓ Mitochondrial Membrane Potential
  • ↑ Cytochrome c release
  • Activation of Caspase-8, -9, -3
  • PARP cleavage [1] [2] | - ↑ GAPDH
  • ↓ HSPB1
  • ↓ EIF4E
  • ↓ p-Akt [3] | | Cell Cycle Arrest | G1 phase arrest [1] [2] | G1 phase arrest [3] | | Key Techniques for Validation | - WST-1 cell viability assay
  • Flow cytometry (Cell cycle, Annexin V-FITC/PI, MMP, ROS)
  • Western Blotting [2] | - Proteomics (2-DE gel, ESI-Q-TOF MS/MS)
  • Western Blotting [3] |

Experimental Protocol for Flow Cytometry Validation

The following workflow and details are based on the methodologies used in the research articles to validate G1 phase arrest and apoptosis [2].

workflow Start Start Experiment A Culture NSCLC Cells (PC9 or A549) Start->A B Treat with Pemetrexed (Varying Concentrations, 72h) A->B C Harvest Cells (Trypsinization) B->C D Wash with PBS C->D E Fix & Permeabilize (for Cell Cycle) D->E G Annexin V-FITC/PI Staining (for Apoptosis) D->G F Stain with Propidium Iodide (PI) E->F H Flow Cytometry Analysis F->H G->H End Analyze Data for G1 Phase & Apoptosis H->End

Detailed Methodology:

  • Cell Culture and Treatment:

    • Cell Lines: Use human NSCLC cell lines, such as PC9 (carrying an EGFR exon 19 deletion) or A549 [2] [3].
    • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ atmosphere [2].
    • Drug Treatment: Treat cells with a range of concentrations of pemetrexed disodium heptahydrate (dissolved in DMSO) for a period of 72 hours to observe the full effect [2].
  • Cell Harvesting:

    • After the incubation period, collect the cell culture supernatant (which may contain detached apoptotic cells) and wash the adherent cells with a buffer like Phosphate-Buffered Saline (PBS).
    • Detach the adherent cells using trypsin, and combine them with the previously collected supernatant [2].
    • Centrifuge the cell suspension to form a pellet and wash the cells with PBS.
  • Staining for Flow Cytometry:

    • For Cell Cycle Analysis (G1 Arrest):
      • Fix the cells in 4% paraformaldehyde and permeabilize them with 0.1% Triton X-100 to allow the dye to enter the nucleus.
      • Stain the cellular DNA with Propidium Iodide (PI), which intercalates into double-stranded DNA and RNA. It is crucial to treat the cells with RNase to ensure PI stains only DNA. The fluorescence intensity of PI is directly proportional to DNA content, allowing discrimination of G1 (2N DNA), S (synthesizing DNA), and G2/M (4N DNA) phases [2].
    • For Apoptosis Analysis:
      • Use an Annexin V-FITC/PI apoptosis detection kit.
      • Resuspend the cell pellet in a binding buffer and stain with Annexin V-FITC and PI.
      • Annexin V-FITC binds to phosphatidylserine, which is externalized to the outer leaflet of the plasma membrane in early apoptosis.
      • PI is a viability dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
      • This dual staining allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) cell populations [2].
  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer (e.g., BD FACSCanto II) [2].
    • For cell cycle analysis, use software like FlowJo to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. An increase in the G1 population indicates G1 phase arrest.
    • For apoptosis analysis, use the same software to create a dot plot of Annexin V-FITC vs. PI to determine the percentages of cells in each stage of apoptosis [2].

Mechanism of Pemetrexed-Induced Apoptosis

The diagram below illustrates the complex molecular mechanisms by which pemetrexed triggers programmed cell death in PC9 cells, as revealed by the research [1] [2].

mechanism cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Pemetrexed Pemetrexed FasDR4 Fas/DR4 Death Receptors Pemetrexed->FasDR4 ROS ↑ ROS Generation Pemetrexed->ROS BaxBcl2 ↑ Bax / ↓ Bcl-2 Pemetrexed->BaxBcl2 FADD FADD FasDR4->FADD Casp8 Caspase-8 Activation FADD->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 via tBid ROS->BaxBcl2 CytoC Cytochrome c Release BaxBcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp9->Casp3 subcluster_shared subcluster_shared PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Key Insights for Researchers

  • Model Selection is Critical: Pemetrexed's mechanism shows nuanced differences across cell lines. The PC9 model (EGFR exon 19 deletion) demonstrates a broad mechanism involving both intrinsic and extrinsic apoptosis pathways, while the A549 model highlights the role of Akt pathway inhibition [1] [3]. Your choice of cell model should align with your research focus.
  • Beyond Cell Cycle: While G1 arrest is a consistent phenotype, the comprehensive validation of pemetrexed's activity requires investigating the apoptotic response. The provided flow cytometry protocol allows for the simultaneous assessment of both endpoints.
  • Pathway Complexity: The mechanism in PC9 cells is multifaceted, involving ROS generation, mitochondrial membrane permeabilization, and activation of caspase cascades through multiple routes, ultimately leading to irreversible cell death [1] [2].

References

×

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

11

Exact Mass

597.18702469 Da

Monoisotopic Mass

597.18702469 Da

Heavy Atom Count

40

Appearance

white solid powder

UNII

9T47E4OM16

Drug Indication

Malignant pleural mesotheliomaPemetrexed Baxter in combination with cisplatin is indicated for the treatment of chemotherapy naïve patients with unresectable malignant pleural mesothelioma. Non-small cell lung cancer Pemetrexed Baxter in combination with cisplatin is indicated for the first line treatment of patients with locally advanced or metastatic non-small cell lung cancer other than predominantly squamous cell histology (see section 5. 1). Pemetrexed Baxter is indicated as monotherapy for the maintenance treatment of locally advanced or metastatic non-small cell lung cancer other than predominantly squamous cell histology in patients whose disease has not progressed immediately following platinum-based chemotherapy (see section 5. 1). Pemetrexed Baxter is indicated as monotherapy for the second line treatment of patients with locally advanced or metastatic non-small cell lung cancer other than predominantly squamous cell histology (see section 5. 1).
Malignant pleural mesotheliomaAlimta in combination with cisplatin is indicated for the treatment of chemotherapy-naïve patients with unresectable malignant pleural mesothelioma. Non-small-cell lung cancer Alimta in combination with cisplatin is indicated for the first-line treatment of patients with locally advanced or metastatic non-small-cell lung cancer other than predominantly squamous cell histology. Alimta is indicated as monotherapy for the maintenance treatment of locally advanced or metastatic non-small-cell lung cancer other than predominantly squamous cell histology in patients whose disease has not progressed immediately following platinum-based chemotherapy. Alimta is indicated as monotherapy for the second line treatment of patients with locally advanced or metastatic non-small-cell lung cancer other than predominantly squamous cell histology.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Antimetabolites, Antineoplastic; Antirheumatic Agents; Folic Acid Antagonists; Immunosuppressive Agents

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023

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